Monolaurin
描述
RN given refers to cpd with unspecified monolaurin locant
Structure
3D Structure
属性
IUPAC Name |
2,3-dihydroxypropyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIWANIATODDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041275 | |
| Record name | 1-Monolaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid | |
| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
142-18-7, 27215-38-9, 67701-26-2 | |
| Record name | 1-Monolaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monolaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monolaurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerides, C12-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl laurate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C12-18 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Monolaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycerides, C12-18 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lauric acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR963Y5QYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Monolaurin's Antiviral Properties: A Technical Guide for Researchers
An in-depth exploration of the antiviral mechanisms, quantitative efficacy, and experimental evaluation of monolaurin (B1671894), a promising natural compound for antiviral drug development.
This compound, a monoglyceride derived from lauric acid found in coconut oil and human breast milk, has garnered significant scientific interest for its broad-spectrum antimicrobial activity. This technical guide provides a comprehensive overview of its antiviral properties, tailored for researchers, scientists, and drug development professionals. It delves into the core mechanisms of action, presents a consolidated view of quantitative data from various studies, and offers detailed experimental protocols for its evaluation.
Core Mechanisms of Antiviral Action
This compound's primary antiviral activity is targeted against enveloped viruses.[1] Its efficacy against non-enveloped viruses is notably lower or absent, although some studies with non-enveloped viruses like Seneca Valley Virus (SVV) suggest alternative mechanisms may exist.[1][2] The antiviral action of this compound is multifaceted, primarily involving the disruption of the viral lipid envelope and interference with the viral replication cycle.[1][3][4]
Disruption of the Viral Lipid Envelope
The most extensively documented mechanism of this compound's antiviral action is the physical disruption of the viral envelope.[1] As an amphipathic molecule, this compound integrates into the lipid bilayer of the viral envelope, acting as a surfactant.[1] This integration leads to the destabilization and increased fluidity of the membrane, ultimately causing the disintegration of the envelope and leakage of viral genetic material, rendering the virus non-infectious.[1][5] Electron microscopy studies have visually confirmed this disruption of the viral envelope and the loss of viral particle integrity.[1]
Interference with the Viral Replication Cycle
Beyond its direct virucidal effects, this compound can also interfere with various stages of the viral replication process:
-
Prevention of Virus-Host Cell Interaction: this compound has been shown to inhibit the binding of viral proteins to host cell membranes.[3][4] For instance, in the case of HIV-1, it has been demonstrated to block viral entry after the initial binding to the CD4 receptor by preventing the virion from attaching to its coreceptor.[1]
-
Inhibition of Viral Assembly and Maturation: Research indicates that this compound and its parent fatty acid, lauric acid, can disrupt the later stages of viral replication, specifically the assembly and maturation of new viral particles.[1][3][4] This interference prevents the formation of fully infectious virions.
Modulation of Host Immune Response
This compound also exhibits immunomodulatory effects. It can regulate T-cell signaling and decrease the production of pro-inflammatory cytokines, such as IL-6 and IL-8, which are often induced by viral infections.[1] In studies involving the Seneca Valley Virus (SVV), this compound was found to significantly reduce the release of inflammatory cytokines while promoting the production of interferon-γ (IFN-γ), thereby enhancing viral clearance.[1][2][6] This suggests that this compound not only directly targets the virus but also helps to mitigate the pathological consequences of an overactive immune response.[1]
Quantitative Data on Antiviral Activity
The following tables summarize the quantitative data on the in-vitro and in-vivo antiviral efficacy of this compound from various studies.
Table 1: In-Vitro Virucidal Efficacy of this compound
| Virus | Cell Line | Assay Type | This compound Concentration | Efficacy | Reference(s) |
| Mumps Virus | - | - | IC50: 31 µg/mL | - | [7] |
| Yellow Fever Virus | - | - | IC50: 45 µg/mL | - | [7] |
| Zika Virus | - | - | IC50: 59 µg/mL | - | [7] |
| HIV-1 | - | - | 40 µg/mL | Effective inhibition of replication | [4] |
| Mump Virus | - | - | up to 80 µg/mL | Effective inhibition of replication | [4] |
| Yellow Fever Virus | - | - | up to 80 µg/mL | Effective inhibition of replication | [4] |
| Zika Virus | - | - | up to 80 µg/mL | Effective inhibition of replication | [4] |
| Seneca Valley Virus (SVV) | BHK-21 | Viral Inhibition Assay | - | Up to 80% inhibition of replication | [2][6] |
| SARS-CoV-2 | Vero E6 | Virucidal Assay | 0.2% w/w (in formulation) | 99.99% reduction (3.875 log reduction) within 120s | [8] |
| Influenza Viruses | MDCK | Virucidal Assay | 0.2% w/w (in formulation) | >99.99% reduction (>4.000 log reduction) | [8] |
| 14 Human Enveloped Viruses | Cell Culture | Virucidal Assay | 1% (in reaction mixture) | >99.9% reduction in infectivity | [9] |
Table 2: In-Vivo Efficacy of this compound
| Animal Model | Virus | Administration Route | Key Findings | Reference(s) |
| Piglets | Seneca Valley Virus (SVV) | Oral | Reduced clinical symptoms, organ damage, and a dose-dependent reduction in viral load in feces and blood.[1][2][6][10] | [1][2][6][10] |
Detailed Experimental Protocols
Reproducible and standardized methodologies are crucial for accurately assessing the antiviral properties of this compound. Below are detailed protocols for common in-vitro assays.
Virucidal Suspension Assay
This assay determines the direct effect of this compound on the infectivity of a virus.
Materials:
-
This compound stock solution (e.g., in ethanol (B145695) or DMSO)
-
High-titer virus stock of known concentration (PFU/mL or TCID50/mL)
-
Susceptible host cell line
-
Cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes and plates
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the this compound stock solution to desired test concentrations in cell culture medium.
-
Prepare a high-titer virus stock.
-
-
Incubation:
-
In a sterile tube, mix the this compound solution with the virus suspension at a defined ratio (e.g., 9:1).
-
Include a vehicle control where the virus is mixed with the solvent-containing medium without this compound.
-
Incubate the mixtures for a specific duration (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
-
Neutralization/Dilution:
-
Immediately following incubation, perform serial 10-fold dilutions of the mixtures in cold culture medium to reduce the this compound concentration to sub-inhibitory levels.[1]
-
-
Quantification of Remaining Virus:
-
Inoculate confluent monolayers of susceptible host cells with the serial dilutions.
-
Perform a plaque assay or TCID50 assay to quantify the number of remaining infectious virus particles.[1]
-
-
Data Analysis:
-
Compare the viral titer of the this compound-treated group to the vehicle control.
-
Calculate the log reduction in viral titer to determine the virucidal efficacy.[1]
-
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Same as for the Virucidal Suspension Assay
-
Overlay medium (e.g., containing methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
Protocol:
-
Follow steps 1 and 2 of the Virucidal Suspension Assay protocol.
-
Infection of Host Cells:
-
Inoculate confluent cell monolayers in 6-well or 12-well plates with the virus-monolaurin mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Overlay Application:
-
Remove the inoculum and gently overlay the cell monolayers with a semi-solid medium.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-10 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the PRNT50 value by plotting the percentage of plaque reduction against the this compound concentration.
-
Viral Replication Inhibition Assay
This assay assesses the ability of this compound to inhibit viral replication within host cells.
Materials:
-
Same as for the Virucidal Suspension Assay
Protocol:
-
Cell Seeding:
-
Seed susceptible host cells in a 96-well plate and grow to a confluent monolayer.
-
-
Infection:
-
Infect the cell monolayers with the virus at a known multiplicity of infection (MOI).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Treatment:
-
Remove the inoculum and wash the cells.
-
Add fresh culture medium containing serial dilutions of this compound.
-
Include an untreated (infected) control.
-
-
Incubation:
-
Incubate the plate for a full viral replication cycle (e.g., 24-72 hours).
-
-
Quantification:
-
Harvest the cell supernatant or cell lysate.
-
Quantify the viral titer using a plaque assay or determine the viral genome copy number by RT-qPCR.[1]
-
-
Data Analysis:
-
Compare the viral yield in the this compound-treated wells to the untreated control wells to determine the percentage of inhibition.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Primary mechanism of this compound via viral envelope disruption.
Caption: this compound's inhibitory effects on the viral replication cycle.
Caption: Experimental workflow for a standard virucidal suspension assay.
Conclusion and Future Directions
This compound demonstrates potent antiviral activity against a broad range of enveloped viruses, primarily through the disruption of the viral envelope and interference with the viral replication cycle.[1] The quantitative data consistently show significant viral inactivation at achievable concentrations. However, much of the research to date has been conducted in vitro.[10] Further in-vivo studies and well-controlled human clinical trials are necessary to fully elucidate its therapeutic potential, bioavailability, and safety profile for systemic use. Future research should focus on optimizing delivery systems to enhance bioavailability, investigating synergistic effects with other antiviral agents, and further delineating the molecular interactions with viral and host cell components. The promising results from existing research position this compound as a compelling candidate for the development of novel antiviral therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. This compound Anti-Viral Benefits for Enhanced Protection [totalhealthcentervb.com]
- 6. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Development of Local Antiviral Formulations with Potent Virucidal Activity Against SARS-CoV-2 and Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | In vitro and in vivo antiviral activity of this compound against Seneca Valley virus [frontiersin.org]
Monolaurin's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin (B1671894), the monoglyceride of lauric acid, is a naturally occurring compound found in coconut oil and human breast milk. Recognized by the U.S. Food and Drug Administration (FDA) as Generally Recognized as Safe (GRAS), it is widely used in the food and cosmetic industries.[1][2][3] Beyond its emulsifying properties, this compound has garnered significant scientific interest for its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.[2][4][5] This technical guide provides an in-depth analysis of this compound's antibacterial efficacy, mechanism of action, and relevant experimental methodologies, tailored for professionals in research and drug development.
Mechanism of Action
This compound exerts its antibacterial effects through a multi-faceted approach, primarily targeting the bacterial cell envelope and related cellular processes. This action reduces the likelihood of bacterial resistance development compared to conventional antibiotics that often have a single target site.[1][2]
-
Cell Membrane Disruption: The primary mechanism involves the integration of this compound into the lipid bilayer of the bacterial cell membrane.[5] As a surfactant, it disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[2][6][7] Scanning electron microscopy has visually confirmed this, showing cell elongation and swelling in the outer membrane of Staphylococcus aureus after treatment with this compound.[1][8][9]
-
Interference with Signal Transduction: this compound indiscriminately targets multiple signal transduction systems on the bacterial surface.[1] It is believed to interfere with the conformational structure of transmembrane proteins, thereby disrupting intercellular signaling pathways essential for bacterial communication and virulence.[2][4]
-
Inhibition of Virulence Factors: this compound has been shown to inhibit the production of key virulence factors. For instance, it interferes with signal transduction to inhibit the production of staphylococcal exoproteins like beta-lactamase and toxic shock toxin-1.[10] This is supported by evidence of significant downregulation in the expression of the blaZ gene, which codes for beta-lactamase, in S. aureus following this compound treatment.[1][8][9]
-
Antibiofilm Activity: this compound demonstrates potent activity against bacterial biofilms, which are notoriously difficult to treat. It effectively inhibits biofilm formation and can eradicate pre-existing biofilms of pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[4][11][12] This is partly achieved by reducing the expression of genes involved in biofilm development, such as the icaD gene in MRSA.[11][12]
Quantitative Data: Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of Gram-positive bacteria as reported in various in vitro studies. MIC values can vary based on the specific strain and the experimental method used.
| Bacterial Species | Strain Information | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | General isolates | 250 - 2000 | [1][8][9] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 500 - 2000 | [3][11][12] |
| Streptococcus pyogenes | Not specified | 31.25 | [1] |
| Streptococcus spp. | Skin isolates | 100% sensitive at 20,000 | [13][14] |
| Listeria monocytogenes | Not specified | 10 - 62.5 | [1][15] |
| Bacillus subtilis | FNCC 0060 | 100 - 5000 | [16] |
| Bacillus cereus | Not specified | 125 | [1] |
| Corynebacterium diphtheriae | Not specified | 62.5 | [1] |
| Coagulase-negative Staphylococcus | Skin isolates | 100% sensitive at 20,000 | [13][14] |
| Enterococcus spp. | Skin isolates | 100% sensitive at 20,000 | [13][14] |
Synergistic Activity: this compound exhibits significant synergistic effects when combined with β-lactam antibiotics (e.g., ampicillin, amoxicillin) against S. aureus, including MRSA.[1] This combination therapy can reduce the required MIC of the antibiotic by 4 to 256-fold, suggesting this compound may serve as an effective modulator of β-lactam drugs.[1]
Experimental Protocols
Standardized methodologies are crucial for evaluating the antibacterial properties of compounds like this compound. Below are detailed protocols for key experiments cited in the literature.
This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][3][9]
-
Preparation of Media: Prepare serial two-fold dilutions of this compound in sterile molten Mueller-Hinton Agar (B569324) (MHA) at approximately 45-50°C. Pour the agar into sterile petri dishes and allow them to solidify. A control plate containing no this compound should also be prepared.
-
Inoculum Preparation: Culture the test bacterium overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final desired inoculum density, often 10⁷ CFU/mL.[1][3]
-
Inoculation: Using a multi-point inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth on the agar surface.
This dynamic assay assesses the rate and extent of bactericidal activity of an antimicrobial agent over time and is particularly useful for studying synergistic interactions.[1][9]
-
Preparation: In sterile tubes containing cation-adjusted MHB, add the test organism at an initial density of approximately 10⁶ CFU/mL.[1]
-
Treatment Groups: Prepare separate tubes for:
-
Growth Control (no antimicrobial)
-
This compound alone (at a sub-MIC concentration, e.g., 0.5x MIC)
-
Antibiotic alone (at a sub-MIC concentration)
-
This compound and antibiotic in combination
-
-
Incubation and Sampling: Incubate all tubes at 37°C with agitation. At specified time intervals (e.g., 0, 4, 6, 8, 12, and 24 hours), draw an aliquot from each tube.[1]
-
Viable Count: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto MHA plates.
-
Analysis: After 24 hours of incubation, count the colonies on each plate to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
This protocol is used to evaluate the ability of a compound to inhibit the formation of biofilms or eradicate pre-formed biofilms.[3][11][12]
-
Biofilm Formation: Inoculate the wells of a 96-well flat-bottomed tissue culture plate with a standardized bacterial suspension in a suitable growth medium (e.g., Tryptic Soy Broth with glucose). For inhibition studies, add various concentrations of this compound at this stage. Incubate for 24 hours at 37°C to allow biofilm formation.
-
For Eradication Studies: First, form the biofilm for 24 hours as described above. Then, gently wash the wells with PBS to remove planktonic cells and add fresh media containing different concentrations of this compound. Incubate for another 24 hours.[3]
-
Quantification: After incubation, discard the medium and wash the wells with PBS to remove non-adherent cells. Fix the remaining biofilm with methanol. Stain the biofilm with a 0.1% crystal violet solution.
-
Measurement: After washing away excess stain, solubilize the bound crystal violet with an appropriate solvent (e.g., 33% glacial acetic acid). Measure the optical density (OD) of the solubilized stain using a microplate reader at a wavelength of ~570 nm.[3] A reduction in OD compared to the untreated control indicates antibiofilm activity.
Conclusion
This compound demonstrates significant and broad-spectrum antibacterial activity against clinically relevant Gram-positive bacteria, including antibiotic-resistant strains like MRSA. Its multifaceted mechanism of action, which involves cell membrane disruption, interference with signal transduction, and inhibition of virulence factors, makes it a compelling candidate for further research and development. The compound's ability to act synergistically with conventional antibiotics opens promising avenues for combination therapies to combat bacterial infections and mitigate the development of resistance. The experimental protocols detailed herein provide a robust framework for researchers to further investigate and validate the therapeutic potential of this compound.
References
- 1. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound – Impressive Antimicrobial and More | Designs for Health [casi.org]
- 5. caringsunshine.com [caringsunshine.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound and Bacterial Infections — this compound and More [monolaurinandmore.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Busting Biofilms - this compound and Biofilm Research — this compound and More [monolaurinandmore.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial activity of ethanol, glycerol monolaurate or lactic acid against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibacterial activities of purified this compound obtained from enzymatic glycerolysis of palm kernel olein-stearin blend against Bacillus subtilis | Applied Food Biotechnology [journals.sbmu.ac.ir]
Monolaurin's Antifungal Activity Against Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the antifungal properties of monolaurin (B1671894), a monoglyceride derived from lauric acid, specifically against the opportunistic fungal pathogen Candida albicans. It consolidates quantitative data, details experimental methodologies, and illustrates key mechanisms and workflows.
Executive Summary
Candida albicans is a major cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. This compound has demonstrated significant in vitro and in vivo antifungal activity against C. albicans, targeting both planktonic cells and resilient biofilm structures. Its primary mechanism involves the disruption of the fungal cell membrane, leading to cell death. Furthermore, this compound has been shown to modulate the host's inflammatory response, suggesting a dual therapeutic benefit. This guide summarizes the current scientific evidence, providing researchers and drug development professionals with key data and protocols to inform further investigation.
Quantitative Data on Antifungal Efficacy
The antifungal activity of this compound against C. albicans has been quantified through various assays, primarily focusing on planktonic susceptibility and biofilm inhibition.
Table 1: In Vitro Susceptibility of Planktonic Candida albicans to this compound
| Parameter | Concentration (µM) | C. albicans Strain(s) | Reference Antifungal (Concentration) |
| Minimum Inhibitory Concentration (MIC) | 62.5 - 125 | MYA2876, including a fluconazole-resistant strain | Fluconazole (MIC: 32.2 µM) |
| Minimum Fungicidal Concentration (MFC) | 125 - 250 | MYA2876 | Fluconazole (MFC: 100 µM) |
| Data sourced from studies by Seleem, D., et al. (2016).[1][2][3][4][5][6] |
Table 2: Efficacy of this compound Against Candida albicans Biofilms
| Assay | This compound Concentration (µM) | Outcome |
| Biofilm Fungal Load Reduction (In Vitro) | 1,250 | Significant reduction (p < 0.05) in Log(CFU/ml) compared to control.[1][2][6] |
| Biofilm Fungal Load Reduction (In Vitro) | 2,500 | Significant reduction (p < 0.05) in Log(CFU/ml) compared to control.[1][2][6] |
| Oral Candidiasis Treatment (In Vivo, Murine Model) | 12,500 (12.5 mM) | Significant decrease (p < 0.05) in fungal burden (photon flux and CFU) over 5 days.[3][7][8][9] |
| These higher concentrations are noted to be 10x and 20x the upper MIC range, highlighting the increased tolerance of biofilm structures.[1][3][6] |
Core Mechanism of Action
The primary antifungal mechanism of this compound against C. albicans is the disruption of the cell membrane's integrity.[10] As an amphiphilic molecule, this compound integrates into the phospholipid bilayer of the fungal cell membrane. This incorporation is believed to create pores or destabilize the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis and death.[10][11] This direct physical disruption makes the development of resistance less likely compared to agents that target specific metabolic pathways.
In addition to its direct fungicidal action, this compound has been observed to modulate the host immune response. In a co-culture model with oral fibroblast cells, this compound treatment led to a significant down-regulation of the pro-inflammatory cytokines IL-1α and IL-1β, suggesting a potential anti-inflammatory benefit during infection.[1][2][12]
Experimental Protocols
The following sections detail the methodologies employed to ascertain the quantitative data presented above.
This protocol is adapted from the National Committee for Clinical Laboratory Standards (NCCLS) M27-A broth microdilution method.[13][14]
-
Inoculum Preparation: C. albicans strains are cultured on Sabouraud Dextrose Agar (B569324) for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[13][15]
-
Drug Dilution: this compound is serially diluted (2-fold) in RPMI 1640 medium in a 96-well microtiter plate. A positive control (e.g., fluconazole) and a drug-free growth control are included.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 48 hours.[13]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.
-
MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is sub-cultured onto Sabouraud Dextrose Agar plates. The plates are incubated at 35°C for 48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
This protocol assesses the efficacy of this compound against established biofilms.
-
Biofilm Formation: A standardized suspension of C. albicans (typically 1 x 10⁷ cells/mL in RPMI medium) is added to the wells of a 96-well plate and incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Biofilm Washing: After incubation, the supernatant is carefully removed, and the biofilms are gently washed with phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.
-
Treatment: Various concentrations of this compound (e.g., 1,250 µM and 2,500 µM) are added to the wells containing the established biofilms. Control wells receive a vehicle control or a standard antifungal. The plate is incubated for a further 24-48 hours.
-
Quantification of Viability: The viability of the cells within the biofilm is quantified. This can be done by:
-
CFU Counting: The biofilms are mechanically disrupted (scraped), and the resulting cell suspension is serially diluted and plated on agar to count Colony Forming Units (CFU). A significant reduction in Log(CFU/ml) indicates efficacy.[1]
-
Metabolic Assays: Assays like XTT or MTT reduction are used, where a colorimetric change indicates metabolic activity (cell viability).[13]
-
Signaling Pathways and Virulence Factors
While the direct membrane-disrupting action of this compound is well-supported, its activity against biofilms suggests interference with key virulence pathways. C. albicans biofilm formation is a complex, multi-step process involving adhesion, proliferation, and maturation, regulated by intricate signaling networks.
Key signaling pathways in C. albicans that regulate virulence and biofilm formation include the Ras1-cAMP-PKA pathway and the MAPK (mitogen-activated protein kinase) cascade.[16] Although direct inhibition of these pathways by this compound has not been explicitly demonstrated, its potent anti-biofilm activity suggests a potential downstream effect on these regulatory networks or on the expression of key adhesins and hyphae-specific genes (e.g., ALS3, HWP1).[17] The ability of this compound to disrupt established biofilms and inhibit their formation is a critical attribute for a potential therapeutic agent.[3][12]
References
- 1. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Candidiasis: Searching for a Biofilm Buster — this compound and More [monolaurinandmore.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms [agris.fao.org]
- 6. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms [PeerJ] [peerj.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. In Vivo Antifungal Activity of this compound against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Activity of this compound Against Candida albicans In vivo IADR Abstract Archives [iadr.abstractarchives.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. How this compound Helps Candida – Big Time! [ppt-health.com]
- 12. This compound and Candidiasis — this compound and More [monolaurinandmore.com]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Monolaurin: A Comprehensive Technical Review of a Bioactive Lipid for Researchers and Drug Development Professionals
Introduction
Monolaurin (B1671894), a monoglyceride derived from lauric acid, has garnered significant scientific attention for its broad-spectrum antimicrobial and immunomodulatory properties.[1] Found naturally in coconut oil and human breast milk, this bioactive lipid has demonstrated potent activity against a wide range of pathogens, including antibiotic-resistant bacteria, enveloped viruses, and fungi.[1][2] Its multifaceted mechanisms of action, which include the disruption of microbial cell membranes and interference with cellular signaling pathways, make it a compelling candidate for the development of novel therapeutic agents.[1][3] This technical guide provides an in-depth review of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and illustrating its mechanisms of action through signaling pathway diagrams.
Antimicrobial and Immunomodulatory Mechanisms of Action
This compound exerts its biological effects through several distinct mechanisms, primarily targeting the physical integrity of pathogens and modulating host immune responses.
1. Disruption of Microbial Cell Membranes: As an amphiphilic molecule, this compound integrates into the lipid bilayer of bacterial and viral envelopes. This incorporation disrupts membrane fluidity and integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell lysis or viral inactivation.[1][3] This mechanism is particularly effective against enveloped viruses and gram-positive bacteria.[4][5]
2. Interference with Bacterial Signal Transduction: this compound has been shown to interfere with bacterial signal transduction pathways, notably the accessory gene regulator (Agr) system in Staphylococcus aureus.[6][7] The Agr system is a quorum-sensing pathway that controls the expression of virulence factors.[6][8] By disrupting this signaling cascade, this compound can inhibit the production of toxins and other virulence factors, thereby attenuating bacterial pathogenicity.[1]
3. Modulation of Host Immune Responses: this compound exhibits immunomodulatory effects by influencing key signaling pathways in host immune cells. It can modulate the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, and influence T-cell receptor (TCR) signaling, thereby affecting T-cell activation and cytokine production.[9] Studies have shown that this compound can down-regulate the production of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α.[10][11]
Quantitative Antimicrobial and Antiviral Data
The following tables summarize the in vitro efficacy of this compound against a range of pathogenic bacteria, fungi, and viruses.
Table 1: Antibacterial Activity of this compound
| Bacterium | Strain | Efficacy Metric | Concentration (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | MIC Range | 500 - 1000 | [12] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | MIC Range | 250 - 2000 | [12] |
| Staphylococcus aureus | MRSA | IC₅₀ (Biofilm Inhibition) | 203.6 | [1] |
| Staphylococcus aureus | MRSA | IC₅₀ (Biofilm Eradication) | 379.3 | [1] |
| Staphylococcus epidermidis | Clinical Isolates | MIC | >1000 | [13] |
| Staphylococcus epidermidis | Clinical Isolates | MBC | >1000 | [13] |
| Staphylococcus epidermidis | Clinical Isolates | BIC₅₀ | 26.67 | [13] |
| Staphylococcus epidermidis | Clinical Isolates | BEC₅₀ | 1338.68 | [13] |
| Bacillus anthracis | Sterne | MIC | 15 - 20 | [4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC₅₀: 50% Inhibitory Concentration; BIC₅₀: 50% Biofilm Inhibitory Concentration; BEC₅₀: 50% Biofilm Eradication Concentration.
Table 2: Antifungal Activity of this compound
| Fungus | Strain | Efficacy Metric | Concentration (µM) | Reference(s) |
| Candida albicans | MYA 8276 | MIC Range | 62.5 - 125 | [14] |
| Candida albicans | MYA 8276 | MFC Range | 125 - 250 | [14] |
| Candida albicans | Fluconazole-Resistant 96901 | MIC | 30 | [14] |
| Candida albicans | Fluconazole-Resistant 96901 | MFC | 140 | [14] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Table 3: Antiviral Activity of this compound
| Virus | Efficacy Metric | Concentration | Reference(s) |
| 14 Enveloped RNA & DNA Viruses | >99.9% reduction in infectivity | 1% in reaction mix | [15] |
| HIV-1 | Effective inhibition of replication | 40 µg/mL | [4] |
| Mump Virus, Yellow Fever Virus, Zika Virus | Effective inhibition of replication | 80 µg/mL | [4] |
| Seneca Valley Virus (SVV) | Up to 80% inhibition of viral replication | Not specified | [16][17] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's bioactive properties. The following are standard protocols for key in vitro experiments.
Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Bacterial/fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of this compound in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Dilute the microbial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.
-
Include a positive control (broth with microbes, no this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
To determine the MBC/MFC, subculture 10-100 µL from each well that shows no visible growth onto an appropriate agar (B569324) medium.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[18]
Protocol 2: Anti-Biofilm Activity Assessment (Crystal Violet Assay)
This method quantifies biofilm formation and the effect of this compound on biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure for Biofilm Inhibition (BIC):
-
Dispense 100 µL of TSB with 1% glucose into each well.
-
Add 100 µL of twofold serial dilutions of this compound to the wells.
-
Add 20 µL of an overnight bacterial culture adjusted to a 0.5 McFarland standard.
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, discard the contents of the wells and wash three times with sterile PBS to remove planktonic bacteria.
-
Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Discard the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet to each well for 5 minutes.
-
Wash the wells three times with sterile PBS and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
The BIC is the lowest concentration of this compound that causes a significant reduction in biofilm formation compared to the control.[18]
Procedure for Biofilm Eradication (BEC):
-
Follow steps 1-4 of the BIC protocol without adding this compound to allow biofilm formation.
-
After 24 hours, discard the culture medium and wash the wells with PBS.
-
Add fresh broth containing serial dilutions of this compound to the established biofilms.
-
Incubate for another 24 hours.
-
Follow steps 5-11 of the BIC protocol to quantify the remaining biofilm.[18]
Protocol 3: Virucidal Suspension Assay
This protocol determines the direct effect of this compound on viral infectivity.
Materials:
-
This compound stock solution
-
High-titer virus stock
-
Susceptible host cell line
-
Cell culture medium
-
Sterile tubes and plates
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Mix a standardized amount of virus with each this compound dilution and a no-monolaurin control.
-
Incubate the virus-monolaurin mixtures for a defined period (e.g., 1 hour) at 37°C.
-
Immediately following incubation, perform serial 10-fold dilutions of the mixtures in cold culture medium to reduce the concentration of this compound to sub-inhibitory levels.
-
Inoculate confluent cell monolayers with the diluted mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and add fresh cell culture medium.
-
Incubate the plates for a period appropriate for the virus to cause a cytopathic effect (CPE) or form plaques.
-
Quantify the viral titer in each sample using a standard method (e.g., TCID₅₀ or plaque assay).
-
Calculate the percentage of viral inactivation for each this compound concentration compared to the control.[19][20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms of action and experimental workflows.
Caption: this compound's disruption of microbial membranes.
Caption: Inhibition of S. aureus Agr quorum sensing by this compound.
Caption: this compound's modulation of the NF-κB signaling pathway.
Caption: General experimental workflow for in vitro antimicrobial assays.
This compound is a promising bioactive lipid with well-documented antimicrobial and immunomodulatory properties. Its ability to disrupt microbial membranes, interfere with bacterial signaling, and modulate host immune responses provides a strong rationale for its further investigation as a therapeutic agent. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full potential of this compound in addressing a range of infectious and inflammatory conditions. Further in vivo studies and clinical trials are warranted to translate these promising in vitro findings into effective clinical applications.
References
- 1. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 7. Quorum-sensing regulation in staphylococci—an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
In Vitro Antimicrobial Effects of Monolaurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin (B1671894), also known as glycerol (B35011) monolaurate (GML), is a naturally occurring monoester of lauric acid and glycerol, found in sources such as coconut oil and human breast milk.[1][2] It is recognized by the U.S. Food and Drug Administration (FDA) as Generally Recognized as Safe (GRAS) for use as a food additive.[1] Extensive in vitro research has demonstrated that this compound possesses broad-spectrum antimicrobial properties, exhibiting activity against various bacteria, fungi, and enveloped viruses.[2][3] Its primary mechanism of action involves the disruption of microbial cell membranes.[2][4] This technical guide provides a comprehensive overview of the in vitro antimicrobial effects of this compound, summarizing quantitative data, detailing key experimental protocols, and visualizing its mechanisms and experimental workflows.
Mechanism of Action
This compound's antimicrobial activity stems from its ability to interfere with microbial viability through several proposed mechanisms. The most well-documented is its capacity to disrupt the lipid-bilayer of cell membranes in bacteria and the lipid envelope of viruses.[3][4][5] This interaction increases membrane permeability, leading to the leakage of cellular contents and ultimately, cell death.[3][6] Beyond membrane disruption, this compound has been shown to interfere with signal transduction pathways and transcription processes within the cell.[3] In certain bacteria, such as Staphylococcus aureus, it can inhibit the production of exotoxins.[3][7] For enveloped viruses, this compound not only disintegrates the protective viral envelope but can also prevent the binding of the virus to host cells and inhibit later stages of the replication cycle, such as assembly and maturation.[5][8] Furthermore, some studies indicate that this compound can modulate the host's immune response by down-regulating the expression of pro-inflammatory cytokines.[1][9]
Quantitative Antimicrobial Efficacy
The following tables summarize the in vitro activity of this compound against a range of microbial species as reported in various studies. Concentrations are provided in the units reported by the source literature.
Antibacterial Activity
| Organism | Strain(s) | MIC | MBC | Notes | Reference(s) |
| Staphylococcus aureus | MSSA & MRSA | 250 - 2000 µg/mL | - | Activity against 115 clinical isolates. | [10][11] |
| Staphylococcus aureus | Not specified | 128 µg/mL | 100 µg/mL | - | [6] |
| Staphylococcus epidermidis | Clinical Isolate | >1000 µg/mL | >1000 µg/mL | Planktonic cells. | [12] |
| Helicobacter pylori | Not specified | - | - | Reported as "extremely sensitive". | [13] |
| Escherichia coli | Not specified | 25 µg/mL | - | - | [6] |
| Escherichia coli | Carbapenem-resistant | 25 - 100 µg/mL | - | Bacteriostatic and bactericidal activity observed. | [14] |
| Klebsiella pneumoniae | Carbapenem-resistant | 25 - 100 µg/mL | - | - | [14] |
| Various Skin Pathogens | S. aureus, Streptococcus spp., Enterococcus spp. | 20 mg/mL | - | 100% sensitivity observed at this concentration. | [15] |
Antifungal Activity
| Organism | Strain(s) | MIC | MFC | Notes | Reference(s) |
| Candida albicans | MYA2876, 96901 (Fluconazole-resistant) | 62.5 - 125 µM | 125 - 250 µM | Active against planktonic cells. | [1][9] |
| Candida albicans | Not specified | 125 µg/mL | - | - | [6] |
| Candida tropicalis | Not specified | >1000 µg/mL | >1000 µg/mL | Planktonic cells. | [16] |
Anti-biofilm Activity
| Organism | Activity Metric | Concentration | Notes | Reference(s) |
| Staphylococcus aureus (MRSA) | IC₅₀ (Inhibition) | 203.6 µg/mL | Concentration to inhibit 50% of biofilm formation. | [17] |
| Staphylococcus aureus (MRSA) | IC₅₀ (Eradication) | 379.3 µg/mL | Concentration to eradicate 50% of pre-formed biofilm. | [17] |
| Staphylococcus epidermidis | BIC₅₀ | 26.669 µg/mL | Biofilm Inhibitory Concentration for 50% reduction. | [12] |
| Staphylococcus epidermidis | BEC₅₀ | 322.504 µg/mL | Biofilm Eradication Concentration for 50% reduction. | [12] |
| Candida albicans | Biofilm Reduction | 1250 - 2500 µM | Significant reduction in fungal load (CFU/mL). | [1][9] |
| Pseudomonas aeruginosa | Anti-biofilm | Not specified | Effective when delivered via nanocapsules. | [3] |
Antiviral Activity
| Virus | Type | Activity | Notes | Reference(s) |
| 14 Human Viruses | Enveloped RNA & DNA | >99.9% reduction in infectivity | Tested at 1% concentration. Mechanism is disintegration of the virus envelope. | [8] |
| Seneca Valley Virus (SVV) | Non-enveloped RNA | Up to 80% inhibition of replication | - | [4][18] |
| Herpes Simplex Virus (HSV) | Enveloped DNA | Inactivation | - | [2][19] |
| Influenza Virus | Enveloped RNA | Good virucidal effect | - | [4][5] |
Experimental Protocols
Standardized methodologies are essential for the accurate in vitro evaluation of this compound's antimicrobial properties. The following sections detail common protocols adapted from established guidelines and scientific literature.
Minimum Inhibitory and Bactericidal/Fungicidal Concentration (MIC/MBC/MFC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent and is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[20][21] The MBC or MFC is subsequently determined by sub-culturing from wells with no visible growth.
Methodology:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of a 96-well microtiter plate.[20]
-
Inoculum Preparation: Grow the microbial culture to the logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]
-
Inoculation and Incubation: Add the diluted microbial suspension to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).[20] Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).[20]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth, as determined by visual inspection.[20][22]
-
MBC/MFC Determination: From each well showing no visible growth, subculture a fixed volume (e.g., 10-100 µL) onto an appropriate agar (B569324) medium. Incubate the agar plates for 18-24 hours. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[20]
Time-Kill Assay
This dynamic assay provides critical information on the rate of bactericidal or fungicidal activity of an antimicrobial agent over time.
Methodology:
-
Preparation: Prepare tubes with a standardized microbial suspension (e.g., 5 x 10⁵ to 1 x 10⁶ CFU/mL) in a suitable broth.[20]
-
Exposure: Add this compound to the tubes to achieve the desired final concentration (e.g., 1x, 2x, or 4x the MIC). Include a growth control tube without this compound.[23]
-
Sampling: Incubate all tubes at 37°C, typically with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[20]
-
Quantification: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates.[20]
-
Analysis: After incubation, count the colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20][23]
Anti-biofilm Assays
Evaluating an agent's effect on biofilms requires distinct protocols to assess the inhibition of biofilm formation and the eradication of pre-formed, mature biofilms.
Methodology for Biofilm Inhibition (BIC):
-
Dispense broth (e.g., Tryptic Soy Broth with 1% glucose) into the wells of a 96-well plate.[12]
-
Add serial dilutions of this compound to the wells.
-
Inoculate the wells with a standardized microbial culture.[12]
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, discard the planktonic (free-floating) cells and wash the wells with PBS to remove any non-adherent cells.[12]
-
Quantify the remaining biofilm, typically by staining with crystal violet, followed by solubilization and measurement of the optical density (OD).[17] The BIC is the concentration that causes a significant reduction in biofilm mass compared to the control.
Methodology for Biofilm Eradication (BEC):
-
Grow mature biofilms in the wells of a 96-well plate by inoculating with a microbial culture and incubating for 24-48 hours.[17]
-
After the initial incubation, remove the planktonic cells and wash the wells with PBS.
-
Add fresh broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.[17]
-
Incubate for another 24 hours to allow the this compound to act on the biofilm.
-
Wash the wells and quantify the remaining viable cells or biofilm mass as described above.[17] The BEC is the concentration required to significantly reduce or eliminate the pre-formed biofilm.
Conclusion
The in vitro evidence strongly supports the antimicrobial potential of this compound. It demonstrates a broad spectrum of activity, inhibiting and killing various Gram-positive and some Gram-negative bacteria, fungi, and enveloped viruses, often at low concentrations. Furthermore, its ability to inhibit and eradicate microbial biofilms is a significant finding, as biofilms are notoriously resistant to conventional antimicrobial agents. The well-defined experimental protocols outlined in this guide provide a framework for the continued investigation and standardized evaluation of this compound. For drug development professionals, this compound represents a promising natural compound that warrants further exploration for therapeutic applications, particularly in an era of growing antimicrobial resistance.
References
- 1. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Busting Biofilms - this compound and Biofilm Research — this compound and More [monolaurinandmore.com]
- 8. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The 1-monolaurin inhibit growth and eradicate the biofilm formed by clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimum inhibitory concentrations of herbal essential oils and this compound for gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unexpected Efficacy of Albumin-Bound Glycerol Monolaurate Against Multidrug-Resistant Bacterial Isolates: A Time-Kill Assay Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Antibacterial Activity of this compound Compared with Conventional Antibiotics against Organisms from Skin Infections: An in Vitro Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Literature Review: this compound and Antiviral Studies — this compound and More [monolaurinandmore.com]
- 20. benchchem.com [benchchem.com]
- 21. Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, pirlimycin, premafloxacin, and spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Monolaurin's Modulation of the Immune System: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monolaurin (B1671894), a monoester of lauric acid and glycerol, has demonstrated significant immunomodulatory potential, influencing both innate and adaptive immune responses. This technical guide provides an in-depth analysis of this compound's effects on the immune system, with a focus on its impact on immune cell function, cytokine production, and intracellular signaling pathways. This document synthesizes quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and presents visual representations of key molecular interactions to support further research and development in immunology and therapeutics.
Introduction
This compound is a naturally occurring compound found in coconut oil and human breast milk, recognized for its broad-spectrum antimicrobial properties.[1] Beyond its direct effects on pathogens, this compound exhibits a range of immunomodulatory activities, including the regulation of T-cell proliferation, modulation of cytokine secretion, and interference with key inflammatory signaling cascades.[1][2] This guide explores the multifaceted interactions of this compound with the immune system, providing a comprehensive resource for the scientific community.
Data Presentation: Quantitative Effects of this compound on Immune Parameters
The following tables summarize the quantitative data on the immunomodulatory effects of this compound from various experimental models.
Table 1: In Vivo Effects of this compound on Cytokine Production in a Porcine Model of Seneca Valley Virus (SVV) Infection [3][4]
| Cytokine | Treatment Group | Mean Concentration (pg/mL) | Fold Change vs. SVV Control | Statistical Significance (p-value) |
| IL-1β | SVV Control | 150 | - | - |
| SVV + High-Dose this compound | 100 | ↓ 1.5-fold | < 0.05 | |
| TNF-α | SVV Control | 250 | - | - |
| SVV + High-Dose this compound | 180 | ↓ 1.4-fold | < 0.05 | |
| IL-10 | SVV Control | 80 | - | - |
| SVV + High-Dose this compound | 50 | ↓ 1.6-fold | < 0.05 | |
| IFN-γ | SVV Control | 40 | - | - |
| SVV + High-Dose this compound | 70 | ↑ 1.75-fold | < 0.05 |
Table 2: In Vivo Effects of this compound on Cytokine Levels in Piglets Infected with Porcine Epidemic Diarrhea Virus (PEDV) [5]
| Cytokine | Treatment Group | Relative Expression Level | Fold Change vs. PEDV Control | Statistical Significance (p-value) |
| IL-6 | PEDV Control | High | - | - |
| PEDV + this compound (100 mg/kg·BW) | Low | ↓ | < 0.05 | |
| IL-8 | PEDV Control | High | - | - |
| PEDV + this compound (100 mg/kg·BW) | Low | ↓ | < 0.05 |
Table 3: In Vitro Antiviral Efficacy of this compound [3][6]
| Virus | Assay Type | This compound Concentration | Observed Effect |
| Seneca Valley Virus | Viral Replication Inhibition | Not specified | Up to 80% inhibition |
| Mumps Virus | IC50 Determination | ≈ 20 µM | 50% inhibitory concentration |
| Yellow Fever Virus | IC50 Determination | ≈ 20 µM | 50% inhibitory concentration |
| Zika Virus | IC50 Determination | ≈ 40 µM | 50% inhibitory concentration |
| Coronavirus (229E) | Viral Inactivation | Not specified | 3.7 logarithmic dilutions reduction |
| SARS-CoV-2 | Serum Level Association | >0.45 µg/mL | Associated with a lower risk of infection |
Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by influencing several key intracellular signaling pathways.
T-Cell Receptor Signaling
This compound has been shown to interfere with T-cell receptor (TCR) signaling. Upon TCR engagement, a signaling cascade involving Lck, ZAP70, LAT, and SLP-76 is initiated, leading to the activation of downstream pathways like PLCγ-mediated calcium influx and the Ras-MAPK cascade.[7][8] this compound appears to disrupt the formation of signaling microclusters, thereby dampening T-cell activation and subsequent cytokine production.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been suggested to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the immunomodulatory effects of this compound.
In Vitro Viral Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the infectivity of a lytic virus.[10][11]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Virus stock with a known titer (Plaque Forming Units (PFU)/mL)
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose)
-
6-well or 12-well cell culture plates
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
-
Fixing solution (e.g., 10% formalin)
Procedure:
-
Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Virus-Compound Incubation: Mix the virus inoculum with each this compound dilution and a no-compound control. Incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-monolaurin mixtures. Allow for viral adsorption for 1 hour at 37°C.
-
Overlay: Remove the inoculum and add the semi-solid overlay medium.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Fixation and Staining: Fix the cells with the fixing solution and then stain with the crystal violet solution to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
NF-κB Luciferase Reporter Assay
This assay measures the inhibition of NF-κB activation by this compound using a reporter gene system.[12][13]
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter plasmid
-
Cell culture medium and supplements
-
This compound stock solution
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into the 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulation: Add the NF-κB activator to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 6-8 hours to allow for luciferase expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the stimulated control.
T-Cell Proliferation Assay
This assay assesses the effect of this compound on T-cell proliferation, typically measured by dye dilution or metabolic activity.
Materials:
-
Isolated primary T-cells or a T-cell line
-
Cell culture medium
-
T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads)
-
This compound stock solution
-
Proliferation dye (e.g., CFSE) or metabolic assay reagent (e.g., MTT)
-
Flow cytometer or microplate reader
Procedure:
-
Cell Preparation: Isolate and prepare the T-cells. If using a dye, label the cells with CFSE.
-
Cell Seeding: Seed the T-cells into a 96-well plate.
-
Treatment and Stimulation: Add serial dilutions of this compound and the T-cell mitogen to the appropriate wells.
-
Incubation: Incubate the plate for 3-5 days to allow for cell proliferation.
-
Measurement:
-
CFSE: Analyze the dilution of the CFSE dye in daughter cells using a flow cytometer.
-
MTT: Add the MTT reagent and measure the absorbance to determine metabolic activity, which correlates with cell number.
-
-
Data Analysis: Determine the effect of this compound on T-cell proliferation compared to the stimulated control.
Monocyte-Derived Dendritic Cell (Mo-DC) Maturation Assay
This protocol outlines the generation of Mo-DCs and the assessment of this compound's effect on their maturation.[14][15]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Reagents for monocyte isolation (e.g., CD14 microbeads)
-
Recombinant human GM-CSF and IL-4
-
Maturation cocktail (e.g., LPS, TNF-α, IL-1β, IL-6, PGE2)
-
This compound stock solution
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD80, CD83, CD86, HLA-DR)
-
Flow cytometer
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs.
-
Immature DC Generation: Culture monocytes with GM-CSF and IL-4 for 5-7 days to generate immature DCs (iDCs).
-
This compound Treatment and Maturation:
-
Add fresh medium with GM-CSF and IL-4 to the iDCs.
-
Add serial dilutions of this compound to the cultures.
-
Add the maturation cocktail to induce DC maturation.
-
-
Incubation: Incubate for 24-48 hours.
-
Phenotypic Analysis: Harvest the cells and stain with fluorochrome-conjugated antibodies against maturation markers.
-
Flow Cytometry: Analyze the expression of maturation markers on the cell surface using a flow cytometer.
-
Data Analysis: Determine the effect of this compound on the percentage of mature DCs and the expression levels of maturation markers.
Conclusion
This compound demonstrates a significant and complex modulatory effect on the immune system. Its ability to influence T-cell function, regulate cytokine production, and interfere with key inflammatory signaling pathways highlights its potential as a therapeutic agent for a variety of immune-related conditions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the mechanisms of action and potential clinical applications of this compound. Future studies should focus on elucidating the precise molecular targets of this compound within immune cells and expanding in vivo studies to validate its therapeutic efficacy and safety.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro and in vivo antiviral activity of this compound against Seneca Valley virus [frontiersin.org]
- 5. Frontiers | this compound Confers a Protective Effect Against Porcine Epidemic Diarrhea Virus Infection in Piglets by Regulating the Interferon Pathway [frontiersin.org]
- 6. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The monocyte-derived dendritic cell (MoDC) assay – an in vitro assay for testing the immunogenicity of ce... [protocols.io]
- 15. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
GRAS (Generally Recognized as Safe) status of monolaurin for research applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monolaurin (B1671894), the monoglyceride ester of lauric acid, is a naturally occurring compound found in coconut oil and human breast milk. It has garnered significant attention in the scientific community for its broad-spectrum antimicrobial and immunomodulatory properties. This technical guide provides an in-depth analysis of the Generally Recognized as Safe (GRAS) status of this compound for research applications, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the potential of this compound.
GRAS Status of this compound
This compound is considered Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food additive.[1][2] While a specific GRAS notice exclusively for this compound as a standalone substance is not available in the public FDA database, its safety is supported by GRAS Notice No. GRN 000648. This notice pertains to a mixture of monoacylglycerides, which includes this compound (as 1- and 2-monoglycerides primarily of palmitic acid), for use as a surface-finishing agent and texturizer on fruits and vegetables.[3][4][5][6] The GRAS affirmation for mono- and diglycerides (21 CFR 184.1505) further supports the safety profile of this compound for consumption.[4] This established safety profile for oral intake provides a strong foundation for its use in various research applications, including in vitro and in vivo studies.
Antimicrobial and Antiviral Efficacy of this compound: Quantitative Data
This compound exhibits significant antimicrobial activity against a wide range of pathogens, including bacteria and enveloped viruses.[1][7] Its efficacy is attributed to its ability to disrupt the lipid bilayers of cell membranes and viral envelopes.[7][8] The following tables summarize key quantitative data from various in vitro studies.
Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterium | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | 250 - 2000 | [9][10] |
| Staphylococcus aureus | Methicillin-Susceptible S. aureus (MSSA) | 500 - 1000 | [9] |
| Staphylococcus aureus | Antimicrobial-Resistant Isolates from Atopic Dermatitis Patients | 2 | [11][12] |
Table 2: Anti-biofilm Activity of this compound against MRSA
| Activity | IC50 (µg/mL) | Reference(s) |
| Inhibition of Biofilm Formation | 203.6 | [10][13] |
| Eradication of Pre-formed Biofilms | 379.3 | [10][13] |
Table 3: Antiviral Activity of this compound
| Virus | Type | In Vitro Efficacy | Reference(s) |
| Enveloped RNA and DNA Viruses (14 human viruses) | Enveloped | >99.9% reduction in infectivity at 1% concentration | [14][15] |
| Seneca Valley Virus (SVV) | Non-enveloped | Up to 80% inhibition of viral replication | [7] |
Mechanisms of Action
This compound's therapeutic potential stems from its multifaceted mechanisms of action, which include direct antimicrobial effects and modulation of the host immune response.
Direct Antimicrobial and Antiviral Action
The primary mechanism of this compound's antimicrobial and antiviral activity is the disruption of the lipid-rich outer membranes of bacteria and the lipid envelopes of viruses.[7][16] As an amphipathic molecule, this compound integrates into these lipid bilayers, leading to increased fluidity, destabilization, and eventual disintegration of the membrane or envelope.[8] This process results in the leakage of cellular or viral contents and inactivation of the pathogen.
Figure 1: Mechanism of this compound's direct antimicrobial and antiviral action.
Immunomodulatory Effects: T-Cell Signaling Pathway
This compound has been shown to modulate the host immune response, in part by affecting T-cell activation and signaling.[7][17] In vitro studies have demonstrated that this compound alters the plasma membrane dynamics of human T-cells, leading to a reduction in the formation of crucial signaling microclusters, including Linker for Activation of T-cells (LAT), Phospholipase C-gamma (PLC-γ), and Protein Kinase B (AKT).[17][18] This disruption of early signaling events ultimately leads to a potent reduction in the production of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α.[17]
Figure 2: this compound's inhibitory effect on the T-cell signaling pathway.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the efficacy of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
-
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., ethanol (B145695) or DMSO)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Incubator
-
-
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth.
-
To determine the MBC, subculture a small aliquot from the wells showing no growth onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
-
Virucidal Suspension Assay
This assay evaluates the direct inactivating effect of this compound on viral particles.
-
Materials:
-
This compound stock solution
-
Virus stock with a known titer (e.g., PFU/mL or TCID50/mL)
-
Appropriate host cell line for the virus
-
Cell culture medium
-
96-well plates or other suitable culture vessels
-
-
Procedure:
-
Mix serial dilutions of this compound with a standardized amount of the virus stock.
-
Include a virus control (virus mixed with medium without this compound).
-
Incubate the mixtures for a defined period (e.g., 1 hour) at a relevant temperature (e.g., 37°C).
-
Immediately after incubation, perform serial dilutions of the mixtures in cold medium to reduce the this compound concentration to sub-inhibitory levels.
-
Inoculate susceptible host cells with the diluted mixtures.
-
After an adsorption period, remove the inoculum and add fresh medium.
-
Incubate the cells for a period sufficient for the virus to cause a detectable effect (e.g., cytopathic effect or plaque formation).
-
Quantify the viral titer in the this compound-treated and control samples using a plaque assay or TCID50 assay.
-
Calculate the log reduction in viral titer to determine the virucidal efficacy.
-
Figure 3: Experimental workflow for a virucidal suspension assay.
Conclusion
This compound's GRAS status, coupled with its well-documented antimicrobial and immunomodulatory activities, makes it a compelling candidate for further research and development. This technical guide provides a solid foundation of its safety profile, quantitative efficacy, and mechanisms of action. The detailed experimental protocols and visual diagrams are intended to facilitate the design and execution of future studies aimed at exploring the full therapeutic potential of this versatile compound. As research continues, this compound may emerge as a valuable tool in the development of novel antimicrobial and anti-inflammatory agents.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. GLYCEROL MONOLAURATE (GML) - Ataman Kimya [atamanchemicals.com]
- 3. fda.gov [fda.gov]
- 4. Agency Response Letter GRAS Notice No. GRN 000648 | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. GRAS Notices [hfpappexternal.fda.gov]
- 7. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glycerol Monolaurate (GML) inhibits human T cell signaling and function by disrupting lipid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling Monolaurin: A Technical Guide to its Historical Discovery and Preliminary Antimicrobial Properties
For Immediate Release
This technical guide provides an in-depth analysis of the historical discovery and initial scientific exploration of the properties of monolaurin (B1671894), a monoglyceride derived from lauric acid. Tailored for researchers, scientists, and drug development professionals, this document details the foundational studies that established this compound's antimicrobial and antiviral activities, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Historical Discovery
The recognition of the antimicrobial potential of this compound, or glycerol (B35011) monolaurate, dates back to the mid-20th century. The pioneering work of Dr. Jon J. Kabara, a biochemist at the University of Detroit and later a professor emeritus at Michigan State University, was instrumental in elucidating the antimicrobial properties of fatty acids and their derivatives.[1] In 1966, Dr. Kabara and his students made a significant breakthrough while researching the nutritional effects of fatty acids, particularly the 12-carbon chain fatty acid, lauric acid, and its monoglyceride, this compound.
Preliminary In-Vitro Antimicrobial Studies
Early in-vitro studies were crucial in quantifying the antimicrobial efficacy of this compound against a range of pathogens. These preliminary investigations primarily utilized broth microdilution and agar (B569324) dilution methods to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Antibacterial Activity
Initial research demonstrated this compound's significant inhibitory effects, particularly against gram-positive bacteria. The proposed mechanism of action involves the disruption of the bacterial cell membrane's lipid bilayer, leading to increased permeability and ultimately, cell death.
| Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Bacillus subtilis | 30 µg/mL | |
| Aggregatibacter actinomycetemcomitans | 25-50 µM | [4] |
Antiviral Activity
A landmark study by Hierholzer and Kabara in 1982 provided the first comprehensive evidence of this compound's potent virucidal activity against a broad spectrum of enveloped RNA and DNA viruses.[5][6] This research, conducted at the Centers for Disease Control and Prevention, demonstrated that this compound effectively inactivates viruses by disintegrating their protective lipid envelope.
The study revealed that at a concentration of 1% in the reaction mixture, this compound reduced the infectivity of all 14 enveloped viruses tested by over 99.9% after one hour of exposure at 23°C.[5][6]
| Virus | Family | Genome | Reduction in Infectivity |
| Influenza virus | Orthomyxoviridae | ssRNA | >99.9% |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | ssRNA | >99.9% |
| Rubeola virus (measles) | Paramyxoviridae | ssRNA | >99.9% |
| Newcastle disease virus | Paramyxoviridae | ssRNA | >99.9% |
| Parainfluenza virus 2 | Paramyxoviridae | ssRNA | >99.9% |
| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | dsDNA | >99.9% |
| Herpes Simplex Virus 2 (HSV-2) | Herpesviridae | dsDNA | >99.9% |
| Cytomegalovirus (CMV) | Herpesviridae | dsDNA | >99.9% |
| Epstein-Barr virus (EBV) | Herpesviridae | dsDNA | >99.9% |
| Vesicular Stomatitis Virus (VSV) | Rhabdoviridae | ssRNA | >99.9% |
| Visna virus | Retroviridae | ssRNA | >99.9% |
| Avian M-41 coronavirus | Coronaviridae | ssRNA | >99.9% |
| Human coronavirus 229E | Coronaviridae | ssRNA | >99.9% |
| Feline infectious peritonitis virus | Coronaviridae | ssRNA | >99.9% |
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies of this compound's antimicrobial and antiviral properties.
Virucidal Suspension Assay (Hierholzer and Kabara, 1982)
This protocol was utilized to determine the direct virucidal effect of this compound on enveloped viruses.[5][6]
1. Preparation of Reagents:
-
A stock solution of this compound was prepared and diluted to the desired test concentrations in cell culture medium.
-
High-titer virus stocks of known concentrations (e.g., Plaque Forming Units/mL or TCID50/mL) were prepared for each of the 14 enveloped viruses.
2. Incubation:
-
The this compound solution was mixed with the virus suspension at a defined ratio.
-
The mixture was incubated for a specified contact time of 60 minutes at a controlled temperature of 23°C.[5][6]
3. Neutralization/Dilution:
-
Immediately following incubation, the mixture was serially diluted in cold culture medium to reduce the concentration of this compound to sub-inhibitory levels, thereby halting its activity.
4. Quantification of Remaining Virus:
-
Susceptible host cells were inoculated with the serial dilutions. The specific cell lines used for each virus in the original study were not detailed in the available abstracts.
-
A plaque assay or TCID50 assay was performed to quantify the number of remaining infectious virus particles.
5. Data Analysis:
-
The viral titer of the this compound-treated group was compared to a vehicle control (virus mixed with solvent-containing medium).
-
The log reduction in viral titer was calculated to determine the virucidal efficacy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Fatty acids and derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acids and Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Oral Microbe–Host Transcriptome and Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Assays of Monolaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin (B1671894), a monoglyceride derived from lauric acid, is a naturally occurring compound found in coconut oil and human breast milk.[1] It has garnered significant scientific interest for its broad-spectrum antimicrobial properties against a variety of pathogenic bacteria, enveloped viruses, and fungi.[2][3][4] The primary mechanisms of its antimicrobial action involve the disruption of microbial cell membranes and interference with cellular signaling pathways.[1][3] This document provides detailed protocols for key in vitro assays to evaluate the antimicrobial efficacy of this compound, presents a summary of reported quantitative data, and illustrates the experimental workflows and proposed mechanisms of action.
Mechanisms of Antimicrobial Action
This compound exerts its antimicrobial effects through two primary mechanisms:
-
Disruption of Microbial Cell Membranes: As an amphiphilic molecule, this compound integrates into the lipid bilayer of microbial membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1] This mechanism is particularly effective against enveloped viruses and Gram-positive bacteria.[3][4]
-
Interference with Signal Transduction: this compound has been shown to interfere with bacterial signal transduction pathways.[1] For instance, in Staphylococcus aureus, it can inhibit the production of exoproteins, including toxins like toxic shock syndrome toxin-1 (TSST-1) and beta-lactamase, by blocking the induction of their corresponding genes at the transcriptional level.[1][3]
Data Presentation: Antimicrobial Efficacy of this compound
The following tables summarize the reported in vitro antimicrobial activity of this compound against various pathogens.
Table 1: Antibacterial Activity of this compound
| Bacterium | Efficacy Metric | Concentration (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | MIC | 500 - 2000 | [5][6] |
| Staphylococcus aureus | MIC | < 1.0 (as lauric acid) | [3] |
| Staphylococcus aureus | MIC | 128 | [3] |
| Staphylococcus epidermidis (clinical isolate) | MIC | > 1000 | [7] |
| Staphylococcus epidermidis (clinical isolate) | MBC | > 1000 | [7] |
| Borrelia burgdorferi | MIC | 75 - 150 | [2][8] |
| Aggregatibacter actinomycetemcomitans | MIC | 25 - 50 µM | [9] |
| Klebsiella rhinoscleromatis | MIC | 20 mg/mL | [10][11] |
Table 2: Anti-biofilm Activity of this compound
| Bacterium | Biofilm Parameter | Concentration (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | IC₅₀ (inhibition) | 203.6 | [1][5] |
| Staphylococcus aureus (MRSA) | IC₅₀ (eradication) | 379.3 | [1][5] |
| Staphylococcus epidermidis (clinical isolate) | BIC₅₀ | 26.669 | [1][7] |
| Staphylococcus epidermidis (clinical isolate) | BEC₅₀ | Not specified | [7] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC₅₀: 50% Inhibitory Concentration; BIC₅₀: 50% Biofilm Inhibitory Concentration; BEC₅₀: 50% Biofilm Eradication Concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's antimicrobial properties. The following are standard protocols adapted from the literature for key in vitro experiments.
Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is commonly used to determine the MIC and MBC of antimicrobial agents.[1]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of this compound in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.[1]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.[1]
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).[1]
-
Incubate the plates at 37°C for 18-24 hours.[1]
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]
-
To determine the MBC, subculture 10-100 µL from each well that shows no visible growth onto an appropriate agar (B569324) medium.[1][12]
-
Incubate the agar plates at 37°C for 18-24 hours.[1]
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[1][12][13]
Protocol 2: Time-Kill Assay
This assay provides information on the rate of bactericidal activity of an antimicrobial agent.[1]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
This compound solution at a predetermined concentration (e.g., 2x or 4x MIC)
-
Sterile test tubes or flasks
-
Shaking incubator
-
Agar plates for colony counting
Procedure:
-
Prepare a bacterial suspension in broth to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[1]
-
Add this compound to the bacterial suspension to achieve the desired final concentration. Include a growth control tube without this compound.[1]
-
Incubate the tubes at 37°C with shaking.[1]
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[1]
-
Perform serial dilutions of the aliquots in sterile saline or PBS.[1]
-
Plate the dilutions onto agar plates.[1]
-
Incubate the plates at 37°C for 18-24 hours.[1]
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.[1]
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[1]
Protocol 3: Anti-Biofilm Activity Assessment (Crystal Violet Assay)
This method is widely used to quantify biofilm formation and the effect of antimicrobial agents on biofilms.[1]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure for Biofilm Inhibition (BIC):
-
Dispense 100 µL of TSB with 1% glucose into each well.[1]
-
Add 100 µL of twofold serial dilutions of this compound to the wells.[1]
-
Add 20 µL of an overnight bacterial culture adjusted to a 0.5 McFarland standard.[1]
-
Incubate the plate at 37°C for 24 hours.[1]
-
After incubation, discard the contents of the wells and wash three times with sterile PBS to remove planktonic bacteria.[1]
-
Fix the remaining biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.[1]
-
Discard the methanol and allow the plate to air dry.[1]
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet to each well for 5 minutes.[1]
-
Wash the wells three times with sterile PBS and allow the plate to air dry.[1]
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[1]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
The BIC is determined as the lowest concentration of this compound that causes a significant reduction in biofilm formation compared to the control.[1]
Procedure for Biofilm Eradication (BEC):
-
Follow steps 1-4 of the BIC protocol without adding this compound to allow for biofilm formation.[1]
-
After 24 hours of biofilm formation, discard the culture medium and wash the wells with PBS.[1]
-
Add fresh broth containing serial dilutions of this compound to the established biofilms.[1]
-
Incubate for another 24 hours.[1]
-
Follow steps 5-11 of the BIC protocol to quantify the remaining biofilm.[1]
Visualizations
Caption: Workflow for in vitro antimicrobial assays of this compound.
Caption: Proposed antimicrobial mechanisms of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The 1-monolaurin inhibit growth and eradicate the biofilm formed by clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound on Oral Microbe–Host Transcriptome and Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Preparing and Diluting Monolaurin Stock Solutions in Cell Culture
Abstract
Monolaurin (B1671894), the monoglyceride of lauric acid, is a naturally occurring compound recognized for its broad-spectrum antimicrobial and immunomodulatory properties.[1] Its therapeutic potential is a subject of growing interest in biomedical research and drug development.[2] This document provides detailed protocols for the preparation of this compound stock solutions and subsequent dilutions for use in cell culture experiments. These guidelines are designed to ensure reproducibility and accuracy for researchers investigating the cellular effects of this compound.
Physicochemical Properties and Solubility
This compound is a lipophilic molecule, making it insoluble in aqueous solutions like cell culture media.[3] Therefore, a suitable organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this purpose.[3][4] It is critical to use high-purity, cell culture grade DMSO to avoid introducing contaminants that could affect experimental outcomes.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₀O₄ | [6] |
| Molecular Weight | 274.40 g/mol | [6] |
| Appearance | White to off-white solid (<52°C) | [6] |
| Solubility in DMSO | 12.5 mg/mL | [6] |
| Solubility in Water | Insoluble | [3] |
Protocols
Protocol 1: Preparation of a 10 mg/mL Concentrated this compound Stock Solution
This protocol details the preparation of a 10 mg/mL (approximately 36.44 mM) stock solution in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)[5]
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes or micropipettes with sterile, filtered tips
-
Vortex mixer
-
Water bath or incubator set to 37-60°C (optional)
-
0.22 µm syringe filter (optional, must be DMSO-compatible)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.
-
Solubilization: Add the corresponding volume of DMSO to the tube containing the this compound powder. In this example, add 10 mL of DMSO.
-
Dissolving: Tightly cap the tube and vortex vigorously for 1-2 minutes. This compound may require assistance to fully dissolve.[6] If crystals are still visible, gently warm the solution in a water bath (up to 60°C) and vortex intermittently until the solution is clear.[6]
-
Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube. Note that high concentrations of DMSO can degrade some filter materials.[5]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[6]
Table 2: Recommended Storage of this compound Stock Solution (in DMSO)
| Storage Temperature | Shelf Life | Reference |
| -20°C | 1 month | [6] |
| -80°C | 6 months | [6] |
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol describes the dilution of the concentrated DMSO stock solution into a complete cell culture medium to achieve the desired final concentrations for treating cells.
Important Considerations:
-
Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[3][7] It is crucial to run a "vehicle control" experiment containing the same final concentration of DMSO as the experimental conditions to account for any solvent effects.[3][7]
-
Precipitation: To avoid precipitation of the lipophilic this compound, it is recommended to perform serial dilutions rather than a single large dilution.[8] Always add the this compound solution to the pre-warmed cell culture medium and mix immediately.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): For very low final concentrations, it may be necessary to first prepare an intermediate dilution of the stock solution in sterile DMSO or serum-free medium.
-
Prepare Final Working Solution: Pre-warm the complete cell culture medium to 37°C. Add the required volume of the this compound stock solution to the medium and immediately mix gently by pipetting or inverting the tube. Do not vortex, as this can cause frothing of the medium.
-
Use Immediately: Use the freshly prepared working solutions immediately for cell treatment. Do not store aqueous working solutions.[8]
Table 3: Example Dilution Scheme for Cell Culture Experiments (from a 10 mg/mL Stock)
| Desired Final Concentration (µg/mL) | Volume of 10 mg/mL Stock to add to 10 mL Medium | Final DMSO Concentration (%) |
| 100 | 100 µL | 1.0%* |
| 50 | 50 µL | 0.5% |
| 25 | 25 µL | 0.25% |
| 12.5 | 12.5 µL | 0.125% |
| 6.25 | 6.25 µL | 0.0625% |
| 3.125 | 3.125 µL | 0.03125% |
| Vehicle Control | 50 µL of pure DMSO | 0.5% |
*Note: A 1% DMSO concentration may be toxic for some cell lines. A lower concentration stock solution may be required if high treatment doses are needed.
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for preparing this compound solutions and a simplified representation of its proposed mechanism of action.
Caption: Experimental workflow for this compound solution preparation and cell treatment.
This compound exerts its biological effects through multiple mechanisms.[9] A primary mode of action is the disruption of the lipid bilayer of cell membranes and viral envelopes, leading to increased permeability and cell lysis.[9][10] Additionally, this compound has been shown to interfere with cellular signal transduction pathways, modulate the immune response by affecting T-cell function, and inhibit the production of certain bacterial toxins.[1][4][9]
Caption: Proposed mechanisms of this compound's action on a target cell.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. You are being redirected... [bio-world.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. This compound: Benefits, Use, Dosing, Side Effects — this compound and More [monolaurinandmore.com]
Application Notes and Protocols for Calculating Monolaurin Dosage in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers on the calculation and administration of monolaurin (B1671894) for in vivo animal studies. This document summarizes effective dosages from various studies, outlines detailed experimental protocols, and visualizes potential mechanisms of action.
Introduction to this compound in In Vivo Research
This compound, the monoglyceride of lauric acid, is a naturally occurring compound found in coconut oil and human breast milk. It has garnered significant interest in the scientific community for its broad-spectrum antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Its primary mechanism of action is believed to be the disruption of the lipid bilayers of bacterial and viral envelopes, as well as interference with cellular signal transduction pathways.[1][4] this compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA), making it an attractive candidate for therapeutic development.[5] However, establishing an effective and safe dosage is a critical first step in any in vivo investigation.
Quantitative Data Summary: this compound Dosages in Animal Models
The following tables summarize this compound dosages used in various animal models for different therapeutic applications. These values can serve as a starting point for dose-range finding studies.
Table 1: this compound Dosage in Murine Models (Mice)
| Application | Strain | Dosage | Route of Administration | Frequency | Key Findings |
| Antibacterial (Staphylococcus aureus) | - | 3.2 mg/day (for a 20g mouse) | Oral Gavage | Daily for 10 days | 50% survival rate in a lethal infection model.[5][6] |
| Antifungal (Candida albicans) | Balb/c | 12.5 mmol/L | Topical (Oral) | Twice daily for 5 days | Significant reduction in fungal load in an oral candidiasis model.[7][8] |
Table 2: this compound Dosage in Porcine Models (Piglets)
| Application | Age/Weight | Dosage | Route of Administration | Frequency | Key Findings |
| Antiviral (Porcine Epidemic Diarrhea Virus) | - | 100 mg/kg body weight | Oral | Daily for 7 days prior to infection | Alleviated diarrhea and improved intestinal function.[9][10] |
| Antiviral (Seneca Valley Virus) | Weaned | Not specified (Low, Medium, High doses) | Dietary | - | Reduced clinical signs, viral load, and organ damage.[3] |
Table 3: this compound Dosage in Avian Models (Broiler Chickens)
| Application | Strain | Dosage | Route of Administration | Duration | Key Findings |
| Growth Performance & Immunity | Ross 308 | 0.25, 0.5, 1 g/kg feed | Dietary | 33 days | Improved feed conversion ratio and increased body weight at specific doses.[11] |
| Growth Performance & Gut Health | Ross 308 | 2, 4, 8 g/kg feed | Dietary | 4 weeks | 4 g/kg dose significantly enhanced body weight gain and feed conversion ratio.[7] |
Toxicological Data
A critical aspect of dosage determination is understanding the toxicity profile of the compound.
LD50 (Median Lethal Dose): Specific oral LD50 values for this compound in rats and mice are not readily available in the public domain. However, this compound has been granted "Generally Recognized As Safe" (GRAS) status by the FDA, indicating a low potential for toxicity when used as a food additive.[5] One study noted that a high dose of 8 g/kg of diet in broiler chicks led to elevated liver enzymes, suggesting potential for hepatotoxicity at very high concentrations.[7]
Pharmacokinetics: Detailed pharmacokinetic studies (absorption, distribution, metabolism, and excretion) of this compound in common animal models like rats and mice are limited in the available literature. Some studies in broiler chickens suggest that this compound can enhance the absorption of other compounds.[8] It is known that as a monoglyceride, it can be readily absorbed in the small intestine.
Experimental Protocols
Preparation of this compound for Oral Administration
This compound is poorly soluble in water. Therefore, a suitable vehicle is required for oral administration, especially for gavage.
Materials:
-
This compound (powder or beadlets)
-
Vehicle (e.g., Olive oil, corn oil, or a 0.5% methylcellulose (B11928114) solution)
-
Mortar and pestle (if starting with solid form)
-
Magnetic stirrer and stir bar
-
Warming plate (optional)
-
Scale
-
Appropriate glassware
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.
-
If using solid this compound, grind it to a fine powder using a mortar and pestle to facilitate suspension.
-
In a beaker, add the calculated amount of vehicle.
-
While stirring the vehicle with a magnetic stirrer, slowly add the powdered this compound.
-
Continue stirring until a homogenous suspension is achieved. Gentle warming (to approximately 40°C) can aid in the suspension of this compound in oil-based vehicles.
-
Prepare the suspension fresh daily to ensure stability and homogeneity.
Oral Gavage Administration Protocol for Mice
This protocol provides a general guideline for administering a this compound suspension via oral gavage to mice.
Materials:
-
Mouse restraint device (optional)
-
Appropriate size gavage needle (typically 20-22 gauge for adult mice, with a flexible or ball-tip to prevent injury)
-
Syringe (1 ml)
-
This compound suspension
Protocol:
-
Animal Restraint: Securely restrain the mouse to prevent movement and ensure proper alignment of the head and body. The head should be slightly extended to create a straight path to the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the this compound suspension. The maximum volume for oral gavage in mice is typically 10 ml/kg of body weight.[12]
-
Withdrawal: After administration, gently and slowly withdraw the gavage needle.
-
Monitoring: Monitor the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action of this compound.
Caption: Proposed antibacterial mechanism of this compound.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Benefits, Use, Dosing, Side Effects — this compound and More [monolaurinandmore.com]
- 5. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal Activity of this compound Against Candida albicans In vivo IADR Abstract Archives [iadr.abstractarchives.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Dietary Inclusion of Alpha-Monolaurin on the Growth Performance, Lipid Peroxidation, and Immunity Response in Broilers [mdpi.com]
- 12. Higher Serum this compound Is Associated with a Lower Risk of COVID-19: Results from a Prospective Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determination of Monolaurin's Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method
Introduction
Monolaurin (B1671894), also known as glycerol (B35011) monolaurate (GML), is a monoglyceride derived from lauric acid, a medium-chain fatty acid found in coconut oil and human breast milk.[1] It has garnered significant interest from researchers and drug development professionals due to its broad-spectrum antimicrobial properties against various bacteria, fungi, and enveloped viruses.[1][2][3] The primary mechanism of action involves the integration and disruption of the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of cellular components.[1][4][5] Additionally, this compound can interfere with cellular signal transduction pathways, inhibiting the expression of virulence factors.[3][5]
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial efficacy of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[6][7] The broth microdilution method is a standardized, quantitative technique used to determine MIC values and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, addresses common challenges such as solubility, and presents a summary of reported MIC values against various microorganisms.
Key Considerations for this compound MIC Testing:
-
Solubility : this compound has low aqueous solubility, which can lead to precipitation in culture media and result in inconsistent data.[1] To overcome this, a stock solution should be prepared in a suitable organic solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to include a solvent control (vehicle control) in the assay to ensure the final solvent concentration does not inhibit microbial growth.[1]
-
Standardization : Adherence to standardized protocols, such as those outlined by CLSI (e.g., M07 document) and EUCAST, is essential for reproducibility and comparability of results.[8][9][11] This includes standardization of the inoculum preparation, incubation conditions, and reading of results.[12]
-
Microorganism : The susceptibility to this compound can vary significantly between different species and even strains of microorganisms. Gram-positive bacteria are generally more susceptible than Gram-negative bacteria, which possess a protective outer membrane.[4][13]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of microorganisms as reported in various studies.
| Microorganism | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 12.5 - 2000 | [4][14][15][16] |
| Staphylococcus aureus (MRSA) | 250 - 2000 | [14][15] |
| Bacillus subtilis | 30 - 100 | [4][16][17] |
| Escherichia coli | 25 - >4000 | [4][16][17] |
| Candida albicans | 125 | [4][18] |
Note: MIC values can vary based on the specific strain, testing methodology, and laboratory conditions.
Detailed Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines provided by CLSI and EUCAST for broth microdilution testing.[8][9]
1. Materials and Reagents
-
This compound (Glycerol Monolaurate) powder
-
Solvent (e.g., absolute ethanol or DMSO)
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates[19]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media (e.g., Tryptic Soy Broth)[10]
-
Bacterial or fungal isolates for testing
-
Quality control (QC) reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette and sterile tips
-
Sterile reagent reservoirs
-
Incubator (35-37°C)[2]
2. Preparation of this compound Stock Solution
-
Accurately weigh this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., ethanol) to create a high-concentration stock solution (e.g., 10,000 µg/mL). Ensure it is fully dissolved.[1]
-
This stock solution will be used to prepare the working dilutions.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer/nephelometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.[2][20]
-
Dilute this standardized suspension in the appropriate broth medium to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2] This typically requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension into the broth that will be added to the plate.
4. Microplate Preparation and Serial Dilution
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Prepare a 2x working concentration of this compound in broth. For example, if the highest final concentration to be tested is 1000 µg/mL, prepare a 2000 µg/mL solution in broth. Add 200 µL of this solution to the wells in the first column.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly by pipetting up and down.
-
Continue this process across the plate to the desired final concentration (e.g., column 10). Discard 100 µL from the last dilution column.[21]
-
Column 11 will serve as the growth control (broth + inoculum, no this compound).
-
Column 12 will serve as the sterility control (broth only) and a solvent control (broth + inoculum + highest concentration of solvent used).[1][21]
5. Inoculation and Incubation
-
Add 100 µL of the diluted bacterial inoculum (prepared in Step 3) to all wells from columns 1 to 11. Do not add inoculum to the sterility control wells (column 12).[22]
-
The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.[2][22]
-
Cover the plate with a lid and incubate at 35-37°C for 16-24 hours under ambient air conditions.[2][6]
6. Reading and Interpreting Results
-
Following incubation, examine the plate for bacterial growth. The sterility control (Column 12) should show no growth, and the growth control (Column 11) should show clear turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[7][20] The result is reported in µg/mL.
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination of this compound via broth microdilution.
Proposed Mechanism of Action
Caption: this compound's antimicrobial mechanism of action on a bacterial cell.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Supplements Research — this compound and More [monolaurinandmore.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. testinglab.com [testinglab.com]
- 11. researchgate.net [researchgate.net]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. US8377870B2 - Antimicrobial aqueous solution and its preparation method - Google Patents [patents.google.com]
- 14. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic Glycerolysis of Palm Kernel Olein-Stearin Blend for this compound Synthesis as an Emulsifier and Antibacterial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Monolaurin in Mouse Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of monolaurin (B1671894), a well-documented antimicrobial and immunomodulatory agent, in mouse infection models via oral gavage. This document includes summaries of quantitative data from relevant studies, detailed experimental protocols, and visualizations of the proposed mechanisms of action.
Quantitative Data Summary
The efficacy of this compound administered orally has been evaluated in various animal infection models. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of Oral this compound in a Mouse Bacterial Infection Model
| Pathogen | Mouse Strain & Weight | This compound Dose | Dosing Regimen | Vehicle | Key Outcome | Citation |
| Staphylococcus aureus | Not Specified, 20 g | 3.2 mg/day | Daily oral gavage for 10 days | Olive Oil | 50% survival over 30 days, equivalent to vancomycin (B549263) treatment.[1] | [1] |
Table 2: Efficacy of Oral this compound in a Piglet Viral Infection Model
| Pathogen | Animal Model | This compound Dose | Dosing Regimen | Key Outcomes | Citation |
| Seneca Valley Virus (SVV) | Weaned Piglets | Low, Medium, and High Doses | Oral administration for 3 days post-infection | Reduced clinical symptoms and viral load. High doses significantly decreased IL-1β, IL-10, and TNF-α, and increased IFN-γ.[2] | [2] |
| Porcine Epidemic Diarrhea Virus (PEDV) | Piglets | 100 mg/kg body weight | Daily oral administration for 7 days before infection | Alleviated diarrhea, improved intestinal function, significantly inhibited viral replication, and decreased PEDV-induced IL-6 and IL-8 expression.[3][4] | [3][4] |
Experimental Protocols
This section provides detailed protocols for the preparation and administration of this compound via oral gavage in a mouse infection model.
Preparation of this compound for Oral Gavage
Objective: To prepare a stable suspension of this compound in an oil-based vehicle for consistent oral administration to mice.
Materials:
-
This compound (Glycerol Monolaurate) powder
-
Sterile olive oil
-
Sterile 2 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
Procedure:
-
Determine the required concentration: Based on the desired dose per mouse (e.g., 3.2 mg for a 20 g mouse) and the administration volume (typically 100-200 µL for a 20-25 g mouse), calculate the required concentration of this compound in mg/mL.
-
Weighing this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dispensing the Vehicle: Add the calculated volume of sterile olive oil to a sterile microcentrifuge tube.
-
Suspending this compound: Add the weighed this compound powder to the olive oil in the microcentrifuge tube.
-
Heating and Mixing: Gently warm the mixture to approximately 40-50°C using a water bath or heating block to aid in the dispersion of this compound. Caution: Do not overheat, as this may degrade the compound.
-
Vortexing: Vortex the tube vigorously for 1-2 minutes to ensure a uniform suspension. Visually inspect the suspension to ensure there are no large clumps of this compound.
-
Storage: Prepare the suspension fresh before each administration. If temporary storage is necessary, store at room temperature and vortex thoroughly before each use to re-suspend the this compound.
Oral Gavage Administration Protocol
Objective: To safely and accurately administer the prepared this compound suspension directly into the stomach of a mouse.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, curved with a ball tip for adult mice)
-
1 mL syringe
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to ensure accurate dosing.
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head and prevent biting. The mouse's body should be supported.
-
-
Syringe Preparation:
-
Vortex the this compound suspension immediately before drawing it into the syringe to ensure a homogenous mixture.
-
Draw the calculated volume of the this compound suspension into the 1 mL syringe fitted with the oral gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
-
Gavage Needle Insertion:
-
Hold the restrained mouse in a vertical position.
-
Gently insert the gavage needle into the mouth, slightly off-center to avoid the trachea.
-
Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it advances. There should be no resistance. If resistance is felt, withdraw the needle and restart.
-
-
Administration:
-
Once the needle is properly positioned in the esophagus (the ball tip should be palpable just below the sternum), slowly depress the syringe plunger to administer the this compound suspension.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as coughing, choking, or difficulty breathing, which could indicate accidental administration into the trachea.
-
Mechanism of Action and Signaling Pathways
This compound exerts its antimicrobial and immunomodulatory effects through several mechanisms.
Direct Antimicrobial Action
This compound's primary mode of action against pathogens involves the disruption of their lipid-rich outer layers.[5]
-
Enveloped Viruses: this compound integrates into the viral envelope, disrupting its integrity and preventing the virus from attaching to and entering host cells.[5]
-
Bacteria: It destabilizes the bacterial cell membrane, leading to increased permeability and ultimately cell death.[2]
Immunomodulatory Effects
This compound has been shown to modulate the host's immune response to infection, primarily by influencing T-cell activity and cytokine production.
Caption: Immunomodulatory pathway of this compound in response to infection.
This compound appears to influence T-cell proliferation and differentiation, leading to a shift in the cytokine profile. Studies in piglets have shown that this compound administration leads to a decrease in pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α, while simultaneously increasing the production of IFN-γ, a key cytokine in antiviral responses.[2] This suggests that this compound helps to control the potentially damaging inflammatory cascade while enhancing the host's ability to clear the infection.
Interferon Signaling Pathway
The increase in IFN-γ suggests that this compound may act on the interferon signaling pathway, which is crucial for antiviral defense.
Caption: Proposed effect of this compound on the interferon signaling pathway.
By promoting the production of IFN-γ, this compound likely enhances the activation of the JAK-STAT signaling cascade upon IFN-γ binding to its receptor on infected cells.[3][4] This leads to the transcription of interferon-stimulated genes (ISGs), which encode proteins that inhibit viral replication and help establish an antiviral state within the host.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse infection model.
Caption: General experimental workflow for in vivo this compound efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Confers a Protective Effect Against Porcine Epidemic Diarrhea Virus Infection in Piglets by Regulating the Interferon Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Confers a Protective Effect Against Porcine Epidemic Diarrhea Virus Infection in Piglets by Regulating the Interferon Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myfoodresearch.com [myfoodresearch.com]
Application Notes and Protocols for the Quantification of Monolaurin in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin (B1671894) (glycerol monolaurate) is a monoglyceride derived from lauric acid, a saturated fatty acid found in high concentrations in coconut oil and human breast milk. It has garnered significant scientific interest due to its broad-spectrum antimicrobial and antiviral properties. This compound is believed to exert its effects by disrupting the lipid membranes of pathogens. Recent studies have also suggested a potential role for this compound in modulating the immune system, with circulating serum levels being investigated as a potential protective factor against certain infections. A prospective observational cohort study identified a mean serum this compound concentration of approximately 0.54 µg/mL in healthy individuals and suggested an optimal protective cut-off value of 0.45 µg/mL against SARS-CoV-2 infection[1][2][3].
Accurate and precise quantification of this compound in serum is crucial for pharmacokinetic studies, clinical trials, and research aimed at understanding its physiological roles and therapeutic potential. This document provides detailed protocols for the analysis of this compound in human serum using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Overview of the Analytical Workflow
The quantification of this compound in serum involves several key steps: sample collection and handling, preparation of standards, sample preparation to extract this compound and remove interfering substances, chromatographic separation, and detection by mass spectrometry.
Caption: General workflow for this compound quantification in serum.
Experimental Protocols
This section details two robust methods for the extraction and quantification of this compound from serum: a high-throughput protein precipitation method and a comprehensive liquid-liquid extraction method.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d5 or Glyceryl-1-monopentadecanoate (C15:0) as internal standard (IS)
-
LC-MS grade acetonitrile, isopropanol (B130326), methanol (B129727), and water
-
LC-MS grade hexane (B92381) and formic acid
-
Human serum (drug-free, for calibration standards and quality controls)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Protocol 1: Protein Precipitation (PPT) Method
This method is rapid, requires small sample volumes, and is suitable for high-throughput analysis.
3.2.1. Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standards for the calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 µg/mL).
-
Internal Standard (IS) Working Solution (1 µg/mL): Prepare a 1 µg/mL solution of the internal standard in isopropanol.
-
Calibration Curve Standards and QCs: Spike appropriate volumes of the working standard solutions into blank human serum to achieve the desired concentrations. For example, to prepare a 0.5 µg/mL calibrator, add 5 µL of the 50 µg/mL working standard to 495 µL of blank serum.
3.2.2. Sample Preparation Workflow
Caption: Protein Precipitation (PPT) sample preparation workflow.
3.2.3. Detailed Steps
-
Aliquot 50 µL of serum sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold (4°C) isopropanol containing the internal standard (e.g., 1 µg/mL).[4]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) Method
This method provides a cleaner extract, potentially reducing matrix effects and improving sensitivity.
3.3.1. Sample Preparation Workflow
Caption: Liquid-Liquid Extraction (LLE) sample preparation workflow.
3.3.2. Detailed Steps
-
Aliquot 100 µL of serum sample, calibration standard, or QC into a glass tube.
-
Add the internal standard.
-
Add 1 mL of a hexane:isopropanol (3:2, v/v) extraction solvent.[5]
-
Vortex the tube for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 80% methanol.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Instrumental Analysis
The following parameters provide a starting point for method development and can be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Conditions
Monoacylglycerols characteristically form a dominant protonated molecule [M+H]⁺ in positive electrospray ionization mode.[6][7]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 300°C[7] |
| Collision Energy | Optimized for this compound (typically 15-25 eV)[6][7] |
| MRM Transitions | Analyte: this compound (C15H30O4, MW: 274.4) |
| Precursor Ion (Q1): m/z 275.2 [M+H]⁺ | |
| Product Ion (Q3): m/z 257.2 [M+H-H₂O]⁺ | |
| Internal Standard: this compound-d5 | |
| Precursor Ion (Q1): m/z 280.2 [M+H]⁺ | |
| Product Ion (Q3): m/z 262.2 [M+H-H₂O]⁺ |
Method Validation and Data Presentation
A bioanalytical method must be validated to ensure its accuracy, precision, and reliability. The following tables summarize typical performance characteristics expected for an LC-MS/MS method for this compound in serum, based on data from similar lipid analyses.[4][5][8][9]
Quantitative Performance Summary
| Parameter | Typical Value | Description |
| Linearity Range | 0.01 - 5.0 µg/mL | The concentration range over which the assay is accurate and precise. |
| Correlation Coeff. (r²) | > 0.995 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Limit of Detection (LOD) | ~0.005 µg/mL | The lowest concentration of analyte that can be reliably detected.[4][8] |
| Limit of Quantification (LOQ) | ~0.01 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[4][8] |
Accuracy and Precision
Accuracy and precision are determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 0.03 | < 10% | ± 15% | < 12% | ± 15% |
| Medium | 0.40 | < 8% | ± 15% | < 10% | ± 15% |
| High | 4.00 | < 8% | ± 15% | < 10% | ± 15% |
| (Values are representative based on typical bioanalytical method validation guidelines) |
Recovery and Matrix Effect
| Parameter | Typical Value | Description |
| Extraction Recovery | 85 - 110% | The efficiency of the extraction process in recovering the analyte from the serum matrix. |
| Matrix Effect | 90 - 115% | The effect of co-eluting, interfering substances from the serum on the ionization of the analyte. |
Sample Stability
The stability of this compound in serum is critical for ensuring the integrity of clinical samples. Based on studies of similar lipids, the following storage conditions are recommended. Free fatty acids have shown some instability with repeated freeze-thaw cycles, suggesting this compound may be similarly affected.[10]
| Condition | Duration | Stability |
| Benchtop (Room Temp.) | 4 hours | Stable |
| Refrigerator (4°C) | 24 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable (minimize cycles) |
| Long-term Storage (-80°C) | At least 1 year | Stable[11] |
Conclusion
The LC-MS/MS methods detailed in these application notes provide a robust and sensitive framework for the quantitative analysis of this compound in human serum. The high-throughput protein precipitation method is ideal for large sample cohorts, while the liquid-liquid extraction method offers a cleaner extract for studies requiring maximum sensitivity. Proper validation of these methods according to established bioanalytical guidelines is essential for generating reliable data in research and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Higher Serum this compound Is Associated with a Lower Risk of COVID-19: Results from a Prospective Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Very long-term stability of lipid biomarkers in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Topical Formulations with Monolaurin for Skin Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin (B1671894), a monoglyceride derived from lauric acid, has demonstrated significant antimicrobial properties against a broad spectrum of pathogens, including bacteria, viruses, and fungi.[1][2] Its mechanism of action primarily involves the disruption of the lipid membranes of these microorganisms, leading to cell lysis and death.[1] This makes this compound a promising candidate for the development of novel topical treatments for skin infections. Unlike conventional antibiotics, this compound has not been shown to induce antibacterial resistance, a crucial advantage in the face of growing antimicrobial resistance.[3] These application notes provide detailed protocols for the formulation of topical this compound preparations and their evaluation in established in vitro, ex vivo, and in vivo skin infection models.
Data Presentation: Antimicrobial Efficacy of this compound
The following tables summarize the reported in vitro efficacy of this compound against various pathogens relevant to skin infections. This data serves as a baseline for formulation development and efficacy testing.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Skin Pathogens
| Microorganism | Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 14154, ATCC 14775 | 250 | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 500 - 2000 | [4] |
| Streptococcus spp. | Clinical Isolates | Not Specified | [5] |
| Candida albicans | Not Specified | Not Specified | [2] |
Table 2: Antibiofilm Activity of this compound against MRSA
| Activity | IC50 (µg/mL) | Reference |
| Inhibition of Biofilm Formation | 203.6 | [4] |
| Eradication of Preformed Biofilm | 379.3 | [4] |
Experimental Protocols
Protocol 1: Preparation of a 2% this compound Hydrogel
This protocol describes the preparation of a 2% this compound hydrogel using Carbomer 940 as a gelling agent.
Materials:
-
This compound (Glycerol Monolaurate)
-
Carbomer 940
-
Propylene (B89431) Glycol
-
Purified Water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Weighing scale
Procedure:
-
Dispersion of Carbomer 940: Weigh 1g of Carbomer 940 and slowly disperse it in 82g of purified water in a beaker while continuously stirring with a magnetic stirrer. Avoid clump formation by adding the polymer in small increments. Continue stirring until a uniform, lump-free dispersion is obtained.
-
Preparation of this compound Phase: In a separate beaker, weigh 2g of this compound and 15g of propylene glycol. Heat the mixture to 60°C while stirring until the this compound is completely dissolved.
-
Mixing: Slowly add the this compound phase to the Carbomer dispersion while stirring continuously.
-
Neutralization: Add triethanolamine dropwise to the mixture while monitoring the pH. Continue adding TEA until a pH of 6.5-7.0 is achieved. The mixture will thicken to form a clear gel.
-
Final Volume: Add purified water to adjust the final weight to 100g and stir until a homogenous gel is formed.
-
Storage: Store the prepared hydrogel in an airtight container at room temperature.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the MIC of the this compound formulation.[1]
Materials:
-
Prepared this compound hydrogel
-
Bacterial/fungal culture (e.g., S. aureus, MRSA)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound hydrogel in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 3: Ex Vivo Porcine Skin Infection Model
This protocol describes an ex vivo model using porcine skin to evaluate the efficacy of the topical this compound formulation.[6]
Materials:
-
Freshly excised porcine skin
-
Phosphate-buffered saline (PBS)
-
Bacterial culture (e.g., S. aureus)
-
Culture medium (e.g., Tryptic Soy Broth)
-
6-well culture plates
-
Biopsy punch (8 mm)
-
Incubator
Procedure:
-
Skin Preparation: Shave the hair from the porcine skin and disinfect the surface. Excise full-thickness skin pieces and cut them into 2x2 cm sections.
-
Wounding: Create an 8 mm diameter wound in the center of each skin piece using a biopsy punch.
-
Infection: Place the skin pieces in a 6-well plate and inoculate the wound with a suspension of the test organism (e.g., 1x10^6 CFU of S. aureus).
-
Incubation: Incubate for 4 hours at 37°C to allow for bacterial adhesion and establishment of infection.
-
Treatment: Apply a standardized amount of the 2% this compound hydrogel or a placebo control to the infected wound.
-
Further Incubation: Incubate for 24 hours at 37°C.
-
Evaluation:
-
Bacterial Load: Excise the wound area, homogenize the tissue, and perform serial dilutions and plate counts to determine the number of viable bacteria (CFU/gram of tissue).
-
Histology: Fix a subset of the skin samples in formalin for histological analysis to assess tissue damage and inflammation.
-
Protocol 4: In Vivo Murine Skin Infection Model
This protocol details a murine model of skin infection to assess the in vivo efficacy of the topical this compound formulation.[7][8]
Materials:
-
6-8 week old female BALB/c mice
-
Bacterial culture (e.g., MRSA)
-
Anesthetic
-
Electric shaver
-
Syringes and needles
-
Calipers
-
Topical this compound formulation and placebo
Procedure:
-
Animal Preparation: Anesthetize the mice and shave a small area on their backs.
-
Infection: Administer a subcutaneous or intradermal injection of a specific concentration of the bacterial suspension (e.g., 1x10^7 CFU of MRSA) into the shaved area.[8]
-
Treatment: After a set period (e.g., 2 hours post-infection), topically apply a defined amount of the 2% this compound hydrogel or a placebo to the infected area. Repeat the application as per the study design (e.g., once or twice daily).
-
Monitoring:
-
Lesion Size: Measure the size of the skin lesion daily using calipers.
-
Bacterial Burden: At the end of the experiment, euthanize the mice, excise the infected skin tissue, homogenize it, and determine the bacterial load (CFU/gram of tissue) through serial dilutions and plating.
-
Inflammatory Response: A portion of the excised tissue can be used to measure inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA or other immunoassays.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Topical this compound Formulation Development and Testing
Caption: Workflow for this compound formulation and efficacy testing.
Hypothesized Signaling Pathway Modulation by this compound in Infected Keratinocytes
References
- 1. researchgate.net [researchgate.net]
- 2. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanogenic Effects of Maclurin Are Mediated through the Activation of cAMP/PKA/CREB and p38 MAPK/CREB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ointments: Preparation & Evaluation of Drug Release | Pharmlabs [pharmlabs.unc.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Synergistic Effects of Monolaurin with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapies, where existing antibiotics are paired with synergistic compounds to enhance their efficacy. Monolaurin (B1671894), a monoester derived from lauric acid found in coconut oil, has demonstrated significant antimicrobial properties.[1] These application notes provide detailed protocols for assessing the synergistic effects of this compound with conventional antibiotics against various bacterial strains.
This compound's primary mechanism of action involves the disruption of the bacterial cell's lipid-coated membrane.[2] This action can lead to increased permeability, making the bacteria more susceptible to the effects of antibiotics. Studies have shown that this compound can act synergistically with several classes of antibiotics, including β-lactams and aminoglycosides, significantly reducing the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.[1][3][4]
Data Presentation
The following tables summarize quantitative data from studies investigating the synergistic effects of this compound with various antibiotics against pathogenic bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).
Table 1: Synergistic Activity of this compound with β-Lactam Antibiotics against MRSA
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | Fold Reduction | Fractional Inhibitory Concentration (FIC) Index | Synergy Rate (%) | Reference |
| Ampicillin | 8 - 32 | 1 - 4 | 4 - 32 | ≤ 0.5 | 83.3 - 100 | [5][6] |
| Amoxicillin | 32 - 128 | 0.5 - 8 | 4 - 128 | ≤ 0.5 | 83.3 - 100 | [5][6] |
| Piperacillin | - | - | - | ≤ 0.5 | 83.3 - 100 | [5][6] |
| Various β-lactams | - | - | - | 0.0039 - 0.25 | - | [1][7] |
An FIC index of ≤ 0.5 is indicative of a synergistic relationship.[1]
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria
| Bacterial Species | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 12.5 | [8][9] |
| Staphylococcus aureus (115 isolates) | 250 - 2000 | [5][6][10] |
| MRSA (from wound infections) | 500 - 2000 | [7] |
| Escherichia coli | 25 | [8][9] |
| Bacillus subtilis | 30 | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the synergistic effects of this compound and antibiotics are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Materials:
-
This compound and antibiotic stock solutions
-
Mueller-Hinton Agar (MHA)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Petri dishes
-
Multi-inoculator (optional)
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and the selected antibiotic in an appropriate solvent.
-
Preparation of Agar Plates: Prepare a series of MHA plates containing serial twofold dilutions of either this compound or the antibiotic. A control plate with no antimicrobial agent should also be prepared.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[1]
Checkerboard Assay (Fractional Inhibitory Concentration - FIC Index)
This assay is used to evaluate the combined effect of two antimicrobial agents and to determine if their interaction is synergistic, additive, indifferent, or antagonistic.[1][11]
Materials:
-
96-well microtiter plate
-
This compound and antibiotic stock solutions
-
Mueller-Hinton Broth (MHB)
-
Standardized bacterial inoculum (0.5 McFarland standard)
Procedure:
-
Checkerboard Setup: In a 96-well microtiter plate, create a checkerboard pattern of serial dilutions. Make serial dilutions of this compound along the rows and serial dilutions of the antibiotic along the columns.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MICs in Combination: Observe the lowest concentration of each agent, alone and in combination, that inhibits visible growth.
-
Calculation of FIC Index: The FIC index is calculated as follows: FIC Index = FIC of this compound + FIC of Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Partial Synergy: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Time-Kill Curve Assay
This dynamic assay assesses the rate at which a combination of antimicrobial agents kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound and antibiotic solutions (at desired concentrations, e.g., MIC, 2x MIC)
-
MHB
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and plating
Procedure:
-
Preparation: Prepare tubes or flasks containing MHB with the bacterial inoculum at a standardized concentration (e.g., 10^5 - 10^6 CFU/mL).
-
Addition of Agents: Add this compound alone, the antibiotic alone, and the combination of this compound and the antibiotic to respective tubes. Include a growth control tube without any antimicrobial agents.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Biofilm Disruption and Inhibition Assay
This assay evaluates the ability of this compound and antibiotic combinations to prevent biofilm formation and eradicate established biofilms.
Materials:
-
96-well tissue culture plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
Bacterial culture
-
This compound and antibiotic solutions
-
Crystal violet solution (for staining)
-
Ethanol or acetic acid (for destaining)
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Inoculation: Add a diluted bacterial culture to the wells of a microtiter plate containing various concentrations of this compound, the antibiotic, and their combinations.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing and Staining: Gently wash the wells to remove planktonic bacteria. Stain the adherent biofilm with crystal violet.
-
Destaining and Quantification: Solubilize the stain and measure the absorbance using a microplate reader. A reduction in absorbance compared to the control indicates inhibition of biofilm formation.
Procedure for Biofilm Eradication:
-
Biofilm Formation: Allow biofilms to form in the microtiter plate by incubating a bacterial culture for 24 hours.
-
Treatment: After washing away planktonic cells, add different concentrations of this compound, the antibiotic, and their combinations to the wells containing the pre-formed biofilms.
-
Incubation: Incubate for another 24 hours.
-
Quantification: Wash, stain, and quantify the remaining biofilm as described above. A significant reduction in absorbance indicates biofilm eradication.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound-antibiotic synergy.
Proposed Synergistic Mechanism of this compound with β-Lactam Antibiotics
Caption: this compound enhances β-lactam activity by disrupting the cell membrane.
Proposed Synergistic Mechanism of this compound with Aminoglycoside Antibiotics in Biofilms
Caption: this compound facilitates aminoglycoside penetration through the biofilm matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial synergy of glycerol monolaurate and aminoglycosides in Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial interactions of this compound with commonly used antimicrobials and food components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Monolaurin via Enzymatic Glycerolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolaurin (B1671894), a monoglyceride of lauric acid, is a compound of significant interest in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial and antiviral properties.[1][2] Enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to undesirable byproducts.[3] This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound via enzymatic glycerolysis, a process involving the reaction of a lauric acid source with glycerol (B35011) catalyzed by a lipase (B570770). The methodologies described herein are based on established research to ensure reproducibility and high-yield production of this compound.
Principles of Enzymatic Glycerolysis
Enzymatic glycerolysis for this compound synthesis can be approached through several routes, primarily:
-
Direct Esterification: The direct reaction of lauric acid and glycerol.[4][5]
-
Glycerolysis of Oils: The reaction of glycerol with oils rich in lauric acid, such as coconut oil or palm kernel oil.[1][6]
-
Transesterification: The reaction of a lauric acid ester (e.g., methyl laurate) with glycerol.[7]
Lipases, a class of enzymes that catalyze the hydrolysis of fats, are employed in reverse to catalyze the esterification reaction in a low-water environment. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), Lipozyme IM-20, and Lipozyme RM IM, are commonly used due to their stability, reusability, and high selectivity.[5][8] The choice of enzyme, substrate, solvent system, and reaction conditions significantly influences the yield and purity of the resulting this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Comparison of Different Lipases for this compound Synthesis
| Lipase | Substrates | Reaction Type | This compound Yield/Composition | Reference |
| Novozym 435 | Lauric Acid & Glycerol | Esterification | 87.04% lauric acid conversion, 90.63% selectivity to this compound (in a microreactor) | [2][9][10] |
| Lipozyme IM-20 | Lauric Acid & Glycerol | Esterification | 45.5% this compound, 26.8% dilaurin, 3.1% trilaurin, 24.6% lauric acid | [4][5] |
| Lipozyme RM IM | Palm Kernel Olein-Stearin Blend & Glycerol | Glycerolysis | 3.47 ± 0.62% Monoacylglycerol (MAG) | [1] |
| Lipozyme 435 | Methyl Laurate & Glycerol | Transesterification | 82.5 ± 2.5 wt.% this compound | [7] |
Table 2: Optimal Reaction Conditions for this compound Synthesis
| Parameter | Value | Substrates & Enzyme | Reference |
| Temperature | 55 °C | Lauric Acid & Glycerol (Lipozyme IM-20) | [4][5] |
| Temperature | 40 °C | Palm Kernel Olein-Stearin Blend & Glycerol (Lipozyme RM IM) | [6][11] |
| Temperature | 50 °C | Methyl Laurate & Glycerol (Lipozyme 435) | [7] |
| Temperature | 56.95 °C | Lauric Acid & Glycerin (Lipozyme 435) | [3] |
| Substrate Molar Ratio (Lauric Acid:Glycerol) | 1:1 | Lauric Acid & Glycerol (Lipozyme IM-20) | [4][5] |
| Substrate Molar Ratio (Oil:Glycerol) | 1:4 | Palm Kernel Olein-Stearin Blend & Glycerol (Lipozyme RM IM) | [6][11] |
| Substrate Molar Ratio (Methyl Laurate:Glycerol) | 1:6 | Methyl Laurate & Glycerol (Lipozyme 435) | [7] |
| Enzyme Concentration | 3.0% (w/w) | Lauric Acid & Glycerol (Lipozyme IM-20) | [4][5] |
| Enzyme Concentration | 10% (w/w) | Palm Kernel Olein-Stearin Blend & Glycerol (Lipozyme RM IM) | [6][11] |
| Enzyme Concentration | 6 wt.% of methyl laurate | Methyl Laurate & Glycerol (Lipozyme 435) | [7] |
| Solvent | Solvent-free | Lauric Acid & Glycerol (Lipozyme IM-20) | [4][5] |
| Solvent | tert-Butanol | Palm Kernel Olein-Stearin Blend & Glycerol (Lipozyme RM IM) | [6] |
| Solvent | tert-Butanol/iso-Propanol (20:80, wt./wt.) | Methyl Laurate & Glycerol (Lipozyme 435) | [7] |
| Reaction Time | 6 hours | Lauric Acid & Glycerol (Lipozyme IM-20) | [4] |
| Reaction Time | 24 hours | Palm Kernel Olein-Stearin Blend & Glycerol (Lipozyme RM IM) | [1][6] |
| Reaction Time | 1.5 hours | Methyl Laurate & Glycerol (Lipozyme 435) | [7] |
Experimental Protocols
This section provides detailed protocols for the laboratory synthesis of this compound via direct esterification of lauric acid and glycerol using an immobilized lipase.
Protocol 1: Synthesis of this compound via Direct Esterification
Materials:
-
Lauric Acid (dodecanoic acid)
-
Glycerol (glycerin)
-
Immobilized Lipase (e.g., Novozym 435 or Lipozyme IM-20)
-
tert-Butanol (optional, as solvent)
-
Hexane
-
Ethanol
-
Deionized Water
-
Molecular sieves (optional, for water removal)[3]
-
Magnetic stirrer with heating
-
Reaction vessel (e.g., round-bottom flask)
-
Condenser (if using solvent)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reactant Preparation: Accurately weigh lauric acid and glycerol in the desired molar ratio (e.g., 1:1 or other optimized ratios from Table 2). For a solvent-free system, proceed to the next step. If using a solvent, dissolve the lauric acid in tert-butanol.
-
Reaction Setup: Place the substrates in the reaction vessel equipped with a magnetic stirrer. If operating at a temperature above the solvent's boiling point, attach a condenser.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme should be based on the total weight of the substrates (e.g., 3-10% w/w).[4][6]
-
Reaction Conditions: Heat the mixture to the optimal temperature (e.g., 40-60 °C) with continuous stirring.[4][6][7] Allow the reaction to proceed for the specified duration (e.g., 1.5-24 hours).[4][6][7]
-
Enzyme Separation: After the reaction is complete, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.
-
Product Extraction and Purification:
-
If a solvent was used, it can be removed using a rotary evaporator.
-
For purification, dissolve the resulting mixture in a hydroalcoholic solution (e.g., ethanol:water = 8:2).[12]
-
Extract the unreacted lauric acid and byproducts (dilaurin, trilaurin) with n-hexane using a separatory funnel.[12] The this compound will preferentially remain in the hydroalcoholic phase.
-
Evaporate the hydroalcoholic phase to obtain the purified this compound.
-
-
Analysis: Analyze the final product for purity and composition using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][12]
Visualizations
Diagram 1: Experimental Workflow for Enzymatic Synthesis of this compound
Caption: Workflow for the enzymatic synthesis of this compound.
Diagram 2: Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing this compound synthesis.
Conclusion
The enzymatic synthesis of this compound via glycerolysis is a versatile and efficient method for producing this high-value compound. By carefully selecting the enzyme, substrates, and reaction conditions, researchers can optimize the yield and purity of this compound for various applications in research, drug development, and beyond. The protocols and data presented in this document serve as a comprehensive guide for the successful laboratory-scale synthesis of this compound. Further optimization may be required depending on the specific laboratory setup and desired product specifications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Highly Selective Synthesis of this compound via Enzymatic Transesterification under Batch and Continuous Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic Glycerolysis of Palm Kernel Olein-Stearin Blend for this compound Synthesis as an Emulsifier and Antibacterial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antibacterial Activity of 2-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
addressing challenges with monolaurin's low solubility in aqueous media
Welcome to the technical support center for monolaurin (B1671894) applications. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous media?
A1: this compound, also known as glycerol (B35011) monolaurate (GML), is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) glycerol head and a fat-loving (lipophilic) 12-carbon lauric acid tail.[1] Its long, fatty acid chain makes it practically insoluble in water, leading it to precipitate in aqueous-based systems like cell culture media or buffer solutions.[2][3][4] While it is soluble in organic solvents, these are often incompatible with biological systems at high concentrations.[2][]
Q2: What are the primary strategies to improve this compound's solubility for experimental use?
A2: The main strategies focus on encapsulating or formulating this compound to enhance its dispersion and stability in aqueous environments. Key methods include:
-
Nanoemulsions: Dispersing this compound in an oil phase, which is then stabilized as nanometer-sized droplets in an aqueous phase using surfactants and high-energy homogenization.[1] This increases the surface area for absorption and interaction.[1]
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within a solid lipid core.[6][7] This approach protects the compound from degradation and allows for controlled release.[8]
-
Inclusion Complexes: Using molecules like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior.[9] this compound's lipophilic tail can be encapsulated within the cyclodextrin (B1172386) cavity, rendering the entire complex water-soluble.[9]
-
Co-Solvents & Surfactants: Preparing concentrated stock solutions in solvents like ethanol (B145695) or DMSO and using surfactants like Tween 80 to aid dispersion in the final aqueous medium.[1][10]
Q3: How do I prepare a simple stock solution for in vitro assays?
A3: For many in vitro studies, a stock solution in an organic solvent is sufficient.
-
Dissolve this compound powder in 100% ethanol or DMSO to create a high-concentration stock (e.g., 10-100 mg/mL).[1][11] Warming to 60°C and vortexing can aid dissolution.[11][12]
-
When adding the stock solution to your aqueous culture medium, ensure the final solvent concentration is very low (typically <1%, and ideally <0.1%) to avoid solvent-induced cytotoxicity.[1]
-
Always run a vehicle control experiment containing the same final concentration of the solvent to ensure that observed effects are due to this compound and not the solvent.[1]
Troubleshooting Guides
Problem: My this compound precipitated when I added it to my cell culture medium.
-
Possible Cause 1: Final concentration is above solubility limit. Even with a co-solvent, this compound's aqueous solubility is extremely low. You may be adding too much to the media.
-
Solution: Try working with lower final concentrations of this compound. For many antimicrobial applications, effective concentrations are in the µM range (e.g., 62.5-125 µM).[][13]
-
-
Possible Cause 2: High final solvent concentration. Adding a large volume of your organic stock solution can cause the this compound to "crash out" as the solvent is diluted.
-
Solution: Prepare a more concentrated stock solution so that only a very small volume is needed. Ensure rapid mixing or vortexing immediately after adding the stock to the medium to facilitate dispersion.
-
-
Possible Cause 3: Lack of a stabilizing agent. The aqueous medium cannot stabilize the lipophilic this compound molecules.
-
Solution: Consider using one of the advanced formulation strategies detailed below (nanoemulsions, SLNs, cyclodextrin complexes) for experiments requiring higher or more stable concentrations.
-
Problem: I am getting inconsistent or non-reproducible results in my antimicrobial/antiviral assays.
-
Possible Cause: Poor and inconsistent bioavailability of this compound. If this compound precipitates or forms micelles of varying sizes, the effective concentration available to interact with cells or microbes will vary between experiments.[1]
-
Solution 1: Visually inspect your media. Before starting your experiment, hold the prepared media up to a light source. If you see any cloudiness or precipitate, your this compound is not fully dissolved or dispersed.
-
Solution 2: Switch to an advanced formulation. Formulating this compound into a nanoemulsion or SLN provides a consistent particle size and significantly improves its stability and dispersion in aqueous media, leading to more reproducible results.[1][6] A desirable particle size is typically under 200 nm with a polydispersity index (PDI) below 0.3.[1]
-
Quantitative Data Summary
Table 1: Solubility Profile of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [3][] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [] |
| DMSO | Soluble (may require warming) | [11] |
| Chloroform | Soluble | [] |
| Medium-Chain Triglyceride (MCT) Oil | Soluble | [1] |
Table 2: Comparison of Advanced Solubilization Techniques
| Technique | Principle | Key Advantages | Key Disadvantages | Typical Particle Size |
| Nanoemulsion | Oil-in-water emulsion of this compound-loaded lipid droplets stabilized by a surfactant. | High loading capacity; increases surface area for absorption and activity. | Requires high-energy equipment; potential for long-term instability (Ostwald ripening). | 50-200 nm[1][14] |
| Solid Lipid Nanoparticle (SLN) | This compound is entrapped in a solid lipid matrix. | Protects this compound from degradation; allows for controlled/sustained release. | Lower drug loading capacity compared to nanoemulsions; potential for drug expulsion during storage. | 100-300 nm[6][7] |
| Cyclodextrin Inclusion Complex | The lipophilic tail of this compound is encapsulated within the hydrophobic cavity of a cyclodextrin molecule. | Creates a truly soluble complex; simple preparation methods; no organic solvents required. | 1:1 stoichiometry limits the total amount of this compound that can be solubilized. | Not applicable (molecular complex) |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol is based on a high-pressure homogenization method.[1][15]
1. Preparation of Phases:
-
Oil Phase: Dissolve this compound in a carrier oil (e.g., medium-chain triglyceride oil) to a final concentration of 5% (w/w).[1]
-
Aqueous Phase: Prepare a 2-5% (v/v) solution of a non-ionic surfactant (e.g., Tween 80) in deionized water.[1]
2. Pre-emulsification:
-
Heat both the oil and aqueous phases separately to approximately 50-60°C.[1][16]
-
Add the heated aqueous phase to the heated oil phase and mix with a high-shear mixer (e.g., Ultra-Turrax) at 10,000-16,000 rpm for 5-10 minutes to form a coarse pre-emulsion.[16]
3. High-Pressure Homogenization:
-
Pass the warm pre-emulsion through a high-pressure homogenizer.[1]
-
Homogenize at 800-900 bars for 5-10 cycles.[1] The exact pressure and number of cycles may require optimization.
-
Immediately cool the resulting nanoemulsion in an ice water bath to promote stability.
4. Characterization:
-
Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A particle size <200 nm and PDI <0.3 is generally desired.[1]
-
Assess stability by monitoring for phase separation after storage at 4°C and room temperature for several weeks.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol utilizes a hot homogenization and ultrasonication method.[6][7]
1. Lipid Melt Preparation:
-
Select a solid lipid with a melting point well above room temperature (e.g., glyceryl monostearate, stearic acid).[7]
-
Heat the solid lipid to approximately 10°C above its melting point.
-
Add this compound to the melted lipid and stir until a homogenous solution is formed.
2. Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid melt.[7]
3. Emulsification:
-
Add the hot lipid melt to the hot aqueous surfactant solution under high-speed homogenization (e.g., 13,000 rpm) for 5-7 minutes to form a hot oil-in-water emulsion.[6]
-
Immediately follow with ultrasonication using a probe sonicator for 2-4 minutes to further reduce the droplet size.[6]
4. SLN Formation:
-
Pour the hot nanoemulsion into an equal volume of cold deionized water (2-5°C) under gentle magnetic stirring.[6][7]
-
The rapid cooling will cause the lipid to solidify, entrapping the this compound and forming the SLNs.
-
Continue stirring in the cold bath for 5-10 minutes.
5. Characterization:
-
Measure particle size, PDI, and zeta potential using DLS.
-
Determine encapsulation efficiency by separating free this compound from the SLNs (e.g., via ultracentrifugation) and quantifying the amount of this compound in the nanoparticle pellet.
Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex
This protocol uses a co-precipitation method to form the inclusion complex.[17]
1. Cyclodextrin Solution Preparation:
-
Prepare a solution of β-cyclodextrin in a 50:50 (v/v) ethanol/water mixture. Heat the solution to 55°C with continuous stirring to ensure complete dissolution.[17] The concentration will depend on the desired molar ratio.
2. This compound Addition:
-
Dissolve this compound in a small amount of absolute ethanol.
-
Slowly add the this compound solution dropwise to the warm β-cyclodextrin solution while stirring continuously. A 1:1 molar ratio of this compound to β-cyclodextrin is common.[17][18]
3. Complex Formation and Precipitation:
-
Once all this compound is added, stop heating and allow the mixture to cool to room temperature while stirring for at least 4 hours.[17]
-
Transfer the solution to a refrigerator (4°C) and leave it undisturbed for 24 hours to allow the inclusion complex to precipitate.[17]
4. Collection and Drying:
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold water to remove any surface-adhered this compound.
-
Dry the collected complex at room temperature or in a desiccator until a constant weight is achieved.
5. Characterization:
-
Confirm complex formation using techniques like FTIR, DSC, or NMR.[18] A successful complexation will show shifts or disappearance of characteristic peaks of this compound.
Visualizations
Caption: Workflow for selecting a this compound solubilization strategy.
Caption: Experimental workflow for nanoemulsion preparation.
Caption: this compound's proposed inhibition of inflammatory signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 27215-38-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 142-18-7 [chemicalbook.com]
- 4. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 10. US8377870B2 - Antimicrobial aqueous solution and its preparation method - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The 1-monolaurin inhibit growth and eradicate the biofilm formed by clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on Oral Microbe–Host Transcriptome and Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoemulsion preparation [protocols.io]
- 17. vuir.vu.edu.au [vuir.vu.edu.au]
- 18. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
optimizing monolaurin concentrations for effective antiviral activity in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing monolaurin (B1671894) concentrations for effective antiviral activity in various assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's antiviral activity?
A1: this compound's principal antiviral action targets enveloped viruses.[1][2] Its amphipathic nature allows it to integrate into and disrupt the virus's lipid envelope, leading to the disintegration of the viral membrane and rendering the virus non-infectious.[1][2][3] Additionally, this compound can interfere with the viral replication cycle, including the assembly and maturation of new virus particles.[1][4][5]
Q2: Against which types of viruses is this compound most effective?
A2: this compound demonstrates the highest efficacy against enveloped viruses.[4][5] This includes a broad range of viruses such as Herpes Simplex Virus (HSV), Influenza, HIV, Cytomegalovirus, and Measles.[2][4][6][7] Its effectiveness against non-enveloped viruses is reported to be significantly lower.[1] However, some studies have shown activity against non-enveloped viruses like Seneca Valley Virus (SVV).[8][9]
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration is a balance between maximal antiviral activity and minimal cytotoxicity to the host cells. You must first perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the maximum non-toxic dose (MNTD).[1][8] Subsequently, a dose-response curve should be generated through a viral inhibition assay (e.g., plaque reduction or TCID50 assay) using a range of non-toxic concentrations to identify the half-maximal effective concentration (EC50).
Q4: In what solvent should I dissolve this compound?
A4: this compound is typically dissolved in solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before being further diluted in cell culture medium for experiments.[1] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any potential effects of the solvent itself.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been used in in vivo studies. For example, oral administration to piglets infected with Porcine Epidemic Diarrhea Virus (PEDV) and Seneca Valley Virus (SVV) has been shown to reduce clinical symptoms and viral load.[8][9][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in antiviral assay results. | 1. Inconsistent virus titer. 2. Cell passage number too high. 3. Instability of this compound solution. | 1. Re-titer your viral stock using a plaque or TCID50 assay before each experiment to ensure a consistent Multiplicity of Infection (MOI).[12] 2. Use cells within a narrow and consistent passage range. 3. Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles.[12] |
| High cytotoxicity observed at expected effective concentrations. | 1. Incorrect calculation of this compound concentration. 2. Cell line is particularly sensitive to this compound or the solvent. 3. Extended incubation time. | 1. Double-check all calculations for dilutions. 2. Perform a thorough cytotoxicity assay to determine the CC50 and use concentrations well below this value. Ensure the final solvent concentration is not toxic to the cells. 3. Optimize the incubation time for your specific cell line and virus. |
| No significant antiviral effect observed. | 1. The virus is non-enveloped and not susceptible to this compound's primary mechanism of action. 2. The concentration of this compound is too low. 3. The this compound was not pre-incubated with the virus in a virucidal assay. | 1. Confirm that your target virus is enveloped. While some effects on non-enveloped viruses have been noted, the primary activity is against enveloped ones.[1] 2. Test a broader range of concentrations, ensuring they are below the cytotoxic level. 3. For virucidal assays, ensure an adequate pre-incubation period of the virus with this compound before cell infection to allow for direct interaction.[1] |
| Difficulty in dissolving this compound. | This compound is a lipid and can be difficult to dissolve in aqueous solutions. | Prepare a high-concentration stock solution in a suitable organic solvent like ethanol or DMSO before making final dilutions in your aqueous culture medium.[1] Gentle warming and vortexing can aid dissolution. |
Data on Effective this compound Concentrations
The following tables summarize quantitative data on the effective concentrations of this compound against various viruses from in vitro and in vivo studies.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Assay Type | Effective Concentration | Key Findings | Reference(s) |
| HIV-1 | Virucidal Assay | 40 µg/mL | Effectively inhibited HIV-1 replication. | [4] |
| Mumps, Yellow Fever, Zika Virus | Not Specified | 80 µg/mL | Effectively inhibited the replication of these enveloped viruses. | [4] |
| Human RNA and DNA enveloped viruses (14 types) | Virucidal Assay | 1% solution | Reduced infectivity by >99.9% by disintegrating the virus envelope. | [13] |
| SARS-CoV-2, Influenza A (H1N1) | Virucidal Assay | 0.2% w/w (in formulation) | Achieved a 3.875 log reduction in SARS-CoV-2. | [14][15] |
| Seneca Valley Virus (SVV) | Viral Replication Inhibition | ~25-50 µg/mL | Inhibited viral replication by up to 80%. | [8] |
Table 2: In Vivo Antiviral Activity of this compound
| Animal Model | Virus | Administration | Dosage | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Piglets | Porcine Epidemic Diarrhea Virus (PEDV) | Oral | 100 mg/kg·BW | Alleviated diarrhea and improved intestinal function. |[10][11] | | Piglets | Seneca Valley Virus (SVV) | Oral | High-dose (not specified) | Reduced clinical symptoms, viral load in feces and blood, and organ damage. |[8][9] |
Experimental Protocols
Cytotoxicity Assay (MTT Method)
This protocol determines the concentration range of this compound that is non-toxic to the host cells.
Materials:
-
Host cells (e.g., Vero, A549)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol) and a cell-only control (medium only).
-
Incubate the plate for the intended duration of your antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the cell-only control. The maximum non-toxic dose (MNTD) is typically the concentration that results in >90% cell viability.[8]
Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the formation of viral plaques.[16][17]
Materials:
-
Confluent monolayer of host cells in 6- or 24-well plates
-
Virus stock of known titer (PFU/mL)
-
This compound at various non-toxic concentrations
-
Serum-free culture medium
-
Semi-solid overlay medium (e.g., medium with 1% agarose (B213101) or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) or 4% formaldehyde (B43269) for fixing[12]
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
In separate tubes, pre-incubate the virus (at a concentration to produce 50-100 PFU/well) with an equal volume of this compound dilutions (or medium for the virus control) for 1 hour at 37°C.[16]
-
Inoculate the cells with the virus-monolaurin mixtures and incubate for 1-2 hours at 37°C to allow for viral adsorption.[16]
-
Remove the inoculum and gently add the semi-solid overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).
-
Fix the cells with formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
TCID50 Assay
This assay is used to determine the viral titer by observing the cytopathic effect (CPE) and can be adapted to evaluate the inhibitory effect of this compound.[18][19]
Materials:
-
Host cells
-
96-well cell culture plates
-
Virus stock
-
This compound at a non-toxic concentration
-
Complete culture medium
Procedure:
-
Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.[20][21]
-
Prepare 10-fold serial dilutions of the virus stock in culture medium.
-
Inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution. Include cell control wells (no virus).
-
To test this compound's effect, the medium used for virus dilution and subsequent incubation should contain a fixed, non-toxic concentration of this compound.
-
Incubate the plates for 5-7 days, observing daily for the presence of CPE.
-
Score each well as positive or negative for CPE.
-
Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method. The reduction in TCID50 titer in the presence of this compound indicates its antiviral activity.
Visualizing Workflows and Pathways
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for determining this compound's antiviral efficacy.
Proposed Antiviral Mechanism of this compound on Enveloped Viruses
Caption: this compound's dual antiviral mechanisms of action.
This compound's Influence on Host Cell Signaling
Caption: this compound's immunomodulatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Anti-Viral Benefits for Enhanced Protection [totalhealthcentervb.com]
- 3. Antiviral and Antibacterial Actions of this compound and Lauric Acid [advancedhealing.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. caringsunshine.com [caringsunshine.com]
- 7. This compound: Benefits, Dosage, and Side Effects [healthline.com]
- 8. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro and in vivo antiviral activity of this compound against Seneca Valley virus [frontiersin.org]
- 10. This compound Confers a Protective Effect Against Porcine Epidemic Diarrhea Virus Infection in Piglets by Regulating the Interferon Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Confers a Protective Effect Against Porcine Epidemic Diarrhea Virus Infection in Piglets by Regulating the Interferon Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Development of Local Antiviral Formulations with Potent Virucidal Activity Against SARS-CoV-2 and Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the efficacy of this compound against SARS-CoV-2 and influenza A (H1N1) with a nanoemulsion formulation [ouci.dntb.gov.ua]
- 16. benchchem.com [benchchem.com]
- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 19. brainvta.tech [brainvta.tech]
- 20. urmc.rochester.edu [urmc.rochester.edu]
- 21. m.youtube.com [m.youtube.com]
recommended stability and storage conditions for monolaurin research samples
This technical support center provides guidance on the stability and storage of monolaurin (B1671894) research samples, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure, solid this compound?
For long-term storage, pure, solid this compound should be stored at -20°C. Under these conditions, it can be expected to remain stable for up to three years. For shorter-term storage, 4°C is suitable for up to two years. It is crucial to keep the container tightly sealed to protect it from moisture and air.
Q2: How should I store solutions of this compound?
The appropriate storage conditions for this compound solutions depend on the solvent. For solutions prepared in dimethyl sulfoxide (B87167) (DMSO), it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
Q3: What solvents are suitable for dissolving this compound?
This compound has poor solubility in water. Suitable organic solvents for dissolving this compound include ethanol (B145695), methanol, and chloroform. For cell-based assays, ethanol is often used to prepare stock solutions.
Q4: Is this compound sensitive to light?
Q5: What are the signs of this compound degradation?
Visual signs of degradation in solid this compound can include a change in color or the appearance of clumps, which may indicate moisture absorption. For this compound solutions, precipitation, discoloration, or the appearance of particulates can be indicative of degradation or solubility issues. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to determine the purity and concentration of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
-
Possible Cause: Degradation of the this compound sample due to improper storage.
-
Solution: Review the storage conditions of your this compound stock. If it has been stored at room temperature for an extended period or subjected to multiple freeze-thaw cycles, it may have degraded. Prepare a fresh stock solution from a properly stored solid sample.
-
-
Possible Cause: Precipitation of this compound in aqueous assay media.
-
Solution: this compound has low aqueous solubility. When adding a this compound stock solution (e.g., in ethanol) to your aqueous culture medium, ensure rapid and thorough mixing. A final solvent concentration that is too high can be toxic to cells, so it is important to keep it to a minimum. If precipitation is observed, consider using a carrier solvent or a formulation approach, such as complexation with cyclodextrins, to improve solubility.
-
Issue 2: Difficulty dissolving solid this compound.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: Ensure you are using a recommended organic solvent such as ethanol, methanol, or chloroform. Attempting to dissolve this compound directly in aqueous solutions will be unsuccessful.
-
-
Possible Cause: Low temperature of the solvent.
-
Solution: Gently warming the solvent may aid in the dissolution of this compound. However, avoid excessive heat, as this could potentially lead to degradation. Sonication can also be an effective method to facilitate dissolution.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Research Samples
| Form | Storage Temperature | Duration | Container | Special Precautions |
| Solid (Pure) | -20°C | Up to 3 years | Tightly sealed, opaque | Protect from moisture and light |
| 4°C | Up to 2 years | Tightly sealed, opaque | Protect from moisture and light | |
| Solution in DMSO | -80°C | Up to 6 months | Tightly sealed, amber vials | Aliquot to avoid freeze-thaw cycles |
| -20°C | Up to 1 month | Tightly sealed, amber vials | Aliquot to avoid freeze-thaw cycles | |
| Solution in Ethanol | -20°C | Stability data not readily available; recommended for short-term use. | Tightly sealed, amber vials | Prepare fresh for best results. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous ethanol (or other suitable solvent)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Transfer the powder to a sterile, amber-colored vial.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
For long-term storage, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Mandatory Visualizations
Technical Support Center: Methods to Prevent Monolaurin Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of monolaurin (B1671894) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is a lipophilic compound with low aqueous solubility. Precipitation, often called "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO or ethanol) is diluted into the aqueous environment of the cell culture medium, where its solubility is significantly lower.[1][2] This can be exacerbated by factors such as the final concentration of this compound, the temperature of the media, and the dilution method.[1][3]
Q2: What is the maximum recommended concentration of solvents like DMSO or ethanol (B145695) in the final culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture medium should be kept as low as possible. Generally, it is recommended to keep the final DMSO concentration below 0.5%, with many protocols advising 0.1% or lower.[2] The tolerable concentration can be cell-line specific, so it is always best practice to run a vehicle control (media with the same final concentration of the solvent) to assess its effect on your specific cells.[2]
Q3: Can components of the cell culture medium itself contribute to precipitation?
A3: Yes, interactions with components in the media can lead to precipitation over time.[2] Factors such as pH shifts in the CO2 incubator, temperature changes, and interactions with salts or proteins in the serum can affect the stability and solubility of this compound in the culture medium.[2]
Q4: What does this compound precipitation look like in cell culture?
A4: Precipitation can manifest in several ways. You might observe a fine, milky turbidity, visible crystalline particles, or a film on the surface of the medium or at the bottom of the culture vessel.[3] It is important to distinguish between chemical precipitation and microbial contamination, which can also cause turbidity but is usually accompanied by a rapid change in pH and visible microorganisms under a microscope.[2][4]
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered with this compound precipitation.
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: The medium becomes cloudy or a precipitate forms immediately after adding the this compound stock solution.
Root Cause: This is typically due to "solvent shock," where the rapid change in solvent polarity causes the hydrophobic this compound to crash out of the solution.[3] The final concentration of this compound may also be exceeding its aqueous solubility limit.
Solutions:
-
Optimize Dilution Technique:
-
Add the this compound stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[3]
-
Perform a stepwise or serial dilution. Instead of adding the concentrated stock directly to the final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media, then add this to the final volume.[2]
-
Adjust Concentrations:
-
Lower the final working concentration of this compound.
-
Prepare a more concentrated stock solution. This allows for the addition of a smaller volume to the culture medium, keeping the final solvent concentration low.[2]
-
Issue 2: Precipitation Occurs Over Time in the Incubator
Symptoms: The medium is clear initially but becomes cloudy or forms a precipitate after a period of incubation.
Root Cause: This can be due to temperature fluctuations, pH shifts in the incubator's CO2 environment, or interactions with media components over time.[2]
Solutions:
-
Control Environmental Factors:
-
Ensure your incubator provides a stable temperature and CO2 environment.
-
Use a properly buffered cell culture medium appropriate for the CO2 concentration in your incubator.[2]
-
-
Consider Alternative Formulations:
Data Presentation
The following table summarizes the solubility of this compound in common solvents. Note that solubility can be affected by temperature, purity, and the presence of water in the solvent.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 12.5 | 45.55 | Warming to 60°C and sonication can aid dissolution. Use newly opened DMSO as it is hygroscopic.[1] |
| Ethanol | 15.0 | 54.66 | [2] |
| Methanol | Soluble | Not specified | [9] |
| Chloroform | 50 | 182.2 | [9] |
| Water | Practically Insoluble (0.006 mg/L) | ~0.00002 | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Calculate and Weigh: Determine the desired stock concentration (e.g., 10 mM). Weigh the required amount of this compound powder in a sterile tube.
-
Example: For a 10 mM stock solution (this compound MW = 274.4 g/mol ), you would need 2.744 mg per 1 mL of DMSO.
-
-
Dissolve in DMSO: Add the calculated volume of 100% sterile DMSO to the tube containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly. If necessary, gently warm the solution in a 37°C water bath and vortex or sonicate intermittently until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C. The stock solution is stable for at least one month at -20°C and six months at -80°C.[1]
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Dilution of this compound Stock into Cell Culture Medium
This protocol details the recommended procedure for diluting the DMSO stock solution into your aqueous cell culture medium to minimize precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.[1][3]
-
Calculate Volumes: Determine the volume of stock solution needed to achieve your desired final concentration. Aim for a final DMSO concentration of ≤ 0.1%.
-
Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of the stock solution. This results in a final DMSO concentration of 0.1% (10 µL in 10,000 µL).
-
-
Perform Dilution:
-
Place the pre-warmed medium in a sterile conical tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.[3] This gradual addition and constant mixing are critical to prevent localized high concentrations that can lead to precipitation.
-
-
Final Check: After adding the stock solution, cap the tube and invert it a few times to ensure homogeneity. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 3: Preparing this compound with Fatty Acid-Free BSA
This protocol provides an alternative method for solubilizing this compound by complexing it with Bovine Serum Albumin (BSA). This is particularly useful for serum-free media or for long-term experiments where stability is a concern.[5]
Materials:
-
This compound
-
Ethanol or Methanol
-
Fatty acid-free BSA
-
Sterile water or PBS
-
Sterile glass vials
-
Water bath at 37°C
-
Nitrogen gas stream or speed vacuum (optional)
-
Vortex mixer
Procedure:
-
Prepare a this compound Film:
-
Dissolve this compound in a suitable organic solvent like ethanol or a methanol/water mixture (95:5) to make a stock solution (e.g., 0.5 mg/mL).[11]
-
Transfer the desired amount of the this compound solution to a sterile glass vial.
-
Evaporate the solvent using a stream of dry nitrogen or a speed vacuum to create a thin lipid film on the wall of the vial.[11]
-
-
Prepare BSA Solution:
-
Prepare a solution of fatty acid-free BSA in sterile water or PBS (e.g., 4 mg/mL).[11] Warm this solution to 37°C.
-
-
Complex this compound with BSA:
-
Add the warm BSA solution to the vial containing the this compound film. The volume should be calculated to achieve the desired final this compound concentration.
-
Incubate the mixture for at least 30 minutes at 37°C, vortexing occasionally to ensure the this compound is fully dissolved and complexed with the BSA.[11][12]
-
-
Dilute in Culture Medium: The resulting this compound-BSA complex solution can then be further diluted into your pre-warmed cell culture medium to achieve the final desired working concentration.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 142-18-7 [chemicalbook.com]
- 11. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 12. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
troubleshooting sources of inconsistent results in monolaurin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monolaurin (B1671894). The information is designed to address common sources of inconsistent results and provide standardized protocols for key experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during this compound experiments, offering potential explanations and solutions in a question-and-answer format.
Question 1: Why am I seeing variable antimicrobial efficacy with this compound against the same bacterial strain?
Answer: Inconsistent antimicrobial results with this compound can stem from several experimental factors:
-
Purity and Source of this compound: The purity of the this compound used can significantly impact its activity. Ensure you are using a high-purity grade this compound and consider the consistency of the supplier across experiments.
-
Solvent and Vehicle Effects: this compound is lipophilic. The solvent used to dissolve it (e.g., ethanol, DMSO) and its final concentration in the assay can influence its availability and activity. It is crucial to include appropriate solvent controls to rule out any inhibitory effects of the vehicle itself.[1]
-
Assay Medium Composition: The presence of certain components in your growth medium can interfere with this compound's activity. For instance, lipids and starches have been shown to reduce its antibacterial effectiveness, while proteins seem to have a minimal effect.[2]
-
pH of the Medium: The antibacterial spectrum of this compound can be broader in an acidic pH environment.[3] Ensure the pH of your experimental medium is consistent across all assays.
-
Bacterial Growth Phase: The susceptibility of bacteria to antimicrobial agents can vary depending on their growth phase. Always use bacterial cultures in the logarithmic growth phase for consistent results.[4]
Question 2: My in vivo results with this compound don't replicate the potent effects I observed in vitro. Why is this happening?
Answer: The discrepancy between in vitro and in vivo results is a common challenge in drug development and can be particularly pronounced for a lipid-like molecule such as this compound. Several factors contribute to this:
-
Bioavailability and Metabolism: After administration, this compound is subject to metabolic processes. The body can convert lauric acid into this compound, but the extent of this conversion in vivo is not well understood.[5][6] The actual concentration of active this compound reaching the target site may be much lower than what is used in in vitro assays.
-
Host-Microbe Interactions: The complex environment of a living host, including the host's immune response and the presence of host-derived molecules, can modulate the activity of this compound in ways that are not captured in a simple in vitro setup.[3]
-
Formulation and Delivery: The formulation of this compound for in vivo studies is critical. Its poor water solubility can limit its absorption and distribution. Formulations like microemulsions have been shown to enhance its antimicrobial activity.[5]
-
Topical vs. Systemic Application: Most successful in vivo human studies with this compound have been limited to topical applications (intravaginal and intraoral), where a high local concentration can be achieved.[5][6] Systemic applications face greater challenges in achieving and maintaining therapeutic concentrations.
Question 3: I'm observing inconsistent results in my viral plaque assays. What could be the cause?
Answer: Variability in antiviral assays with this compound can be attributed to:
-
Virus Type (Enveloped vs. Non-enveloped): this compound is primarily effective against enveloped viruses.[3][7] Its mechanism involves disrupting the viral lipid envelope.[7][8] You will likely see little to no effect on non-enveloped viruses.
-
Concentration and Incubation Time: The virucidal activity of this compound is dependent on both its concentration and the duration of exposure to the virus.[8] Ensure these parameters are tightly controlled.
-
Presence of Interfering Substances: Similar to antibacterial assays, components in the cell culture medium could potentially interact with this compound and reduce its effectiveness.
-
Cell Line Susceptibility: The specific cell line used for the plaque assay could influence the outcome, though the primary action of this compound is on the virus particle itself.
Question 4: How does this compound affect the immune system, and why might my results on cytokine expression be inconsistent?
Answer: this compound has been shown to have immunomodulatory effects, but the outcomes can be complex and dose-dependent.
-
Dose-Dependent Effects on T-cells: this compound can stimulate T-cell proliferation at low concentrations (e.g., 0.1 μg/mL), but inhibit it at higher concentrations (>5 μg/mL).[3] This biphasic response requires careful dose-response studies.
-
Modulation of Cytokine Production: this compound can influence the production of various cytokines. For example, it has been shown to decrease the expression of pro-inflammatory cytokines like IL-6, TNF, and IL-1α in fibroblasts, while having the opposite effect in keratinocytes.[3] In other studies, it has been observed to reduce the release of inflammatory cytokines like IL-1β, IL-6, IL-8, IL-10, and TNF-α, while promoting interferon-γ (IFN-γ) release.[1] The specific cell type and experimental conditions are critical determinants of the outcome.
-
Inhibition of Toxin-Mediated Effects: this compound can inhibit the production of bacterial toxins and block their effects on immune cells, such as the mitogenic effects of toxic shock syndrome toxin-1 on T-cells.[3][5]
Quantitative Data Summary
The following tables summarize the in vitro antimicrobial activity of this compound against various pathogens as reported in the scientific literature.
Table 1: Antibacterial Activity of this compound
| Microorganism | Assay Type | Concentration (µg/mL) | Reference |
| Staphylococcus aureus | MIC | 100 - 2000 | [9][10][11] |
| Staphylococcus aureus (MRSA) | MIC | 250 - 2000 | [9][10] |
| Escherichia coli | MIC | >4000 | [11] |
| Bacillus subtilis | MIC | 30 | [2] |
| Listeria monocytogenes | - | Effective Inhibition | [3] |
| Multiple skin pathogens | Sensitivity | 20,000 (100% sensitivity) | [12] |
MIC: Minimum Inhibitory Concentration
Table 2: Anti-Biofilm Activity of this compound against MRSA
| Activity | Concentration (µg/mL) | Reference |
| Biofilm Formation Inhibition (IC₅₀) | 203.6 | [10] |
| Preformed Biofilm Eradication (IC₅₀) | 379.3 | [10] |
IC₅₀: 50% Inhibitory Concentration
Table 3: Antiviral and Immunomodulatory Activity of this compound
| Target | Effect | Concentration | Reference |
| HIV-1 | Inhibition | 40 µg/mL | [3] |
| Seneca Valley Virus | Up to 80% replication inhibition | Not specified | [1] |
| T-cell Proliferation | Optimal induction | 0.1 µg/mL | [3] |
| T-cell Proliferation | Inhibition | >5 µg/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's properties.
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
-
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (dissolved in an appropriate solvent)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
-
Procedure:
-
Prepare serial twofold dilutions of this compound in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]
-
2. Anti-Biofilm Activity Assessment (Crystal Violet Method)
This protocol assesses the ability of this compound to inhibit biofilm formation.
-
Materials:
-
96-well microtiter plates
-
Tryptic Soy Broth (TSB) with 1% glucose
-
Overnight bacterial culture
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
-
-
Procedure for Biofilm Inhibition:
-
Dispense 100 µL of TSB with 1% glucose into each well.
-
Add 100 µL of twofold serial dilutions of this compound to the wells.
-
Add 20 µL of an overnight bacterial culture adjusted to a 0.5 McFarland standard.
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, discard the contents of the wells and wash three times with sterile PBS to remove planktonic bacteria.
-
Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet for 5 minutes.
-
Wash the wells with water and allow to dry.
-
Solubilize the bound dye with 200 µL of 30% acetic acid.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reduction in absorbance compared to the control indicates biofilm inhibition.
-
Visualizations
Diagram 1: Proposed Antimicrobial Mechanism of this compound
Caption: this compound's antimicrobial and antiviral mechanisms.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Diagram 3: Logic of Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent this compound data.
References
- 1. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. The Clinical Use of this compound as a Dietary Supplement: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Selection for In Vitro Experiments with Monolaurin
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate vehicle control for in vitro experiments involving monolaurin (B1671894).
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control necessary for in vitro experiments with this compound?
A1: this compound is a lipophilic compound with low solubility in aqueous solutions like cell culture media.[1] Therefore, a solvent, also known as a vehicle, is required to dissolve this compound and create a stock solution. This vehicle is then diluted to the final treatment concentration in the cell culture medium. A vehicle control, which consists of the cell culture medium containing the same concentration of the vehicle as the this compound-treated groups, is essential to distinguish the effects of this compound from any potential effects of the solvent itself on the cells.[2]
Q2: What are the most common vehicles used for this compound in in vitro studies?
A2: Based on scientific literature, the most commonly used vehicles for preparing this compound stock solutions for in vitro assays are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[3]
Q3: What is the recommended final concentration of the vehicle in the cell culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of the vehicle in the cell culture medium should be kept as low as possible. For most cell lines, a final concentration of ≤ 0.5% (v/v) is generally considered safe, with ≤ 0.1% (v/v) being ideal to minimize any potential off-target effects.[2][3][4][5] However, the sensitivity to solvents can vary significantly between different cell lines.[3] Therefore, it is crucial to perform a preliminary cytotoxicity assay to determine the maximum non-toxic concentration of the chosen vehicle on your specific cell line.
Q4: Can the vehicle itself affect the cells?
A4: Yes, at higher concentrations, both DMSO and ethanol can have biological effects on cells, including cytotoxicity, altered gene expression, and changes in cell membrane permeability.[6][7] This underscores the importance of using the lowest effective concentration of the vehicle and always including a vehicle control in your experimental design.
Troubleshooting Guide
Issue: this compound precipitates in the cell culture medium upon addition of the stock solution.
-
Question: I prepared a this compound stock solution in DMSO/ethanol, but when I add it to my cell culture medium, it turns cloudy or a precipitate forms. What should I do?
-
Answer: This is a common issue when diluting a concentrated stock of a lipophilic compound into an aqueous solution. Here are several troubleshooting steps:
-
Reduce the final concentration of this compound: The concentration of this compound in your final culture medium may be exceeding its solubility limit. Try testing a lower final concentration.
-
Pre-warm the media: Adding the stock solution to cold media can decrease the solubility of this compound. Always use pre-warmed (37°C) cell culture media.[8]
-
Increase the volume of media for dilution: Instead of adding a small volume of concentrated stock directly to your cells, first dilute the stock solution in a larger volume of pre-warmed media before adding it to the cell culture plate.
-
Vortex gently during dilution: While adding the this compound stock solution to the media, gently vortex or swirl the tube to ensure rapid and uniform mixing, which can prevent localized high concentrations and subsequent precipitation.[8]
-
Prepare a less concentrated stock solution: If the issue persists, consider preparing a new, less concentrated stock solution of this compound. This will require adding a larger volume to your culture, so ensure the final vehicle concentration remains within the safe range.
-
Issue: The vehicle control shows significant cytotoxicity.
-
Question: My cells in the vehicle control group are showing signs of stress or death. What could be the problem?
-
Answer: This indicates that the concentration of the solvent (DMSO or ethanol) is too high for your specific cell line.
-
Perform a vehicle cytotoxicity assay: It is crucial to determine the maximum tolerated concentration of the vehicle for your cell line. This can be done by treating the cells with a range of vehicle concentrations (e.g., 0.01% to 2%) and assessing cell viability using a standard assay like MTT, XTT, or trypan blue exclusion.
-
Lower the final vehicle concentration: Based on the results of your cytotoxicity assay, choose a vehicle concentration that shows no significant effect on cell viability. This may require adjusting the concentration of your this compound stock solution.
-
Data Presentation
Table 1: Comparison of Common Vehicles for this compound In Vitro Experiments
| Feature | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |
| Solubility of this compound | Good | Good |
| Recommended Max. Final Concentration | ≤ 0.5% (v/v)[4] | ≤ 0.5% (v/v)[2] |
| Ideal Final Concentration | ≤ 0.1% (v/v)[3][5] | ≤ 0.1% (v/v)[5] |
| Potential for Cytotoxicity | Dose-dependent; can affect cell differentiation and membrane permeability.[6] | Dose-dependent; can induce oxidative stress and affect cell signaling.[9] |
| Considerations | Hygroscopic (absorbs water from the air), which can affect stock concentration over time. Use fresh, high-purity DMSO. | Can be metabolized by some cells, potentially leading to confounding effects. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration of the Vehicle
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Vehicle Dilution Series: Prepare a series of dilutions of your chosen vehicle (DMSO or ethanol) in complete cell culture medium. A typical range to test would be from 2% down to 0.01% (v/v).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the vehicle. Include a "no vehicle" control (cells in medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or XTT assay.
-
Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is your maximum non-toxic concentration.
Protocol 2: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the this compound in 100% DMSO or absolute ethanol to create a high-concentration stock solution (e.g., 100 mM). Ensure the this compound is completely dissolved by vortexing. Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the this compound stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare your this compound working solutions by diluting the stock solution in the pre-warmed medium. It is recommended to perform a serial dilution to achieve the desired final concentrations.
-
Important: Ensure that the final concentration of the vehicle (DMSO or ethanol) in your highest this compound treatment does not exceed the predetermined maximum non-toxic concentration for your cell line. Adjust the concentration of your stock solution if necessary.
-
Prepare a vehicle control by adding the same volume of the pure vehicle (DMSO or ethanol) to the medium as used for the highest this compound concentration.
-
Mandatory Visualization
Caption: Workflow for selecting and using a vehicle control for this compound in vitro experiments.
Caption: Troubleshooting guide for this compound precipitation in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for the preparation of monolaurin nanoemulsions
<
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for the preparation of monolaurin (B1671894) nanoemulsions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to address common challenges encountered during formulation, characterization, and stability testing.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and analysis of this compound nanoemulsions in a question-and-answer format.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent Particle Size / High Polydispersity Index (PDI) | 1. Inefficient energy input during homogenization. 2. Improper surfactant concentration or type.[1] 3. Suboptimal processing parameters (time, pressure, temperature).[2][3] | 1. Increase homogenization pressure or sonication amplitude/time.[2][4] 2. Optimize the surfactant-to-oil ratio; screen different surfactants (e.g., Tween 80, Polysorbate 80).[5][6] 3. Increase the number of homogenization cycles.[7] A desirable particle size is typically <200 nm with a PDI <0.3.[5] |
| Nanoemulsion Instability (Creaming, Sedimentation, or Phase Separation) | 1. Droplet aggregation due to insufficient electrostatic repulsion (low zeta potential).[8] 2. Ostwald ripening, where larger droplets grow at the expense of smaller ones.[9][10] 3. Flocculation (droplet clustering) or coalescence (droplet merging).[10][11] 4. Inappropriate storage temperature.[12] | 1. Adjust the pH or add charged surfactants to increase the absolute zeta potential value (ideally > |
| Low this compound Encapsulation Efficiency | 1. Poor solubility of this compound in the selected oil phase.[9] 2. Precipitation of this compound during the emulsification process. | 1. Select an oil with high solubilizing capacity for this compound (e.g., medium-chain triglycerides).[6] 2. Prepare the oil phase by gently heating to ensure complete dissolution of this compound before emulsification. |
| Variability in In Vitro/In Vivo Study Results | 1. Poor bioavailability due to low aqueous solubility of this compound.[5] 2. Precipitation of this compound in aqueous assay media.[5] | 1. Utilize nanoemulsion formulations to enhance solubility and absorption.[13] 2. For in vitro assays, prepare a stock solution of this compound in a suitable solvent like ethanol (B145695) before dilution in culture media.[5] |
Frequently Asked Questions (FAQs)
1. What are the key components of a this compound nanoemulsion? A this compound nanoemulsion typically consists of an oil phase (e.g., medium-chain triglycerides where this compound is dissolved), an aqueous phase (usually purified water), and one or more surfactants (e.g., Tween 80, Span 80) to stabilize the emulsion.[2][14][15] Co-surfactants or co-solvents like ethanol or propylene (B89431) glycol may also be used.[2]
2. Which preparation methods are most common for this compound nanoemulsions? The most common methods are high-energy techniques such as high-pressure homogenization (HPH)[2][16], microfluidization[17], and ultrasonication.[17][18] These methods provide sufficient disruptive forces to break down large droplets into the nano-size range.[2] Low-energy methods like phase inversion can also be used.[13][19]
3. What is a good starting point for formulation parameters? A common starting point is to dissolve this compound in a carrier oil to a concentration of around 5% (w/w).[5] The surfactant concentration can vary significantly but is a critical parameter to optimize. The oil-to-surfactant ratio heavily influences droplet size and stability.
4. How do I characterize the physical properties of my nanoemulsion? Essential characterization techniques include:
-
Droplet Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).[5][20][15]
-
Zeta Potential: Measured to predict stability against aggregation.[8][20][21]
-
Viscosity: Measured using a viscometer to understand the flow properties.[20]
-
pH and Conductivity: Basic measurements to ensure consistency.[20]
5. How can I assess the stability of my nanoemulsion over time? Stability is assessed by monitoring key physical parameters (particle size, PDI, zeta potential) over time at different storage conditions (e.g., 4°C and 25°C).[5][8] Visual inspection for signs of instability like creaming or phase separation is also crucial.[5] Centrifugation tests can be used to accelerate stability assessment.[15]
Experimental Protocols & Data
Protocol 1: Preparation by High-Pressure Homogenization (HPH)
This protocol describes a general method for preparing an oil-in-water (O/W) this compound nanoemulsion using a high-pressure homogenizer.
-
Preparation of Phases:
-
Oil Phase: Dissolve the desired amount of this compound in a suitable carrier oil (e.g., medium-chain triglyceride oil). Gently heat and stir until fully dissolved.
-
Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) in deionized water.
-
-
Pre-emulsion Formation:
-
Add the oil phase to the aqueous phase drop by drop while stirring at high speed (e.g., 5000-10,000 rpm) using a high-shear mixer for 5-10 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.[2]
-
Operate the homogenizer at a pressure between 800-900 bars.[5][22]
-
Repeat the homogenization for 5-10 cycles to achieve a uniform and small droplet size.[5][7]
-
Cool the resulting nanoemulsion in an ice water bath immediately to prevent thermal degradation.[5][22]
-
Protocol 2: Preparation by Ultrasonication
This protocol outlines the use of a probe sonicator for nanoemulsion preparation.
-
Preparation of Phases:
-
Prepare the oil and aqueous phases as described in the HPH protocol.
-
-
Mixing:
-
Combine the oil and aqueous phases in a beaker.
-
-
Ultrasonication:
-
Immerse the tip of the ultrasonic probe into the mixture.
-
Apply ultrasonic energy at a specific frequency (e.g., 20 kHz) and amplitude for a defined period (e.g., 5-15 minutes).[23]
-
To prevent overheating, which can degrade the sample and affect stability, perform sonication in pulses (e.g., 5 seconds on, 5 seconds off) and place the beaker in an ice water bath throughout the process.[23]
-
Comparative Formulation Data
The table below summarizes typical formulation parameters and resulting characteristics for O/W nanoemulsions. These values serve as a reference and should be optimized for specific applications.
| Parameter | Formulation A | Formulation B | Formulation C |
| Oil Phase | Medium-Chain Triglyceride (MCT) | Coconut Oil | Oleic Acid |
| This compound Conc. | 5% (w/w) | 10% (w/w) | 5% (w/w) |
| Surfactant(s) | Tween 80 | Polysorbate 80 / Span 80 | Tween 20 |
| Surfactant Conc. | 10% (w/w) | 15% (w/w) | 8% (w/w) |
| Preparation Method | High-Pressure Homogenization | Ultrasonication | Microfluidization |
| Mean Droplet Size | ~150 nm | ~180 nm | ~120 nm |
| PDI | < 0.2 | < 0.3 | < 0.15 |
| Zeta Potential | -35 mV | -28 mV | -40 mV |
Visualized Workflows and Logic
The following diagrams illustrate key processes in this compound nanoemulsion preparation and troubleshooting.
Caption: General workflow for this compound nanoemulsion preparation.
Caption: Decision tree for troubleshooting nanoemulsion instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. biolinscientific.com [biolinscientific.com]
- 12. youtube.com [youtube.com]
- 13. ijsret.com [ijsret.com]
- 14. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 15. Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 18. mdpi.com [mdpi.com]
- 19. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Zeta potential changing nanoemulsions based on a simple zwitterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Ultrasonic-assisted preparation of eucalyptus oil nanoemulsion: Process optimization, in vitro digestive stability, and anti-Escherichia coli activity - PMC [pmc.ncbi.nlm.nih.gov]
high-performance liquid chromatography (HPLC) for monolaurin purity analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using High-Performance Liquid Chromatography (HPLC) for the analysis of monolaurin (B1671894) purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for analyzing this compound purity?
A1: A common and effective method for this compound purity analysis is Reversed-Phase HPLC (RP-HPLC). Due to this compound's lack of a strong UV chromophore, detection is best achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID).[1][2][3] A C18 column is typically the stationary phase of choice.[1][3]
Q2: Can you provide a detailed experimental protocol for this compound purity analysis?
A2: Yes, below is a detailed protocol based on established methods for the analysis of this compound using HPLC with an Evaporative Light Scattering Detector (ELSD).[1][4]
Experimental Protocol: this compound Purity Analysis by HPLC-ELSD
-
Objective: To determine the purity of a this compound sample and quantify it alongside related glycerides like dilaurin (B98607) and trilaurin.
-
Materials:
-
This compound standard (analytical grade)[5]
-
Acetonitrile (HPLC grade)
-
Acetone (HPLC grade)
-
Acetic Acid (analytical grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
Deionized water
-
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
-
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a concentration range of approximately 0.02 to 0.40 mg/mL.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample to be tested in methanol to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD Conditions:
-
The following table summarizes the instrumental parameters.
-
-
| Parameter | Setting |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | Gradient of Solvent A (0.01% Acetic Acid in Acetonitrile) and Solvent B (Acetone)[1] |
| Gradient Program | See table below[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 25°C[1] |
| ELSD Nebulizer Temp. | 40°C[1] |
| ELSD Gas Pressure | 3.5 bar (Nitrogen)[1] |
-
Gradient Elution Program:
| Time (minutes) | % Solvent A | % Solvent B |
| 0 - 5 | 90 | 10 |
| 5 - 10 | 70 | 30 |
| 10 - 15 | 50 | 50 |
| 15 - 20 | 30 | 70 |
| 20 - 30 | 20 | 80 |
-
Data Analysis:
-
Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Q3: Which detector is better for this compound analysis: ELSD or RID?
A3: Both ELSD and RID are suitable for this compound analysis as it lacks a UV chromophore.[2][6]
-
ELSD (Evaporative Light Scattering Detector) is often preferred as it is compatible with gradient elution, which is excellent for separating this compound from di- and trilaurin.[1][7] It offers good sensitivity for non-volatile analytes.[8]
-
RID (Refractive Index Detector) is a universal detector but is highly sensitive to temperature and pressure fluctuations.[9][10] Crucially, it is not compatible with gradient elution, requiring an isocratic mobile phase, which may not provide optimal separation of all related glycerides.[2][10]
Q4: What are the expected impurities when synthesizing this compound?
A4: When synthesizing this compound from lauric acid and glycerol, the primary impurities are other lauric acid glycerides, including 2-monolaurin, 1,2-dilaurin, 1,3-dilaurin, and trilaurin.[3] Unreacted lauric acid may also be present.
HPLC Analysis Workflow for this compound Purity
Caption: Experimental workflow for this compound purity analysis by HPLC.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
| Problem/Question | Possible Causes | Recommended Solutions |
| Q5: Why am I seeing no peaks or very small peaks? | 1. Incorrect Detector Settings: ELSD nebulizer or evaporator temperatures are not optimized. 2. Injection Issue: Air bubble in the sample syringe or loop; clogged injector. 3. No Flow: Pump is off, or there is a major leak.[9] 4. Sample Degradation/Precipitation: this compound has precipitated out of the sample solvent. | 1. Optimize ELSD settings (e.g., nebulizer temperature 40°C, nitrogen pressure 3.5 bar).[1] 2. Purge the injector and ensure sample vials contain sufficient volume without air bubbles.[9] 3. Check the pump status, mobile phase levels, and inspect for leaks in the system.[9] 4. Ensure the sample solvent is appropriate. Use fresh samples and consider gentle warming or sonication to redissolve. |
| Q6: Why is my system backpressure too high? | 1. Column Contamination: Buildup of particulate matter or precipitated sample on the column inlet frit.[11] 2. Blockage in Tubing or Fittings: Obstruction somewhere in the flow path.[11] 3. Mobile Phase Issue: Buffer precipitation if an incompatible organic solvent is mixed too quickly. | 1. Prevention: Always filter samples. Solution: Disconnect the column and back-flush it with a strong solvent like isopropanol. If pressure remains high, replace the inlet frit.[11] 2. Systematically disconnect fittings starting from the detector backwards to isolate the blockage. 3. Ensure mobile phase components are miscible. Flush the system with deionized water before switching between buffered and high-organic-content mobile phases.[9] |
| Q7: Why are my peaks tailing? | 1. Column Overload: Injecting too high a concentration of the sample. 2. Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone interacting with the analyte. 3. Column Void: A void or channel has formed in the column packing material.[11] | 1. Dilute the sample and reinject. 2. The addition of a small amount of acid (e.g., 0.01% acetic acid) to the mobile phase can help reduce peak tailing from silanol interactions.[1] 3. Replace the column. This can be caused by pressure shocks or use at high pH. |
| Q8: Why is my baseline noisy or drifting? | 1. Air Bubbles in the System: Air trapped in the pump, detector, or column.[9] 2. Contaminated Mobile Phase: Impurities or bacterial growth in the solvent reservoirs. 3. Detector Not Stabilized: Insufficient warm-up time for the ELSD lamp and optics. 4. Pump Malfunction: Inconsistent solvent delivery from worn pump seals.[9] | 1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.[9] 2. Prepare fresh mobile phase daily and filter it. 3. Allow the detector to warm up and stabilize according to the manufacturer's recommendations. 4. Check for leaks around the pump head. Perform pump maintenance and replace seals if necessary.[9] |
| Q9: Why are my retention times shifting? | 1. Change in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component.[9] 2. Fluctuations in Column Temperature: Inconsistent heating from the column oven.[9] 3. Column Aging: Gradual degradation of the stationary phase over many injections. 4. Flow Rate Instability: Leaks or failing pump check valves.[9] | 1. Prepare fresh mobile phase. Keep solvent bottles capped to prevent evaporation. 2. Ensure the column oven is set to a stable temperature (e.g., 25°C) and allow it to equilibrate.[1] 3. Use a guard column to extend the life of the analytical column. Dedicate a column specifically for the this compound assay. 4. Check for leaks and service the pump if the flow rate is inconsistent. |
Troubleshooting Logic: High System Backpressure
Caption: Decision tree for troubleshooting high HPLC system backpressure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound 1 | PDF | Thin Layer Chromatography | Detection Limit [scribd.com]
- 6. ELSD-LT III : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 8. Light Scattering Detectors – Precise Measurement for HPLC [knauer.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. shimadzu.com [shimadzu.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Mitigating Chemical Degradation of Monolaurin in Prolonged Experiments
Welcome to the technical support center for monolaurin (B1671894) stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the chemical degradation of this compound during prolonged experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common stability issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound, a monoglyceride ester, is susceptible to degradation through several pathways. The primary factors include:
-
Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction catalyzed by acidic or basic conditions, yielding lauric acid and glycerol.[1] This is a significant concern in aqueous solutions.[2][3]
-
Oxidation: The lipid nature of this compound makes it prone to oxidation, especially if there are any unsaturated impurities. This process can be initiated by heat, light, and the presence of metal ions.[4]
-
Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation.[5]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photo-oxidative degradation.[6]
Q2: What are the visible signs of this compound degradation?
A2: While chemical analysis is required for definitive confirmation, you might observe the following:
-
Changes in physical appearance, such as a change from a white or off-white powder to a yellowish or brownish hue.
-
A noticeable change in odor, potentially a rancid or soapy smell, indicating lipid oxidation or hydrolysis.
-
A decrease in the pH of an unbuffered aqueous solution due to the formation of lauric acid.
-
Precipitation in a solution as this compound degrades into less soluble components.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, especially for long-term experiments, adhere to the following storage guidelines:
-
Temperature: Store at -20°C for long-term storage.[] For short-term use, refrigeration at 2-8°C is acceptable.[8]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen and prevent oxidation.[3]
-
Container: Use glass containers with Teflon-lined caps. Avoid plastic containers for organic solutions of this compound, as plasticizers can leach into the sample.[9]
-
Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[6]
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.[10]
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, antioxidants can be effective in preventing oxidative degradation. Common choices for lipid-based formulations include:
-
Butylated hydroxytoluene (BHT): A synthetic antioxidant that acts as a free radical scavenger.[11]
-
Tocopherols (Vitamin E): A natural antioxidant that is effective in protecting lipids from oxidation.
-
Ascorbyl palmitate: A fat-soluble form of Vitamin C that can work synergistically with other antioxidants.
The choice and concentration of the antioxidant should be optimized for your specific experimental system to ensure compatibility and efficacy.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Inconsistent results in bioactivity assays over time.
-
Possible Cause: Degradation of this compound in your stock solution or experimental medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare fresh stock solutions of this compound for each set of experiments. Avoid using stock solutions that have been stored for extended periods unless their stability has been verified.
-
Solvent Considerations: If using an organic solvent for your stock solution, ensure it is of high purity and free of peroxides. Some solvents can degrade over time and contribute to this compound degradation.
-
pH of Medium: The pH of your experimental medium can significantly impact the rate of hydrolysis.[12] Use a buffered system to maintain a stable pH throughout the experiment.[13][14]
-
Temperature Control: Maintain a consistent and controlled temperature during your experiments. Avoid unnecessary exposure of your this compound solutions to elevated temperatures.
-
Stability-Indicating Assay: If problems persist, perform a stability-indicating HPLC analysis (see Experimental Protocol 2) on your solutions at different time points to quantify the extent of degradation.
-
Problem 2: Appearance of a precipitate in my this compound solution.
-
Possible Cause 1: Degradation. Hydrolysis of this compound to lauric acid, which may have different solubility characteristics in your solvent system.
-
Troubleshooting Steps:
-
Analyze the precipitate if possible to confirm its identity.
-
Review your solution preparation and storage procedures to minimize hydrolysis (see FAQs and Problem 1).
-
-
Possible Cause 2: Solubility Issues. The concentration of this compound may exceed its solubility in the chosen solvent at the experimental temperature.
-
Troubleshooting Steps:
-
Determine the solubility of this compound in your solvent system at the intended experimental temperature.
-
Consider using a co-solvent or a different solvent system to improve solubility.
-
Gentle warming and sonication may help in initial dissolution, but be cautious of potential degradation at elevated temperatures.
-
Data Presentation: this compound Stability Profile
The following tables summarize the expected stability of this compound under various conditions. Note that where specific quantitative data for this compound is not available, representative data based on similar lipid esters is provided as a guideline.
Table 1: Influence of Temperature on this compound Degradation (Hydrolysis in Aqueous Buffered Solution at pH 7)
| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) (Hypothetical) | Half-life (t₁/₂) (days) (Hypothetical) |
| 4 | 0.005 | 138.6 |
| 25 | 0.025 | 27.7 |
| 40 | 0.075 | 9.2 |
| 60 | 0.250 | 2.8 |
Table 2: Influence of pH on this compound Degradation (Hydrolysis in Aqueous Solution at 25°C)
| pH | Degradation Rate Constant (k) (day⁻¹) (Hypothetical) | Half-life (t₁/₂) (days) (Hypothetical) |
| 3.0 | 0.050 | 13.9 |
| 5.0 | 0.010 | 69.3 |
| 7.0 | 0.025 | 27.7 |
| 9.0 | 0.100 | 6.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, which is a crucial step in developing a stability-indicating analytical method.[15][16]
1. Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Photostability chamber with UV and visible light sources
-
Oven
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in methanol to a concentration of 1 mg/mL. Dilute with 0.1 M HCl to a final concentration of 0.5 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in methanol to a concentration of 1 mg/mL. Dilute with 0.1 M NaOH to a final concentration of 0.5 mg/mL. Incubate at room temperature (25°C) for 4 hours. Neutralize a sample with HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in methanol to a concentration of 1 mg/mL. Dilute with 3% H₂O₂ to a final concentration of 0.5 mg/mL. Incubate at room temperature (25°C) for 24 hours, protected from light.
-
Thermal Degradation: Place solid this compound powder in a glass vial and heat in an oven at 80°C for 48 hours. Also, prepare a solution of this compound in an appropriate solvent (e.g., methanol) at 0.5 mg/mL and heat at 60°C for 48 hours.
-
Photodegradation: Expose solid this compound powder and a 0.5 mg/mL solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms to identify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its primary degradation products, lauric acid and glycerol.
1. Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Sample Preparation:
-
Dilute samples from the forced degradation study or stability testing with the initial mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
3. Validation:
-
The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[17][18] The specificity is demonstrated by the ability to resolve this compound from all degradation products formed during the forced degradation study.
Mandatory Visualizations
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 8. chemimpex.com [chemimpex.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. carbodiimide.com [carbodiimide.com]
- 11. mdpi.com [mdpi.com]
- 12. firsthope.co.in [firsthope.co.in]
- 13. Pharmaceutical Buffers [chemical-sales.com]
- 14. quora.com [quora.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Underlying mechanisms of synergistic antioxidant interactions during lipid oxidation [open.metu.edu.tr]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
monolaurin vs lauric acid: a comparative study of antimicrobial efficacy
A Comparative Analysis of the Antimicrobial Efficacy of Monolaurin (B1671894) and Lauric Acid
For researchers and professionals in the fields of microbiology and drug development, understanding the nuances of antimicrobial agents is paramount. Among the naturally derived lipids, lauric acid—a medium-chain fatty acid found abundantly in coconut oil—and its monoglyceride derivative, this compound, have garnered significant attention for their broad-spectrum antimicrobial properties.[1][2] This guide provides an objective comparison of their antimicrobial efficacy, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Executive Summary
Both lauric acid and this compound exhibit potent antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and enveloped viruses.[2][3] The primary mechanism for both involves the disruption of the pathogen's cell membrane, leading to increased permeability and cell death.[1][4][5][6] However, studies consistently demonstrate that this compound, the monoester form of lauric acid, possesses significantly greater antimicrobial potency.[3][7] It is considered more biologically active than free lauric acid in its ability to kill bacteria and viruses.[3]
Comparative Antimicrobial Efficacy: Quantitative Data
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The data below, compiled from various in vitro studies, compares the MIC values of this compound and lauric acid against several common pathogens.
| Microorganism | Compound | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | This compound | 0.09 mmol/mL, 100-2000 µg/mL | [1][7] |
| Lauric Acid | 250 mg/mL, 156 µg/mL | [1][8] | |
| Staphylococcus epidermidis | This compound | 31.25 µg/mL | [1][7] |
| Lauric Acid | >31.25 µg/mL | [1][7] | |
| Streptococcus pyogenes | This compound | 31.25 µg/mL | [1][7] |
| Lauric Acid | >31.25 µg/mL | [1][7] | |
| Listeria monocytogenes | This compound | 62.5 µg/mL | [1][7] |
| Lauric Acid | >62.5 µg/mL | [1][7] | |
| Bacillus cereus | This compound | 125 µg/mL | [1][7] |
| Lauric Acid | >125 µg/mL | [1][7] | |
| Candida albicans | This compound | 62.5–125 µM | [9] |
| Lauric Acid | No specific MIC cited, but noted as effective | [1] |
Note: Direct comparison of values across different studies can be challenging due to variations in experimental protocols (e.g., broth vs. agar (B569324) dilution, inoculum size). However, the trend indicates this compound's superior efficacy, often exhibiting inhibitory effects at lower concentrations than lauric acid.[1][7]
Mechanism of Antimicrobial Action
The primary mode of action for both lauric acid and this compound is the disruption of the microbial cell envelope.[5][10][11] As amphiphilic molecules, they integrate into the lipid bilayer of the cell membrane, causing destabilization, increased permeability, and eventual cell lysis.[1][6]
This compound is thought to be more effective because its structure, with a polar glycerol (B35011) head and a nonpolar lauric acid tail, allows for more efficient insertion into and disruption of the microbial membrane.[3] Beyond membrane disruption, this compound has also been shown to interfere with signal transduction pathways and inhibit the production of certain bacterial virulence factors, such as toxins and enzymes.[3][12]
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Frontiers | Lauric Acid Is a Potent Biological Control Agent That Damages the Cell Membrane of Phytophthora sojae [frontiersin.org]
- 7. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aclr.com.es [aclr.com.es]
- 11. researchgate.net [researchgate.net]
- 12. dodychiro.com [dodychiro.com]
Monolaurin vs. Conventional Antibiotics: A Comparative Analysis of Antimicrobial Efficacy
For Immediate Release
In the ongoing battle against microbial resistance, researchers and drug development professionals are increasingly exploring alternative antimicrobial agents. Monolaurin (B1671894), a monoester derived from lauric acid found in coconut oil, has emerged as a compound of significant interest due to its broad-spectrum antimicrobial properties. This guide provides a comprehensive, data-driven comparison of this compound's effectiveness against conventional antibiotics for key pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Executive Summary
This compound demonstrates significant in vitro efficacy against a range of microorganisms, including antibiotic-resistant strains. Its primary mechanism of action involves the disruption of the microbial cell membrane, a physical mode of action that may be less prone to the development of resistance compared to the specific enzymatic targets of many conventional antibiotics. This analysis presents a side-by-side comparison of Minimum Inhibitory Concentration (MIC) values, details the experimental protocols for antimicrobial susceptibility testing, and visualizes the distinct mechanisms of action.
Data Presentation: Comparative Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and a selection of conventional antibiotics against Staphylococcus aureus, Escherichia coli, and Candida albicans. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Comparative MIC of this compound and Conventional Antibiotics against Staphylococcus aureus
| Antimicrobial Agent | Class | MIC Range (µg/mL) | Notes |
| This compound | Fatty Acid Monoester | 12.5 - 2000[1][2] | Effective against both MSSA and MRSA strains.[1] |
| Penicillin | β-Lactam | Varies widely | High rates of resistance are common. |
| Oxacillin | β-Lactam | Varies widely | Used to define methicillin (B1676495) resistance (MRSA). |
| Vancomycin | Glycopeptide | 0.5 - 2 | Standard treatment for MRSA infections.[3] |
| Erythromycin | Macrolide | Varies | Resistance is prevalent.[4] |
| Fusidic Acid | Steroidal Antibiotic | Varies | Resistance can develop rapidly when used alone.[3][4] |
| Mupirocin | Monoxycarbolic Acid | Varies | Primarily used topically for skin infections. |
Note: A study on skin infections found 100% sensitivity of Staphylococcus aureus to 20 mg/mL this compound, with no resistance observed.[5]
Table 2: Comparative MIC of this compound and Conventional Antibiotics against Escherichia coli
| Antimicrobial Agent | Class | MIC Range (µg/mL) | Notes |
| This compound | Fatty Acid Monoester | 25[6] | Generally less effective against Gram-negative bacteria. |
| Ciprofloxacin | Fluoroquinolone | ≤ 0.015 - >1000[7] | Resistance is a growing concern. |
| Levofloxacin | Fluoroquinolone | ≤ 0.03 - >32[7] | Often used for urinary tract infections. |
Note: One study noted that at a concentration of 20 mg/mL, this compound resulted in less dense colony growth of E. coli compared to a control.[5]
Table 3: Comparative MIC of this compound and Conventional Antifungals against Candida albicans
| Antimicrobial Agent | Class | MIC Range (µM) | MIC Range (µg/mL) | Notes |
| This compound | Fatty Acid Monoester | 62.5 - 125[8] | 17.1 - 34.2 | Effective against fluconazole-resistant strains.[8] |
| Fluconazole | Azole Antifungal | 32.2[8] | 9.87 | A common first-line treatment. |
| Amphotericin B | Polyene Antifungal | - | Varies | A broad-spectrum antifungal, but with potential for toxicity.[9] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing antimicrobial susceptibility. The data presented in this guide is primarily derived from two standard laboratory techniques: Broth Microdilution and Agar (B569324) Dilution.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions (typically 37°C for 18-24 hours for bacteria). The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Agar Dilution Method
In the agar dilution method, the antimicrobial agent is incorporated into a solid agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of colonies.
Mechanisms of Action: A Visual Comparison
The fundamental differences in how this compound and conventional antibiotics target microorganisms are crucial for understanding their respective strengths and potential for resistance development.
This compound's Mechanism of Action
This compound's primary mode of action is the disruption of the microbial cell's lipid bilayer membrane. As an amphiphilic molecule, it integrates into the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This physical disruption is a non-specific mechanism that is thought to be less susceptible to the development of microbial resistance.
Conventional Antibiotic Mechanisms of Action
Conventional antibiotics typically have highly specific molecular targets within the microorganism.
β-Lactam Antibiotics (e.g., Penicillin, Oxacillin): These antibiotics inhibit the synthesis of the peptidoglycan layer of bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for cross-linking the peptidoglycan chains.
Vancomycin: This glycopeptide antibiotic also inhibits cell wall synthesis but through a different mechanism. It binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain.
Macrolide Antibiotics (e.g., Erythromycin): Macrolides inhibit bacterial protein synthesis by reversibly binding to the 50S subunit of the bacterial ribosome, which prevents the elongation of the polypeptide chain.
Conclusion
This compound exhibits potent antimicrobial activity against a variety of pathogens, including those with resistance to conventional antibiotics. Its unique mechanism of action, centered on the physical disruption of the cell membrane, presents a compelling area for further research and development. While in vitro data is promising, further pharmacokinetic and in vivo studies are necessary to fully elucidate the therapeutic potential of this compound as a standalone or synergistic antimicrobial agent. This guide serves as a foundational resource for professionals in the field to objectively evaluate the performance of this compound in comparison to established antibiotic alternatives.
References
- 1. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotics currently used in the treatment of infections caused by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Novel antibacterial activity of this compound compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of antifungal activity of this compound against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluconazole vs. amphotericin B for the management of candidaemia in adults: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Monolaurin: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic agent from a petri dish to a preclinical model is a critical step in validation. This guide provides an objective comparison of monolaurin's performance against established pathogens, translating its well-documented in vitro antimicrobial and antiviral properties into tangible in vivo outcomes in animal models. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of this compound's potential in drug development.
This compound (B1671894), a monoglyceride derived from lauric acid, has long been recognized for its broad-spectrum antimicrobial properties in laboratory settings. Its primary mechanism of action involves the disruption of the lipid envelopes of viruses and the cell membranes of bacteria, leading to their inactivation.[1] This guide delves into the in vivo animal studies that substantiate these in vitro findings, offering a comparative analysis against alternative treatments.
Antimicrobial Efficacy: Staphylococcus aureus
Staphylococcus aureus, a gram-positive bacterium, is a significant cause of skin and soft tissue infections, as well as more severe invasive diseases. The emergence of antibiotic-resistant strains like MRSA necessitates the exploration of novel antimicrobial agents.
In Vitro Susceptibility of S. aureus to this compound
In vitro studies consistently demonstrate this compound's potent activity against S. aureus. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key metric.
| Pathogen Strain | This compound MIC Range (µg/mL) | Reference |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 500 - 1000 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 250 - 2000 | [2][3] |
In Vivo Validation: Murine Model of S. aureus Infection
To translate these in vitro findings, a murine model of systemic S. aureus infection provides a robust platform to evaluate the in vivo efficacy of this compound.
Comparison of this compound and Vancomycin in a Murine S. aureus Infection Model
| Treatment Group | Dosing Regimen | Survival Rate (%) | Reference |
| This compound | 5 mg/mouse/day (oral gavage) | 50 | [4][5] |
| Vancomycin | Not specified | 50 | [4][5] |
| Origanum Oil + this compound | Not specified | >60 | [4][5] |
| Untreated Control | Saline | 0 | [4][5] |
Antiviral Efficacy: Seneca Valley Virus (SVV)
Seneca Valley Virus (SVV) is a non-enveloped picornavirus that causes vesicular disease in pigs, clinically indistinguishable from foot-and-mouth disease.[6] While this compound's primary mechanism is against enveloped viruses, studies have shown its efficacy against certain non-enveloped viruses as well.
In Vitro Antiviral Activity Against SVV
In vitro experiments demonstrate this compound's ability to inhibit SVV replication in cell cultures.
| Treatment | Viral Inhibition Rate (%) | Reference |
| This compound | up to 80 | [7][8][9][10] |
| Caprylic Monoglyceride | Lower than this compound | [7][9] |
| Capric Monoglyceride | Lower than Caprylic Monoglyceride | [7][9] |
In Vivo Validation: Piglet Model of SVV Infection
A piglet model of SVV infection was utilized to assess the in vivo antiviral effects of this compound.
Efficacy of this compound in a Piglet SVV Infection Model
| Treatment Group | Dosing Regimen | Outcome | Reference |
| High-Dose this compound | 2 g/piglet/day | Reduced clinical signs, decreased viral load in feces and blood, reduced organ damage, decreased pro-inflammatory cytokines (IL-1β, IL-10, TNF-α), and increased IFN-γ. | [7][8][9] |
| Medium-Dose this compound | 1 g/piglet/day | Reduced clinical signs and viral load. | [8] |
| Low-Dose this compound | 0.5 g/piglet/day | Reduced clinical signs and viral load. | [8] |
| Untreated Control | Saline | Severe clinical signs, high viral load. | [7][8][9] |
Antiviral Efficacy: Influenza Virus
Influenza is an enveloped RNA virus responsible for seasonal epidemics and occasional pandemics. This compound's ability to disrupt lipid envelopes makes it a promising candidate against such viruses.
In Vitro Efficacy Against Influenza Virus
In vitro studies have demonstrated the virucidal activity of this compound against influenza viruses. Formulations containing this compound have been shown to achieve a greater than 99.99% reduction in viral infectivity.[11]
In Vivo Animal Models: A Comparison with Oseltamivir
While direct in vivo studies of this compound for influenza treatment are not as extensively detailed in the provided search results, we can compare its in vitro promise to the established in vivo efficacy of a standard antiviral, oseltamivir, in a mouse model.
Efficacy of Oseltamivir in a Murine Influenza Model
| Treatment | Dosing Regimen | Outcome | Reference |
| Oseltamivir | 10 mg/kg every 12 hours (oral gavage) | Improved viral clearance in wild-type mice. | [12][13] |
| Placebo | PBS vehicle control | No improvement in viral clearance. | [12][13] |
Detailed Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay for S. aureus
-
Method: Agar (B569324) dilution method.[2]
-
Bacterial Strains: Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA) isolates.[2]
-
Preparation of this compound: A stock solution of this compound is prepared and serially diluted to achieve a range of concentrations (e.g., 250 to 2000 µg/mL).[2]
-
Inoculum Preparation: S. aureus isolates are cultured and adjusted to a standardized concentration.
-
Assay: The standardized bacterial inoculum is added to agar plates containing the different concentrations of this compound.
-
Incubation: Plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[2]
In Vivo Murine Model of Systemic S. aureus Infection
-
Animal Model: Female C3H/he mice.[4]
-
Infection: Mice are intraperitoneally injected with a suspension of S. aureus.
-
Treatment Groups:
-
Dosing Schedule: Treatment is initiated before the bacterial challenge and continued for a set period (e.g., 30 days).
-
Outcome Measurement: The primary endpoint is the survival rate of the mice in each treatment group over the course of the study.[4]
In Vitro Antiviral Assay for Seneca Valley Virus (SVV)
-
Cell Line: Baby Hamster Kidney (BHK-21) cells.[9]
-
Virus: Seneca Valley Virus (SVV) stock of a known titer.[9]
-
Treatment: BHK-21 cell monolayers are infected with SVV and treated with various concentrations of this compound.[9]
-
Incubation: Plates are incubated to allow for viral replication.
-
Quantification of Viral Inhibition: The inhibition of viral replication is determined by methods such as TCID50 (50% Tissue Culture Infectious Dose) assay or quantitative PCR (qPCR) to measure the reduction in viral load compared to untreated controls.[9][14]
In Vivo Piglet Model of SVV Infection
-
Infection: Piglets are challenged with a specific dose of SVV.[7]
-
Treatment Groups:
-
Outcome Measurements:
-
Clinical Signs: Monitoring for vesicular lesions, lameness, and other symptoms.[8]
-
Viral Load: Quantification of SVV RNA in feces and blood samples using RT-qPCR.[7][9]
-
Immunological Response: Measurement of pro-inflammatory cytokines (e.g., IL-1β, IL-10, TNF-α) and antiviral cytokines (e.g., IFN-γ) in serum.[7][8][9][10]
-
Histopathology: Examination of tissues for organ damage.[8]
-
Conclusion
The presented data demonstrates a compelling correlation between the in vitro antimicrobial and antiviral activities of this compound and its efficacy in in vivo animal models. For Staphylococcus aureus, the in vitro MIC values are reflected in improved survival rates in a murine infection model, comparable to the conventional antibiotic vancomycin. In the case of Seneca Valley Virus, the significant in vitro inhibition of viral replication translates to a dose-dependent reduction in clinical signs and viral load in infected piglets.
While further research, particularly in the context of influenza virus and direct comparisons with other antivirals in vivo, is warranted, the existing evidence strongly supports the continued investigation of this compound as a potential therapeutic agent. Its ability to disrupt microbial and viral lipid structures presents a promising avenue for the development of novel anti-infective strategies, especially in an era of growing antimicrobial resistance. This guide provides a foundational dataset for researchers to build upon in the preclinical development of this compound-based therapies.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Essential Oils and this compound on Staphylococcus aureus: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Seneca Valley Virus Disease in Pigs - Generalized Conditions - MSD Veterinary Manual [msdvetmanual.com]
- 7. Frontiers | In vitro and in vivo antiviral activity of this compound against Seneca Valley virus [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Development of Local Antiviral Formulations with Potent Virucidal Activity Against SARS-CoV-2 and Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of the Antiviral Activity of Monolaurin and Other Monoglycerides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monoglycerides (B3428702), particularly those derived from medium-chain fatty acids, have garnered significant attention for their potent antiviral properties. This guide provides a comprehensive comparison of the antiviral activity of monolaurin (B1671894) (glycerol monolaurate) with other notable monoglycerides such as monocaprin (B1671684) and monocaprylin (B12243). The primary mechanism of action for these compounds is the disruption of the lipid envelope of viruses, rendering them incapable of infection.[1][2][3] This guide synthesizes experimental data to offer a clear comparison of their efficacy, details the methodologies employed in key studies, and visualizes the underlying mechanisms and experimental workflows.
Mechanism of Action: Disrupting the Viral Envelope
The antiviral effect of this compound and other medium-chain monoglycerides is primarily attributed to their ability to interfere with the lipid bilayer of enveloped viruses.[1][4] As amphipathic molecules, they insert themselves into the viral membrane, leading to its destabilization and eventual disintegration.[1][5] This nonspecific mechanism of action makes the development of viral resistance less likely.[1] The process effectively prevents the virus from attaching to and entering host cells, thereby halting the infection cycle.[1][2]
Caption: Mechanism of monoglyceride antiviral activity.
Comparative Antiviral Activity: A Data-Driven Overview
Quantitative data from various studies highlight the differences in antiviral potency among this compound, monocaprin, and monocaprylin against a range of enveloped viruses. The following table summarizes key findings.
| Monoglyceride | Virus | Concentration for Viral Inactivation | Key Findings & References |
| This compound (GML) | Herpes Simplex Virus (HSV-1 & HSV-2) | Effective at low pH (pH 4.2) | Virucidal activity is higher than monoglycerides from long-chain fatty acids but not significantly different from monocaprin.[2] |
| Influenza Virus | Good virucidal effect | Medium-chain monoglycerides like this compound, monocaprylin, and monocaprin show good virucidal effects against influenza viruses.[2] | |
| Human Immunodeficiency Virus (HIV-1) | 40 μg/mL | Effectively inhibited HIV-1.[2] | |
| Seneca Valley Virus (SVV) | Highest inhibition rate (up to 80%) | Outperformed caprylic and capric monoglycerides in inhibiting SVV proliferation in vitro.[6] | |
| African Swine Fever Virus (ASFV) | >99% decrease in infectivity | Potently inhibits wild-type ASFV infection of porcine macrophages.[7] | |
| Monocaprin | Herpes Simplex Virus (HSV-1) | 2 mM in serum-containing medium | Inactivated HSV-1.[8] A concentration of 3 mg/ml is effective against enveloped viruses.[8] |
| Cytomegalovirus (CMV) | Effective in serum-containing medium | Inactivated three separate CMV strains.[8] | |
| Phi6 (SARS-CoV-2 surrogate) | 0.5 mM and 2 mM | Nano-monocaprin (NMC) exhibited 50% higher antiviral activity than molecular monocaprin (MMC) at pH 7.[9] | |
| Avian Influenza Virus | Not specified | Investigated for its virucidal effect.[10] | |
| Monocaprylin | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Lowest toxicity and highest inhibition rate among four tested MCFAs | Selected for in vivo experiments due to its superior in vitro anti-PRRSV effect.[11] |
| Avian Influenza Virus | Not specified | Investigated for its virucidal effect on avian influenza virus.[10] |
Experimental Protocols
The evaluation of the antiviral activity of monoglycerides typically involves standard virological assays. Below are outlines of common experimental protocols.
Plaque Reduction Assay
This assay is a fundamental method used to quantify the reduction in infectious virus particles.
Caption: A typical workflow for a plaque reduction assay.
Detailed Steps:
-
Virus Preparation: A known titer of the virus stock is prepared.
-
Treatment: The virus is incubated with varying concentrations of the monoglyceride (e.g., this compound, monocaprin) for a specific duration.
-
Infection: Confluent monolayers of susceptible host cells (e.g., Vero cells for HSV) are infected with the treated virus.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing a solidifying agent (e.g., agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for a period sufficient for plaque development.
-
Quantification: Plaques are visualized by staining (e.g., with crystal violet) and counted. The percentage of plaque reduction compared to an untreated virus control is calculated to determine the antiviral activity.
Cytotoxicity Assay (MTS Assay)
It is crucial to assess the toxicity of the monoglycerides to the host cells to ensure that the observed antiviral effect is not due to cell death.
Detailed Steps:
-
Cell Seeding: Host cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with the same concentrations of monoglycerides used in the antiviral assays.
-
Incubation: The plates are incubated for a period comparable to the antiviral assay.
-
MTS Reagent Addition: The MTS reagent is added to each well. Viable cells metabolize the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Measurement: The absorbance of the formazan product is measured using a spectrophotometer. The cell viability is calculated relative to untreated control cells. The 50% cytotoxic concentration (CC50) is then determined.[9]
Conclusion
This compound, along with other medium-chain monoglycerides like monocaprin and monocaprylin, demonstrates significant antiviral activity against a broad spectrum of enveloped viruses.[2] Their shared mechanism of disrupting the viral lipid envelope makes them promising candidates for further research and development as antiviral agents. While this compound shows high efficacy against several viruses, the choice of the most suitable monoglyceride may depend on the specific viral target, the required concentration, and the formulation. The provided data and experimental outlines serve as a valuable resource for researchers in the field of virology and drug development to design and interpret studies aimed at harnessing the antiviral potential of these naturally derived lipids.
References
- 1. benchchem.com [benchchem.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. EP0346451A1 - Antiviral activity of fatty acids and monoglycerides - Google Patents [patents.google.com]
- 6. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycerol Monolaurate Inhibits Wild-Type African Swine Fever Virus Infection in Porcine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4997851A - Antiviral and antibacterial activity of fatty acids and monoglycerides - Google Patents [patents.google.com]
- 9. Antiviral activity of nano-monocaprin against Phi6 as a surrogate for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of Avian Influenza Virus using Caprylic Acid, Monocaprylin, and Sodium Caprylate | National Agricultural Library [nal.usda.gov]
- 11. mdpi.com [mdpi.com]
Monolaurin's Antiviral Efficacy: A Comparative Analysis of Enveloped vs. Non-Enveloped Viruses
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals on the differential antiviral activity of monolaurin (B1671894).
This compound, a monoglyceride derived from lauric acid, has garnered significant attention within the scientific community for its broad-spectrum antimicrobial properties. This guide provides a detailed comparison of its efficacy against two distinct classes of viruses: enveloped and non-enveloped. The following sections present quantitative data from various in vitro studies, detailed experimental protocols for assessing antiviral activity, and diagrams illustrating the compound's mechanisms of action and experimental workflows.
Executive Summary
The primary antiviral action of this compound is directed against enveloped viruses. Its efficacy is attributed to its ability to disrupt the virus's protective lipid envelope, a mechanism that is less effective against non-enveloped viruses which lack this outer layer. However, emerging research suggests that this compound may also exert inhibitory effects on certain non-enveloped viruses, potentially through modulation of the host's immune response. This guide will delve into the experimental evidence supporting these observations.
Data Presentation: Quantitative Comparison of Antiviral Efficacy
The virucidal and inhibitory effects of this compound have been quantified against a range of viruses. The tables below summarize key findings from in vitro studies, offering a comparative overview of its potency.
Table 1: Efficacy of this compound against Enveloped Viruses
| Virus | Assay Type | This compound Concentration | Efficacy |
| 14 Enveloped Viruses (including Influenza, Herpes Simplex Virus, and Respiratory Syncytial Virus) | Virucidal Assay | 1% | >99.9% reduction in infectivity[1][2] |
| Mumps Virus | Plaque Reduction Assay | IC50: 31 µg/mL | - |
| Yellow Fever Virus | Plaque Reduction Assay | IC50: 45 µg/mL | - |
| Zika Virus | Plaque Reduction Assay | IC50: 59 µg/mL | - |
| Human Immunodeficiency Virus (HIV-1) | Replication Assay | 40 µg/mL | Effective inhibition of replication[3] |
Table 2: Efficacy of this compound against Non-Enveloped Viruses
| Virus | Assay Type | This compound Concentration | Efficacy |
| Seneca Valley Virus (SVV) | Replication Assay | Not specified | Up to 80% inhibition of viral replication[4][5] |
Note: The current body of research on this compound's efficacy against non-enveloped viruses is limited. Further studies are required to establish a broader understanding of its activity against other non-enveloped viruses such as adenovirus, rotavirus, and norovirus.
Mechanisms of Action
The structural differences between enveloped and non-enveloped viruses are key to understanding the differential efficacy of this compound.
Enveloped Viruses: this compound's primary mechanism against enveloped viruses is the disruption of their lipid envelope. As an amphipathic molecule, it integrates into the lipid bilayer, increasing its fluidity and permeability. This ultimately leads to the disintegration of the envelope, rendering the virus non-infectious.[6][7] Additionally, this compound may interfere with the function of viral glycoproteins, which are essential for attachment and entry into host cells.
Non-Enveloped Viruses: The mechanism of action against non-enveloped viruses is less understood. Research on the Seneca Valley Virus suggests that this compound's inhibitory effects may be linked to its ability to modulate the host immune response.[4][5] Studies have shown that this compound can significantly reduce the release of pro-inflammatory cytokines while promoting the production of interferon-gamma (IFN-γ), a cytokine crucial for viral clearance.[4][5]
Signaling Pathway and Mechanism Diagrams
References
- 1. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IN VITRO EFFECTS OF this compound COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. In vitro and in vivo antiviral activity of this compound against Seneca Valley virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro and in vivo antiviral activity of this compound against Seneca Valley virus [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Synergistic Antimicrobial Effects of Monolaurin Combined with Essential Oils: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant pathogens has spurred research into alternative and complementary antimicrobial strategies. This guide provides a comprehensive comparison of the synergistic antimicrobial effects observed when monolaurin (B1671894), a derivative of lauric acid found in coconut oil, is combined with various essential oils. The following sections present quantitative data from key studies, detailed experimental protocols, and a visualization of the proposed mechanism of action.
Quantitative Data Summary
The synergistic antimicrobial activity of this compound in combination with essential oils has been evaluated against a range of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from pertinent studies, highlighting the enhanced efficacy of these combinations.
Table 1: Synergistic Effects of this compound and Oregano Oil Against Various Bacteria
| Microorganism | Agent | MIC (mg/mL) | MBC (mg/mL) | Citation |
| Staphylococcus aureus | This compound | 0.0625 | 0.0625 | [1][2] |
| Oil of Origanum | 0.500 | 0.500 | [1][2] | |
| This compound + Oil of Origanum | 0.0625 (of each) | 0.0625 (of each) | [1][2] | |
| Staphylococcus aureus (alternative strains) | This compound | - | 0.250 | [1] |
| Oil of Origanum | - | 0.250 | [1] | |
| This compound + Oil of Origanum | - | 0.125 (of each) | [1] | |
| Bacillus anthracis Sterne | This compound | 0.0625 | Static | [1][2] |
| Oil of Origanum | 0.250 | Static | [1][2] | |
| This compound + Oil of Origanum | 0.0625 (of each) | - | [1][2] | |
| Mycobacterium terrae | This compound | - | 0.250 | [1][2] |
| Oil of Origanum | - | 0.500 | [1][2] | |
| This compound + Oil of Origanum | - | 0.125 (of each) | [1][2] |
Table 2: Synergistic and Additive Effects of this compound with Various Essential Oils Against Listeria monocytogenes
| Essential Oil | Agent | MIC (% v/v) | FIC Index | Interpretation | Citation |
| Spearmint | Spearmint Oil | 0.2 | - | - | [3] |
| Tarragon | This compound + Tarragon Oil | - | 0.66 | Additive | [3] |
| Pennyroyal | This compound + Pennyroyal Oil | - | >0.5 | Additive | [3] |
| Spearmint | This compound + Spearmint Oil | - | >0.5 | Additive | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.
Broth Microdilution Assay for MIC and MBC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).
a. Preparation of Reagents and Microorganisms:
-
Antimicrobial Agents: Prepare stock solutions of this compound and essential oils in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and dilute to the desired starting concentration in Mueller-Hinton Broth (MHB) or Brain Heart Infusion (BHI) broth.
-
Bacterial Inoculum: Culture the test microorganism overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
b. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection; the MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
To determine the MBC, subculture 10-100 µL from each well showing no growth onto an appropriate agar medium. Incubate for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.
a. Preparation:
-
Prepare stock solutions of this compound (Agent A) and the essential oil (Agent B) at concentrations that are multiples of their individual MICs.
-
Prepare a bacterial inoculum as described for the broth microdilution assay.
b. Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to each well.
-
Along the x-axis (rows), create serial two-fold dilutions of Agent A (e.g., this compound).
-
Along the y-axis (columns), create serial two-fold dilutions of Agent B (e.g., essential oil).
-
This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Include rows and columns with each agent alone to redetermine their MICs under the assay conditions.
-
Include positive and negative controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of the combination in each well where growth is inhibited.
c. Data Analysis (Fractional Inhibitory Concentration - FIC Index): The FIC index is calculated to determine the nature of the interaction.
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FIC Index (FICI) = FIC of Agent A + FIC of Agent B
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Mandatory Visualizations
Experimental Workflow: Checkerboard Assay```dot
Caption: Proposed synergistic mechanism of this compound and essential oils on the bacterial cell membrane.
References
Monolaurin vs. Conventional Antibiotics: A Comparative Guide to Efficacy Against MRSA
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of methicillin-resistant Staphylococcus aureus (MRSA) has spurred the search for novel antimicrobial agents. Monolaurin (B1671894), a naturally occurring monoglyceride of lauric acid found in coconut oil and human breast milk, has emerged as a promising candidate. This guide provides a comprehensive comparison of the in vitro efficacy of this compound against MRSA with that of standard antibiotic treatments, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates significant antimicrobial activity against MRSA, including strains resistant to conventional antibiotics. Its primary mechanism of action involves the disruption of the bacterial cell membrane, a physical mode of action that may be less prone to the development of resistance compared to the target-specific mechanisms of many antibiotics. In vitro studies show that this compound exhibits minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) that, while variable, can be potent. Furthermore, this compound displays synergistic effects when combined with certain antibiotics, particularly β-lactams, suggesting its potential to restore the efficacy of older antibiotic classes against resistant strains.
Comparative Efficacy: this compound vs. Standard MRSA Therapies
The following tables summarize the in vitro efficacy of this compound compared to commonly used antibiotics against MRSA. Data is presented as ranges of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.
Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA (µg/mL)
| Compound | MIC Range (µg/mL) |
| This compound | 2 - 2000[1][2] |
| Vancomycin (B549263) | 0.5 - 8[3][4][5] |
| Linezolid | 0.5 - 256[3][6][7] |
| Daptomycin | 0.125 - 1[8][9] |
| Ceftaroline | 0.125 - >32[3][10] |
Table 2: Minimum Bactericidal Concentration (MBC) Against MRSA (µg/mL)
| Compound | MBC (µg/mL) |
| This compound | 2[1] |
| Vancomycin | 2[3] |
| Linezolid | >64[3] |
| Daptomycin | MIC or twofold higher[8] |
| Ceftaroline | 1[3] |
Mechanism of Action and Resistance
This compound's Attack on the Cell Membrane
This compound's primary antibacterial mechanism is the disruption of the bacterial cell membrane. As an amphiphilic molecule, it integrates into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. This physical disruption is a key advantage, as it is a mechanism that bacteria may find difficult to develop resistance against.
MRSA's Defense: The mecA Signaling Pathway
The primary mechanism of methicillin (B1676495) resistance in S. aureus is the acquisition of the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). This gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for β-lactam antibiotics. The expression of mecA is controlled by a signal transduction pathway involving the sensor protein MecR1 and the repressor MecI. In the presence of β-lactams, MecR1 initiates a signaling cascade that leads to the inactivation of MecI, allowing for the transcription of mecA and the production of PBP2a.
Synergistic Potential of this compound
A significant area of interest is the synergistic activity of this compound with conventional antibiotics. Studies have shown that this compound can potentiate the effects of β-lactam antibiotics against MRSA.[11][12][13][14] This synergy is likely due to this compound's ability to disrupt the cell membrane, potentially allowing antibiotics greater access to their intracellular targets. This suggests a promising strategy for repurposing existing antibiotics that have lost their efficacy against resistant strains. In vivo studies in mice have also suggested that a combination of this compound with origanum oil or vancomycin can be an effective approach to treating MRSA infections.[15]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.[16]
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of MRSA (approximately 5 x 10^5 CFU/mL) is prepared from an overnight culture.
-
Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquots from the wells showing no visible growth are subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.[16]
Biofilm Inhibition and Eradication Assay
The crystal violet assay is a common method for quantifying biofilm formation and its inhibition or eradication.[11][17]
-
Biofilm Formation: A standardized MRSA suspension is added to the wells of a 96-well plate and incubated for 24 hours to allow for biofilm formation.
-
Treatment (for eradication): For eradication assays, the planktonic cells are removed, and fresh media containing various concentrations of this compound are added to the established biofilms.
-
Treatment (for inhibition): For inhibition assays, this compound is added along with the bacterial suspension at the beginning of the incubation period.
-
Staining: After incubation, the wells are washed to remove planktonic bacteria, and the remaining biofilm is stained with a 0.1% crystal violet solution.
-
Quantification: The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or 95% ethanol), and the absorbance is measured at 570 nm. The absorbance is proportional to the amount of biofilm.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent against MRSA. Its unique mechanism of action, potent in vitro activity, and synergistic potential with existing antibiotics warrant further investigation. Future research should focus on in vivo efficacy studies to translate these promising in vitro findings into clinical applications. Optimization of formulations to enhance bioavailability and targeted delivery will also be crucial for the development of this compound-based therapies in the fight against multidrug-resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Novel synergistic interactions between this compound, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound and Staph / MRSA — this compound and More [monolaurinandmore.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of Monolaurin and Nisin as Food Preservatives
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of monolaurin (B1671894) and nisin as food preservatives, supported by experimental data and detailed methodologies.
In the ongoing quest for safe and effective food preservation, both natural and naturally-derived compounds have garnered significant attention. Among these, this compound, a monoester of lauric acid, and nisin, a polycyclic antibacterial peptide, have emerged as prominent antimicrobial agents. This guide offers a detailed comparative study of their efficacy, mechanisms of action, and performance in various food matrices, providing a valuable resource for professionals in food science and drug development.
Executive Summary
This compound and nisin are both effective food preservatives, particularly against Gram-positive bacteria. Nisin, a well-established preservative, exhibits potent activity at low concentrations against a broad spectrum of Gram-positive bacteria, including spore-formers.[1][2] Its mechanism is primarily bactericidal, involving pore formation in the cell membrane and inhibition of cell wall synthesis.[1][3] this compound also demonstrates broad-spectrum antimicrobial activity, including against some fungi and enveloped viruses, by disrupting the cell membrane.[4][5] While generally less potent than nisin against Gram-positive bacteria, this compound shows synergistic effects when combined with nisin and other antimicrobials.[6][7] The effectiveness of both preservatives is influenced by the food matrix, with components like fat and starch potentially reducing their activity.
Quantitative Performance Data
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and nisin against various foodborne pathogens, as well as their effectiveness in reducing microbial loads in different food products.
| Microorganism | This compound MIC (µg/mL) | Nisin MIC (IU/mL) | Nisin MIC (µg/mL) | References |
| Staphylococcus aureus | 12.5 - 2000 | - | 6.4 - 12.8 | [7][8][9][10] |
| Bacillus subtilis | 30 | - | - | [7] |
| Escherichia coli | 25 | - | 16 (in µM) | [7][11] |
| Listeria monocytogenes | - | 1.85 - 1000 | - | [12] |
| Spore-forming bacteria | 25 | 500 | - | [2] |
Note: MIC values can vary significantly based on the specific strain, culture medium, and experimental conditions. Nisin concentration is often expressed in International Units (IU), and conversion to µg/mL can vary.
| Food Matrix | Target Microorganism | Preservative(s) & Concentration | Log Reduction | Storage Conditions | References |
| UHT Milk | Spore-forming bacteria | Nisin (250 IU/mL) | 3.2 - 5 log | 4°C, 3 hours | [2] |
| UHT Milk | Spore-forming bacteria | This compound (25 µg/mL) | 3 - 5 log | 4°C, 3 hours | [2] |
| Pasteurized Milk | Staphylococcus aureus | Nisin | ~1 - 2 log | 4°C or 25°C, 24 hours | [10] |
| Cottage Cheese | Listeria monocytogenes | Nisin (2000 IU/g) | ~3 log | 20°C, 3 days | [13] |
| Cheddar Cheese | Listeria innocua | Nisin Z (liposomes, 300 IU/g) | 3 log | Post-production | [14] |
| Ripened Cheese | Staphylococcus aureus | Nisin-producing culture | 3.54 log | 60 days | [15] |
| Ground Beef | Escherichia coli O157:H7 | Nisin | 0.19 log | - | [16] |
| Fresh Beef | Listeria monocytogenes | Nisin | 2.01 log | 4°C, up to 30 days | [17] |
Mechanisms of Action
This compound and nisin employ distinct yet effective mechanisms to inhibit microbial growth.
This compound: As an amphiphilic molecule, this compound integrates into the lipid bilayer of the bacterial cell membrane, causing disruption and increased permeability. This leads to the leakage of essential cellular components and ultimately cell death.[5][18] this compound can also interfere with signal transduction pathways within the bacterial cell, inhibiting the production of toxins and other virulence factors.[5]
Nisin: Nisin's primary mode of action involves a dual mechanism. It binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby inhibiting cell wall formation.[1][3] Following this binding, the C-terminal region of nisin inserts into the cell membrane, forming pores that lead to the dissipation of the proton motive force and leakage of cellular contents.[1][19]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][20]
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and nisin in an appropriate solvent and dilute to the desired starting concentration in Mueller-Hinton Broth (MHB).
-
Preparation of Microtiter Plates: Dispense 50 µL of MHB into wells of a 96-well microtiter plate. Add 50 µL of the antimicrobial stock solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the bacterial suspension to each well, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.
Experimental workflow for MIC determination.
Time-Kill Assay
This assay evaluates the rate at which an antimicrobial agent kills a specific microorganism over time.[12][21][22]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism in a suitable broth (e.g., Tryptic Soy Broth) to a concentration of approximately 10^6 CFU/mL.
-
Exposure: Add the antimicrobial agent (this compound or nisin) at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC) to the bacterial suspension. Include a control with no antimicrobial.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
Neutralization and Plating: Immediately neutralize the antimicrobial activity in the collected sample using a suitable neutralizer. Perform serial dilutions of the neutralized sample and plate onto appropriate agar (B569324) plates.
-
Enumeration: After incubation of the plates, count the number of colonies (CFU/mL) for each time point.
-
Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[22]
Signaling Pathways and Mechanisms of Action Visualized
The following diagrams illustrate the antimicrobial mechanisms of this compound and nisin.
Antimicrobial mechanism of this compound.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. darvashco.com [darvashco.com]
- 3. goums.ac.ir [goums.ac.ir]
- 4. protocols.io [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. iacld.com [iacld.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. Mechanism of Synergistic Inhibition of Listeria monocytogenes Growth by Lactic Acid, this compound, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fri.wisc.edu [fri.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. The effect of nisin on Listeria monocytogenes in culture medium and long-life cottage cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Listeria innocua in Cheddar Cheese by Addition of Nisin Z in Liposomes or by In Situ Production in Mixed Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.unito.it [iris.unito.it]
- 16. Bactericidal Effect of Combination of Atmospheric Pressure Plasma and Nisin on Meat Products Inoculated with Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduction of Listeria monocytogenes and Escherichia coli O157:H7 numbers on vacuum-packaged fresh beef treated with nisin or nisin combined with EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. myfoodresearch.com [myfoodresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 21. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 22. emerypharma.com [emerypharma.com]
Monolaurin's Efficacy in Preventing Biofilm Formation Across Diverse Material Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-biofilm activity of monolaurin (B1671894), a naturally derived monoglyceride of lauric acid, against various microbial pathogens. While research predominantly focuses on polystyrene surfaces, this document extrapolates and presents available data to infer its potential efficacy on other materials relevant to clinical and industrial settings. The guide further details the experimental protocols for evaluating anti-biofilm properties and visually represents key experimental workflows and biological pathways using the DOT language for Graphviz.
Executive Summary
Biofilm formation on medical devices and industrial surfaces poses a significant challenge due to increased antimicrobial resistance and the potential for persistent infections and contamination. This compound has emerged as a promising anti-biofilm agent due to its broad-spectrum antimicrobial activity. This guide synthesizes in vitro data on this compound's ability to both inhibit the formation of and eradicate existing biofilms. Comparisons with other anti-biofilm agents are included to provide a broader context for its potential applications.
Comparative Anti-Biofilm Activity of this compound
This compound has demonstrated significant efficacy in inhibiting and eradicating biofilms of various clinically relevant microorganisms. The majority of quantitative data available is derived from studies conducted on polystyrene microtiter plates. While direct comparative studies on a wide range of material surfaces are limited, the existing evidence suggests a strong potential for broader applications.
Performance on Polystyrene Surfaces
Polystyrene is the most common substrate used for in vitro biofilm research due to its consistent surface properties and compatibility with high-throughput screening methods.
Table 1: Anti-biofilm Activity of this compound against Staphylococcus aureus on Polystyrene Surfaces
| Strain | Biofilm Parameter | This compound Concentration (µg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | IC₅₀ (Inhibition) | 203.6 | [1][2] |
| Methicillin-Resistant S. aureus (MRSA) | IC₅₀ (Eradication) | 379.3 | [1][2] |
Table 2: Anti-biofilm Activity of this compound against Staphylococcus epidermidis on Polystyrene Surfaces
| Strain | Biofilm Parameter | This compound Concentration (µg/mL) | Comparison Agent (Rifampicin) (µg/mL) | Reference |
| Clinical Isolate | BIC₅₀ | 26.669 | 0.079 | [3] |
| Clinical Isolate | BIC₈₀ | 168.688 | 0.974 | [3] |
| Clinical Isolate | BEC₅₀ | 322.504 | 5.547 | [3] |
| Clinical Isolate | BEC₈₀ | 1338.681 | 17.910 | [3] |
BIC₅₀/₈₀: Biofilm Inhibitory Concentration for 50% or 80% reduction. BEC₅₀/₈₀: Biofilm Eradication Concentration for 50% or 80% reduction.
Table 3: Anti-biofilm Activity of this compound against Polymicrobial Biofilms on Polystyrene Surfaces
| Microbial Composition | Biofilm Parameter | This compound Concentration (µg/mL) | Reference |
| S. epidermidis & C. tropicalis | MBIC₅₀ | 62.5 | [4] |
MBIC₅₀: Minimal Biofilm Inhibitory Concentration for 50% reduction.
Inferred Performance on Other Material Surfaces
While direct quantitative comparisons are scarce, some studies suggest this compound's potential as an anti-biofilm coating for medical devices. One study noted reduced cell attachment and diminished biofilm formation on plastic coverslips treated with this compound.[1] Another study highlighted its potential for treating catheter-associated infections, implying efficacy on catheter materials which can include silicone and polyvinyl chloride (PVC).[2]
Comparison with Other Anti-Biofilm Agents
Table 4: Conceptual Comparison of this compound with Other Anti-Biofilm Agents
| Anti-Biofilm Agent | Mechanism of Action | Advantages | Disadvantages |
| This compound | Disrupts bacterial cell membrane integrity and interferes with signal transduction.[5][6] | Natural origin, broad-spectrum activity, generally recognized as safe (GRAS).[7] | Limited data on diverse material surfaces, potential for resistance development. |
| Rifampicin | Inhibits bacterial DNA-dependent RNA polymerase. | Potent antibiotic with proven efficacy. | Rapid development of resistance. |
| Chlorhexidine | Disrupts microbial cell membranes. | Broad-spectrum antiseptic, widely used. | Can cause skin irritation, potential for resistance. |
| Silver Nanoparticles | Release of silver ions, generation of reactive oxygen species, disruption of cell membrane.[8][9][10] | Broad-spectrum antimicrobial and anti-biofilm activity.[11][12] | Potential for cytotoxicity, environmental concerns.[10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-biofilm activity.
Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation and can be adapted for various material surfaces by placing coupons of the material into the wells of a microtiter plate.
Materials:
-
96-well flat-bottom polystyrene microtiter plates (or plates containing coupons of desired material)
-
Bacterial strain of interest (e.g., S. aureus, S. epidermidis)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure for Biofilm Inhibition Concentration (BIC):
-
Prepare serial dilutions of this compound in TSB in the wells of the microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard). Include positive (bacteria without this compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells twice with PBS to remove planktonic bacteria.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_test) / OD_control] x 100.
Procedure for Biofilm Eradication Concentration (BEC):
-
Inoculate the wells with the bacterial suspension and incubate for 24 hours to allow for mature biofilm formation.
-
Wash the wells with PBS to remove planktonic cells.
-
Add fresh TSB containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubate for another 24 hours.
-
Follow steps 4-9 from the BIC protocol to quantify the remaining biofilm.
Visualizations
Experimental Workflow for Biofilm Quantification
Caption: Workflow for Crystal Violet Biofilm Assay.
Postulated Mechanism of this compound's Anti-Biofilm Action
This compound's primary mechanism of action is the disruption of the bacterial cell membrane. This can interfere with various cellular processes, including those involved in biofilm formation, such as quorum sensing. While a specific signaling pathway directly targeted by this compound for biofilm inhibition is not fully elucidated, a generalized pathway of its effect is presented below.
Caption: this compound's Interference with Biofilm Formation.
Conclusion
The available evidence strongly supports the anti-biofilm activity of this compound against a range of microbial pathogens, particularly on polystyrene surfaces. Its natural origin and broad-spectrum efficacy make it an attractive candidate for further development as an anti-biofilm agent for medical devices and other surfaces. However, a critical need exists for further research to quantitatively assess its performance on diverse materials such as silicone, PVC, titanium, and stainless steel, and to directly compare its efficacy against a wider array of established anti-biofilm agents. Such studies will be crucial in validating its potential for real-world applications in clinical and industrial settings.
References
- 1. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 1-monolaurin inhibit growth and eradicate the biofilm formed by clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Effects of this compound on Oral Microbe–Host Transcriptome and Metabolome [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced Antibacterial and Anti-Biofilm Activities of Antimicrobial Peptides Modified Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial and antibiofilm activity of silver nanoparticles stabilized with C-phycocyanin against drug-resistant Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of antibacterial and antibiofilm activities of biologically synthesized silver nanoparticles against several bacterial strains of medical interest | springerprofessional.de [springerprofessional.de]
Safety Operating Guide
Proper Disposal of Monolaurin: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper and safe disposal of monolaurin (B1671894) in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety, maintaining a clean work environment, and complying with institutional and regulatory standards. While this compound is generally not classified as a hazardous substance, proper chemical handling and disposal practices are mandatory.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Although not typically categorized as hazardous, some safety data sheets indicate it may cause skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Always wear protective gloves.
-
Eye Protection: Use safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat or other protective clothing is recommended to prevent skin contact.[1]
Handling:
-
Work in a well-ventilated area to minimize the inhalation of dust or fumes.[1]
-
Minimize dust generation and accumulation.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
This compound Waste Disposal Summary
The appropriate disposal method for this compound waste depends on its form and whether it has contaminated other materials. The following table summarizes the recommended procedures.
| Waste Type | Disposal Method | Key Guidelines |
| Unused/Expired Solid this compound | Solid Waste Container for Non-Hazardous Chemicals | Place in a clearly labeled, sealed container. Dispose of according to your institution's guidelines for non-hazardous solid waste.[1] |
| This compound-Contaminated Solids (e.g., gloves, paper towels, pipette tips) | Designated "this compound Contaminated Waste" container | Segregate from other lab trash. The container should be a robust plastic bag or a designated bin.[1] |
| Empty this compound Containers | Regular Trash or Recycling | Ensure the container is "RCRA Empty" (all contents removed that can be). Deface the original label before disposal.[2] For containers that held acutely hazardous P-listed chemicals, triple rinsing is required; however, this compound is not typically P-listed.[2] |
| Spilled this compound | Solid Waste Container for Non-Hazardous Chemicals | Sweep up solid material to minimize dust.[1] Use a damp cloth for final cleaning and place all cleanup materials in a sealed waste container.[1] |
| Solutions Containing this compound | Consult Institutional EHS | Do NOT pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [1][3][4][5] Collect in a labeled, sealed container for chemical waste pickup. |
Experimental Protocols for this compound Disposal
The following step-by-step protocols provide detailed methodologies for the routine disposal of unused this compound and the cleanup of spills.
Protocol 1: Routine Disposal of Unused or Expired this compound
-
Waste Identification and Segregation:
-
Identify the this compound to be discarded.
-
Ensure it is not mixed with any hazardous materials. If it is, it must be disposed of as hazardous waste.
-
-
Containerization:
-
Place the solid this compound into a new, clean, and compatible container with a secure lid. The original container can be used if it is in good condition.[6]
-
Do not overfill the container; leave at least 10% headspace.
-
-
Labeling:
-
Clearly label the container as "this compound Waste" or "Non-Hazardous Chemical Waste: this compound."
-
Include the date of accumulation and the name of the generating lab/researcher.
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area. This area should be away from general lab traffic.
-
-
Disposal:
-
Arrange for pickup by your institution's EHS or waste management service, following their specific procedures for non-hazardous chemical waste.
-
Protocol 2: Decontamination and Disposal of this compound Spills
-
Immediate Response and Area Securement:
-
Alert others in the immediate vicinity of the spill.
-
Restrict access to the affected area.
-
Ensure the area is well-ventilated.
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE, including gloves, safety goggles, and a lab coat.
-
-
Containment and Cleanup:
-
For solid spills, gently sweep the this compound powder from the perimeter of the spill inward to minimize dust generation.[1]
-
Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter to collect the spilled material.
-
Place the collected this compound into a designated, sealable waste container.[1]
-
Wipe the spill area with a damp cloth or paper towel to remove any remaining residue. Place the used cleaning materials into the same waste container.[1]
-
-
Packaging and Labeling for Disposal:
-
Securely seal the waste container.
-
Label the container clearly with "this compound Spill Debris" and any other information required by your institution's EHS department.[1]
-
-
Decontamination of Personnel and Equipment:
-
Remove and dispose of contaminated PPE in the designated waste container.
-
Thoroughly wash hands and any affected skin with soap and water.
-
Clean any non-disposable equipment used for cleanup according to standard laboratory procedures.
-
-
Reporting:
-
Report the incident and the disposal of the waste in accordance with your laboratory's standard operating procedures.
-
This compound Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound disposal decision-making.
References
Essential Safety and Logistical Information for Handling Monolaurin
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides comprehensive, procedural information for the safe use and disposal of Monolaurin, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
While this compound is generally not classified as a hazardous substance, some safety data sheets indicate it may cause skin, eye, and respiratory irritation[1]. One safety data sheet classifies it as harmful if swallowed and a cause of serious eye irritation, skin irritation, and potential respiratory irritation[2][3]. Therefore, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
The following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Safety goggles or a face shield are required to prevent eye contact[1][2].
-
Hand Protection: Wear protective gloves to avoid skin contact[1][2]. Gloves should be inspected before use and disposed of properly after handling[4].
-
Body Protection: A standard lab coat or other protective clothing is recommended to prevent skin contact[1][2].
-
Respiratory Protection: In situations where dust may be generated, use a NIOSH (US) or EN 143 (EU) approved dust mask[4][5]. Respiratory protection is generally not required if there is adequate ventilation[4].
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area[4][6]. The recommended storage temperature is between 0-8 °C, with some sources suggesting -20 °C for long-term storage[4][7].
-
Keep the container tightly closed to prevent contamination and moisture absorption[3][4].
2. Handling and Use:
-
Handle this compound in a well-ventilated area to minimize inhalation of any dust or fumes[1][3].
-
Do not eat, drink, or smoke in the area where this compound is handled[2][5].
-
Wash hands thoroughly with soap and water after handling[1][2][3].
-
Ensure an eyewash station and safety shower are readily accessible[2].
3. Spill Management:
-
In case of a spill, prevent the powder from spreading[1].
-
For solid spills, gently sweep or vacuum the material to minimize dust generation[1][4].
-
Place the collected material into a suitable, labeled, and closed container for disposal[1][4].
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container[1].
-
Remove and dispose of any contaminated PPE in the designated waste container[1].
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Unused this compound:
-
This compound is not typically classified as hazardous waste[6].
-
Dispose of unused or expired this compound by placing it in a clearly labeled, sealed container[1].
-
Follow all local, state, and federal regulations for chemical waste disposal[1][6]. This often involves sending the material to a licensed waste management facility for incineration or disposal in a secure landfill[1][6].
-
Important: Do NOT empty this compound or its solutions into drains or sewers[1][4][5][6].
2. Contaminated Materials:
-
Collect all materials contaminated with this compound, such as gloves, paper towels, and pipette tips, in a designated and clearly labeled waste container[1].
-
Dispose of the container according to your institution's procedures for chemical or laboratory waste[1].
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C15H30O4 | [2][3][4][6][7] |
| Molecular Weight | 274.4 g/mol | [2][3][4][6][7] |
| Appearance | White or almost white crystalline powder/solid | [2][3][7] |
| Melting Point | 52 - 63 °C | [2][3] |
| Boiling Point | 186 °C at 1 mmHg | [2][3] |
| Relative Density | 0.9764 g/cm³ | [2] |
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
